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Core Science & Biosynthesis

Foundational

Advanced Structural Profiling and Synthetic Utility of 5-Amino-2-chlorophenylacetic Acid in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently evaluate chemical building blocks that serve as the foundation for novel therapeutics. 5-Amino-2-chlorophenylacetic a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently evaluate chemical building blocks that serve as the foundation for novel therapeutics. 5-Amino-2-chlorophenylacetic acid is a highly privileged, bifunctional scaffold. It merges the validated pharmacophore of a chlorinated phenylacetic acid—a motif central to the efficacy of globally prescribed non-steroidal anti-inflammatory drugs (NSAIDs)—with an orthogonal amino handle that enables divergent library synthesis.

This technical guide deconstructs the structural dynamics of 5-amino-2-chlorophenylacetic acid, explores its mechanistic rationale in target engagement, and provides field-proven, self-validating protocols for its chemical functionalization.

Structural Dynamics and Physicochemical Profile

The utility of 5-amino-2-chlorophenylacetic acid lies in its precise substitution pattern. The molecule features an acetic acid moiety at C1, a chlorine atom at C2 (ortho), and an amino group at C5 (meta to the acetic acid, para to the chlorine).

The most critical structural feature is the ortho-halogen effect . The bulky chlorine atom at the C2 position sterically clashes with the acetic acid side chain, forcing the carboxylate group out of coplanarity with the aromatic ring. This resulting dihedral angle twist is not merely a structural artifact; it is the thermodynamic driver for target engagement in many enzymatic pockets, mimicking the bioactive conformation of1[1].

Quantitative Physicochemical Data

To facilitate rational drug design and formulation modeling, the core physicochemical properties of the scaffold are summarized below:

PropertyValuePharmacological Implication
Molecular Formula C₈H₈ClNO₂Defines the baseline atomic composition.
Molecular Weight 185.61 g/mol Low MW allows for extensive functionalization while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (-NH₂, -OH)Facilitates critical interactions with target residues (e.g., Arg/Tyr in COX enzymes).
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and target binding affinity.
Rotatable Bonds 2Provides necessary conformational flexibility for the acetic acid side chain.
Topological Polar Surface Area (TPSA) ~63.3 ŲOptimal for oral bioavailability and membrane permeability.

Mechanistic Rationale in Therapeutics

In drug development, the2[2] for targeting the cyclooxygenase (COX) pathway. When utilizing 5-amino-2-chlorophenylacetic acid as a starting material for NSAID analogs, the carboxylate anion anchors to the Arg120 and Tyr355 residues at the base of the COX active site. Simultaneously, the chlorinated phenyl ring inserts deeply into the upper hydrophobic channel.

The strategic placement of the 5-amino group allows medicinal chemists to append bulky substituents (via amide coupling or Buchwald-Hartwig amination) that project outward into the solvent-exposed region or interact with secondary binding pockets. Similar3[3] have been successfully deployed as PepT1 inhibitors and anti-rheumatic precursors.

MOA A Tissue Injury / Inflammation BB BB A->BB B Phospholipase A2 Activation C Arachidonic Acid Release D Cyclooxygenase (COX-1/COX-2) C->D E Prostaglandin Synthesis (PGE2) D->E Normal Pathway F 5-Amino-2-chlorophenylacetic Acid Scaffold G Steric Blockade of COX Active Site F->G Conformational Fit G->D Inhibits BB->C

Mechanism of COX inhibition by phenylacetic acid derivatives via steric blockade.

Self-Validating Experimental Workflows

When working with bifunctional molecules like 5-amino-2-chlorophenylacetic acid, the primary synthetic challenge is chemoselectivity . If an amide coupling is attempted without protecting the endogenous carboxylic acid, the molecule will undergo uncontrolled intermolecular polymerization.

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an analytical checkpoint (LC-MS/TLC) where the output of one reaction mathematically validates the input of the next.

Workflow S1 1. Esterification (MeOH, cat. H2SO4) S2 2. LC-MS Validation [M+H]+ Confirmation S1->S2 S3 3. Amide Coupling (R-COOH, HATU, DIPEA, DMF) S2->S3 S4 4. Saponification (LiOH, THF/H2O) S3->S4 S5 5. Final LC-MS & Purification (Prep-HPLC) S4->S5

Self-validating experimental workflow for orthogonal functionalization of the 5-amino group.

Protocol: Orthogonal Amide Coupling via Ester Protection

Step 1: Carboxyl Protection (Esterification)

  • Procedure: Suspend 5-amino-2-chlorophenylacetic acid (1.0 eq) in anhydrous methanol (0.2 M). Slowly add a catalytic amount of concentrated H₂SO₄ (0.1 eq) dropwise at 0°C. Reflux the mixture at 65°C for 12 hours.

  • Causality: Methanol acts as both the solvent and the reactant. The acidic conditions protonate the carbonyl oxygen, making the carbon highly electrophilic, driving the formation of the methyl ester. This masks the carboxylic acid, preventing self-condensation in Step 2.

  • Validation Checkpoint: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Run LC-MS (ESI+). Target Mass: The methyl ester intermediate must show an [M+H]⁺ peak at m/z ~200.0. Do not proceed until the starting material (m/z ~186.0) is entirely consumed.

Step 2: Amide Coupling at the C5-Amino Position

  • Procedure: Dissolve the validated methyl ester intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add the desired coupling partner (R-COOH, 1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq). Stir under a nitrogen atmosphere at room temperature for 4–6 hours.

  • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated anilines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the formation of the active ester.

  • Validation Checkpoint: Quench with water and extract with EtOAc. Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly polar aniline spot confirms coupling completion.

Step 3: Saponification (Deprotection)

  • Procedure: Dissolve the crude amide in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

  • Causality: LiOH provides mild, selective hydrolysis of the methyl ester back to the free carboxylic acid without cleaving the newly formed, more robust amide bond.

  • Validation Checkpoint: Acidify the mixture to pH 3 using 1M HCl to precipitate the final product. Filter and confirm the exact mass of the target derivative via high-resolution mass spectrometry (HRMS).

References

  • The Role of 2-Chlorophenylacetic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. PMC / National Institutes of Health.
  • 4-Aminophenylacetic acid Properties and Applications. ChemicalBook.

Sources

Exploratory

Introduction: The Role of Chlorophenylacetic Acids in Modern Pharmaceuticals

An In-depth Technical Guide to Chlorophenylacetic Acids in Drug Development, with a focus on (R)-2-Amino-2-(4-chlorophenyl)acetic Acid Chlorophenylacetic acids and their derivatives are a class of compounds that serve as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Chlorophenylacetic Acids in Drug Development, with a focus on (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

Chlorophenylacetic acids and their derivatives are a class of compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceuticals. The presence of a chlorine atom on the phenyl ring significantly influences the molecule's reactivity and pharmacokinetic properties, making these compounds versatile intermediates in drug discovery and development. While various isomers exist, this guide will focus on (R)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid of significant interest due to its role as a chiral precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis, purification, and chemical properties is paramount for researchers and professionals in the field.

The molecular weight of 5-Amino-2-chlorophenylacetic acid (CAS 56063-88-2), based on its chemical formula C8H8ClNO2, is 185.61 g/mol .[1][2][3][4][5][6][7]

Physicochemical and Spectroscopic Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as D-4-Chlorophenylglycine, is a crystalline solid.[8] Its structure features a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group. This arrangement makes the alpha-carbon a stereocenter, leading to the existence of two enantiomers, (R) and (S).[8]

Table 1: General and Physicochemical Data for (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid[8][9]
Synonyms D-4-Chlorophenylglycine, (R)-4-Chlorophenylglycine[8]
CAS Number 43189-37-3[8][9]
Molecular Formula C₈H₈ClNO₂[8][9]
Molecular Weight 185.61 g/mol [8][9]
Monoisotopic Mass 185.0243562 Da[8]
Melting Point 220-230 °C (for racemic mixture)[8]
Boiling Point 328.8 ± 32.0 °C at 760 mmHg (Predicted)[8]
pKa 1.81 ± 0.10 (Predicted)[8]

Table 2: Representative Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (doublets, ~7.0-7.5 ppm), α-proton (singlet or multiplet, ~4.0-5.0 ppm), amine and carboxylic acid protons (broad singlets, variable chemical shifts).
¹³C NMR Aromatic carbons (~120-140 ppm), α-carbon (~55-65 ppm), carbonyl carbon (~170-180 ppm).
FTIR (cm⁻¹) ~3000-3200 (N-H stretch), ~2500-3300 (O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600 (N-H bend), ~1100 (C-Cl stretch).
Mass Spec Molecular ion peak (M⁺) at m/z 185. Common fragments may include loss of COOH (m/z 140) and cleavage of the α-carbon bond.

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
bgcolor="#F1F3F4";
"C8H8ClNO2" [
label=<

"0" CELLBORDER="0" CELLSPACING="0"> "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=738020&t=l" /> "1" SIDES="T">Figure 1: Chemical Structure of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

> ]; }graphy (TLC) or High-Performance Liquid Chromatography (HPLC) until completion. 3. Workup and Isolation: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic 2-amino-2-(4-chlorophenyl)acetic acid.

graph "Strecker_Synthesis_Workflow" {
  rankdir=LR;
  node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
  edge [color="#34A853"];
  bgcolor="#F1F3F4";

  "Start" [label="4-chlorobenzaldehyde + NH4Cl + NaCN"];
  "Reaction" [label="Strecker Reaction\n(α-aminonitrile formation)"];
  "Hydrolysis" [label="Acid or Base Hydrolysis"];
  "Product" [label="Racemic 2-amino-2-(4-chlorophenyl)acetic acid"];

  "Start" -> "Reaction" -> "Hydrolysis" -> "Product";
}
Generalized workflow for the Strecker synthesis.
Chiral Resolution: Enzymatic Kinetic Resolution

Enzymatic methods provide high selectivity under mild reaction conditions. Penicillin G acylase is commonly used for the resolution of N-acylated phenylglycines.

Experimental Protocol: Enzymatic Resolution of N-Phenylacetyl-(±)-4-chlorophenylglycine

  • Substrate Preparation: The racemic amino acid is first N-acetylated.

  • Enzymatic Hydrolysis: The racemic N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid is suspended in water, and the pH is adjusted to 8.0. Immobilized Penicillin G Acylase is added.

  • Reaction Monitoring: The reaction is maintained at 37°C, and the progress is monitored by the consumption of NaOH to maintain the pH or by HPLC analysis. The reaction is typically stopped at ~50% conversion.

  • Product Separation: At this point, the mixture contains (R)-N-phenylacetyl-4-chlorophenylglycine and the free (S)-4-chlorophenylglycine. The separation is achieved based on solubility differences at varying pH levels.

  • Deprotection: The isolated (R)-N-phenylacetyl-4-chlorophenylglycine is then chemically hydrolyzed (e.g., with 6 M HCl) to yield the desired (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Enzymatic_Resolution_Workflow cluster_0 Resolution Process Racemic_N_acetyl Racemic N-acetyl-4-chlorophenylglycine Hydrolysis Selective Hydrolysis of (S)-enantiomer Racemic_N_acetyl->Hydrolysis Enzyme Immobilized Penicillin G Acylase Enzyme->Hydrolysis Mixture Mixture of: (R)-N-acetyl-4-chlorophenylglycine (S)-4-chlorophenylglycine Hydrolysis->Mixture Separation Separation (pH adjustment) Mixture->Separation R_acetyl (R)-N-acetyl-4-chlorophenylglycine Separation->R_acetyl S_free (S)-4-chlorophenylglycine Separation->S_free Deprotection Acid Hydrolysis R_acetyl->Deprotection Final_Product Pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid Deprotection->Final_Product

Workflow for the enzymatic resolution of racemic N-acetyl-4-chlorophenylglycine.

Applications in Drug Development

The primary application of enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid is as a chiral precursor in the synthesis of APIs. [8]Its defined stereochemistry is transferred to a more complex target molecule, a fundamental strategy in modern drug development where the biological activity is often dependent on a specific three-dimensional arrangement of atoms.

Analytical Methodologies: Ensuring Enantiomeric Purity

The enantiomeric excess (e.e.) of the final product is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this determination.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Column: A chiral stationary phase column suitable for amino acid enantiomer separation.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile), with the exact ratio optimized for baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Sample Preparation: A small amount of the sample is dissolved in the mobile phase or a compatible solvent.

Conclusion

(R)-2-Amino-2-(4-chlorophenyl)acetic acid and its related compounds are indispensable chiral building blocks in the pharmaceutical industry. A comprehensive understanding of their synthesis, purification, and analysis is essential for researchers and drug development professionals. The methodologies outlined in this guide provide a foundation for the efficient and controlled production of these high-value intermediates, ultimately contributing to the development of new and effective therapeutics.

References

  • PubChem. L-3-Chlorophenylglycine. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. 2-(2-CHLOROPHENYL)GLYCINE. National Center for Advancing Translational Sciences. [Link]

  • ChemBK. (R)-AMINO-(2-CHLORO-PHENYL)-ACETIC ACID. [Link]

  • PubChem. 2-(2-Chlorophenyl)glycine. National Center for Biotechnology Information. [Link]

  • PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • gsrs. 2-(((2R)-2-AMINO-2-PHENYLACETYL)AMINO)-2-(5-CHLORO-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YL)ACETIC ACID. [Link]

Sources

Foundational

Solubility Dynamics of 5-Amino-2-chlorophenylacetic Acid: A Technical Guide for Drug Development

Executive Summary 5-Amino-2-chlorophenylacetic acid (5-A-2-CPAA) is a highly versatile, non-proteinogenic building block frequently utilized in the synthesis of peptide mimetics, NSAID derivatives, and targeted therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chlorophenylacetic acid (5-A-2-CPAA) is a highly versatile, non-proteinogenic building block frequently utilized in the synthesis of peptide mimetics, NSAID derivatives, and targeted therapeutics[1]. With a molecular weight of 185.61 g/mol [2], its structural inclusion of both an amino group and a carboxylic acid creates a complex amphoteric profile. As a Senior Application Scientist, I frequently observe that the primary failure mode in handling amphoteric intermediates is the conflation of kinetic dissolution with thermodynamic solubility. This whitepaper deconstructs the physicochemical causality behind the solubility of 5-A-2-CPAA in aqueous versus organic media and provides self-validating protocols for its experimental handling.

Physicochemical Profiling & Thermodynamic Causality

The Zwitterionic Conundrum in Aqueous Media

The solubility of 5-A-2-CPAA in water is strictly dictated by its ionization state. At physiological pH (pH ~7.4), the molecule exists predominantly as a zwitterion—the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₃⁺). This dual-charge state facilitates intense intermolecular electrostatic interactions, resulting in a highly stable, tightly packed crystal lattice. Because the energy required to break this lattice exceeds the hydration energy provided by water, the compound is sparingly soluble at neutral pH[3].

To force aqueous dissolution, the pH must be shifted away from the isoelectric point (pI):

  • Acidic Conditions (pH < 3): The addition of HCl protonates the carboxylate, yielding a net-cationic species. This disrupts the crystal lattice, increasing solubility to approximately 1 mg/mL[4].

  • Basic Conditions (pH > 10): The addition of NaOH (e.g., 0.1 M NaOH) deprotonates the amine, yielding a net-anionic species. The electron-withdrawing inductive effect of the ortho-chlorine atom stabilizes this anion, pushing solubility up to 4 mg/mL[4].

Ionization Low Cationic Form (Low pH) Neutral Zwitterionic Form (Neutral pH) Low->Neutral + OH⁻ High Anionic Form (High pH) Neutral->High + OH⁻

Equilibrium of 5-A-2-CPAA ionization states across pH gradients.

Lipophilicity and Organic Solvent Interactions

In organic environments, the lipophilic nature of the chlorophenyl ring drives solubility behavior. Chlorophenylacetic acid derivatives readily dissolve in organic solvents like ethanol, methanol, and acetone[3]. Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are the optimal choices. They act as exceptional hydrogen-bond acceptors, disrupting the intermolecular interactions between the amino and carboxyl groups of 5-A-2-CPAA without donating protons that could stabilize the insoluble zwitterionic form.

Comparative Solubility Data

The following table synthesizes the expected thermodynamic solubility limits of 5-A-2-CPAA across various solvent systems, grounded in empirical data from analogous chlorophenylacetic acid derivatives[3][4].

Solvent SystemEstimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.0) < 0.1Zwitterion dominance; high crystal lattice energy prevents hydration.
Water (pH 3.0, HCl) ~ 1.0Amine protonation creates a soluble cationic species[4].
0.1 M NaOH (pH ~13) ~ 4.0Carboxylic acid deprotonation creates a soluble anionic species[4].
100% DMSO > 25.0Disruption of H-bonds; high polarity accommodates the aromatic ring.
Ethanol (100%) ~ 5.0Moderate lipophilicity; competitive hydrogen bonding[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility and stock preparation must be approached as self-validating systems. The following methodologies guarantee that you are measuring true thermodynamic equilibrium rather than transient kinetic dissolution.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol isolates the absolute solubility limit of 5-A-2-CPAA in any given solvent.

  • Saturated Preparation: Weigh an excess of 5-A-2-CPAA powder (e.g., 10 mg) into a 2 mL light-protected Eppendorf tube.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 buffer, DMSO, or Ethanol).

  • Equilibration: Vortex for 60 seconds to disperse aggregates. Place the tube in a thermomixer at 25°C, shaking at 800 rpm for 24 hours .

    • Causality: 24 hours of continuous agitation is mandatory to transition from initial kinetic dissolution to a true thermodynamic equilibrium state.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to firmly pellet undissolved solids. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration is critical. It prevents filter membrane saturation and avoids pressure-induced precipitation of the solute during the filtration step.

  • Quantification: Dilute the filtered supernatant into the mobile phase and quantify via HPLC-UV at 254 nm against a standard calibration curve.

    • Causality: HPLC-UV validates that the molecule remains structurally intact and has not degraded (e.g., via decarboxylation or oxidation) during the 24-hour equilibration.

Stock Solution Preparation & Cryopreservation

For downstream in vitro assays, organic stock solutions must be prepared to bypass the poor aqueous solubility of the compound.

  • Dissolution: Calculate the mass required for a 10 mM stock (approximately 1.85 mg per mL of DMSO)[2]. Add anhydrous DMSO to the lyophilized powder. If dissolution is slow, apply ultrasonic warming (up to 60°C) until the solution is completely clear[4].

  • Aliquoting: Divide the stock into 50 µL single-use aliquots in amber cryovials.

    • Causality: Amber vials prevent photolytic degradation. Single-use aliquots prevent product inactivation caused by repeated freeze-thaw cycles[4].

  • Cryopreservation: Store the aliquots immediately at -80°C.

    • Causality: While stable at -20°C for 1 month, storage at -80°C extends the chemical stability of the stock solution to 6 months[4].

StockPrep Weigh Weigh 5-A-2-CPAA Powder Dissolve Dissolve in 100% DMSO (Target: 10-50 mM) Weigh->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Cryopreservation (-80°C for 6 months) Aliquot->Store Dilute Aqueous Dilution (Prior to Assay) Store->Dilute

Standardized workflow for 5-A-2-CPAA stock solution preparation and storage.

Strategic Implications for Assay Design

When deploying 5-A-2-CPAA in biological assays, direct dissolution into culture media will likely fail due to the neutral pH. The strategic approach requires preparing a high-concentration DMSO stock (e.g., 50 mM) and performing a rapid "spike-in" dilution into the aqueous assay buffer immediately prior to use.

To prevent the compound from crashing out of solution (re-crystallizing) upon contact with water, the final concentration of 5-A-2-CPAA in the assay must remain below its thermodynamic aqueous limit (< 0.1 mg/mL), and the final DMSO concentration should be strictly maintained at or below 1% (v/v) to prevent solvent-induced cytotoxicity or assay interference.

References

  • MedChemExpress. "2-Amino-2-(4-chlorophenyl)acetic acid". MedChemExpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc4ZoWdaHgab3D7BNidRJgKVJe3IhiE1Kar4O1JE44VW2LNsxlSjvZN0pCH8blO0rwuRFWicl7h7v4upolXbBbpPDTIs_D9rTbhhhC8Iz0cLoi6rRYTfZRkJowgSTpS7XrDzMOPZqJsQRdKJDHsusJjTN5XT4MDBI2Vh02RYahC-_4Hg==]
  • Kajay Remedies. "2-Chloro Phenyl Acetic Acid". Kajay-remedies.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzEqtv1FNdVX_HtM0ZSZ1gaROKEqTZkUjtZ54Kgt0muB0k74uiYxFeHXv3hMnhAXbbPxYcPI7IIV35z-F5Stc7mZ4_lUizEVtqFaxfdR29qlHyJj3KazbNQjuduNWHPvOdQRC1nJ5lVCiCS6G3mEUT3x8ov9svKOgLV3CJKw9J]
  • PubChem. "2-(4-Amino-2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 18794290". NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn78CgRB52YAj2RrP_K3nhAzH-YiCo4-Xwncq_HY9OJtb9udGshmUmS7JMCXoLnngM056od0k_OZA2VhdPzfurnRrDG8DtO7r3hB6zbYwwM3ybqjlQrWjgUyZ-lyKh4B2Sq6HvFaYGjA6NVI-q]
  • BenchChem. "Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis". Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESDHB33J2ddcx_XWgxJOXxynBoM4u79weeZesc8KwtM1epkO-S-XROBxsAAGUvMIVaI7y_tOTZaaCMMnibePBchNKTEMSIzvoxJKtM9e4de6pQ1U7qf9vjBC1Hn8v7jWzMe69FzD3Ak0fStzjzGQwoozg6yuBauLnc2e3T6tksPlsrHxet3orAg66K89N-cYG9xYkcH4msAl9cjmx80_soL7Esff0XqjOrnCwQAqlj23Bpfee4lzh_F3s=]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 5-Amino-2-chlorophenylacetic Acid: pKa and Isoelectric Point Determination

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The physicochemical characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The physicochemical characterization of amphoteric building blocks is a critical bottleneck in rational drug design and synthetic route optimization. 5-Amino-2-chlorophenylacetic acid (5-A-2-CPAA) is a highly functionalized aromatic intermediate. Due to the presence of both a carboxylic acid moiety and an aromatic amine, the molecule exhibits complex acid-base equilibria.

This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing the ionization of 5-A-2-CPAA, predicts its overlapping macroscopic pKa​ values, and establishes field-proven, self-validating experimental protocols (potentiometric and UV-metric titrations) for the precise determination of its isoelectric point (pI).

Molecular Architecture and Electronic Causality

To accurately predict the ionization behavior of 5-A-2-CPAA, one must dissect the inductive ( −I ) and resonance ( +R ) effects dictated by its substitution pattern:

  • The Carboxylic Acid Group ( −CH2​COOH ): Unsubstituted phenylacetic acid has a pKa​ of approximately 4.3. In 5-A-2-CPAA, the chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect ( −I ), which stabilizes the carboxylate anion and increases acidity. Consequently, the pKa​ of the carboxylic acid group is expected to drop to ~4.0 .

  • The Aromatic Amine Group ( −NH2​ ): Unsubstituted aniline has a conjugate acid pKa​ of 4.6. The chlorine atom, located para to the amine, withdraws electron density from the aromatic ring, significantly reducing the basicity of the amine. This lowers the pKa​ of the protonated amine ( −NH3+​ ) to ~3.8 .

The "Overlapping pKa" Phenomenon

Unlike standard α -amino acids where the pKa​ values are widely separated (e.g., ~2 and ~9) resulting in a dominant zwitterionic intermediate, the pKa​ values of 5-A-2-CPAA are inverted and tightly overlapping. Because the conjugate acid of the amine ( pKa1​≈3.8 ) is slightly more acidic than the carboxylic acid ( pKa2​≈4.0 ), the molecule transitions through a predominantly neutral, uncharged state rather than a zwitterion.

Speciation Cation Cationic Form (+1) -NH3+, -COOH Neutral Neutral Form (0) -NH2, -COOH Cation->Neutral -H+ (pKa1 ~3.8) Anion Anionic Form (-1) -NH2, -COO- Neutral->Anion -H+ (pKa2 ~4.0)

Figure 1: Dominant macroscopic protonation states of 5-A-2-CPAA as a function of pH.

Data Presentation: Predicted Physicochemical Profile

The following table summarizes the quantitative physicochemical parameters of 5-A-2-CPAA based on structural analog modeling.

Table 1: Physicochemical Properties and Ionization Constants

ParameterEstimated ValueMechanistic Rationale
Molecular Weight 185.61 g/mol Standard atomic weights.
pKa1​ (Amine −NH3+​ ) ~3.8Aniline base pKa​ lowered by the para-chloro ( −I ) effect.
pKa2​ (Carboxylic Acid) ~4.0Phenylacetic acid pKa​ lowered by the ortho-chloro ( −I ) effect.
Isoelectric Point (pI) ~3.9Calculated as (pKa1​+pKa2​)/2 . Point of minimum aqueous solubility.
Predominant Form at pI Neutral (Uncharged) pKa​ (amine) < pKa​ (acid) prevents widespread zwitterion formation.

Experimental Methodologies: A Self-Validating System

Relying on a single analytical method to resolve overlapping pKa​ values ( ΔpKa​<1 ) often leads to mathematical artifacts during non-linear regression. To ensure absolute trustworthiness, a dual-orthogonal approach is required. As detailed by [1], combining potentiometry with spectrophotometry provides the highest fidelity in physicochemical profiling.

Protocol A: High-Precision Potentiometric (pH-Metric) Titration

Potentiometry remains the gold standard for pKa​ determination, provided environmental variables are strictly controlled, according to the foundational principles outlined by [2].

  • Step 1: Electrode Calibration (Gran Plot Method): Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) and perform a strong acid/strong base titration to determine the standard electrode potential ( E0 ) and Nernstian slope.

  • Step 2: Sample Preparation: Dissolve accurately weighed 5-A-2-CPAA to a final concentration of 1.0 mM in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Step 3: Environmental Control: Place the titration vessel in a water-jacketed cell at 25.0 ± 0.1 °C. Purge the solution continuously with high-purity Nitrogen ( N2​ ) gas. Causality: N2​ purging excludes atmospheric CO2​ , which would otherwise dissolve to form carbonic acid, introducing buffering artifacts near pH 4-6.

  • Step 4: Titration Execution: Titrate with standardized 0.1 M KOH using an automated micro-dispenser. Record the pH only after the potential drift is < 0.1 mV/s.

  • Step 5: Data Processing: Export the Volume vs. pH data into non-linear least-squares fitting software (e.g., Hyperquad) to extract the overlapping macroscopic constants.

Protocol B: UV-Metric Spectrophotometric Titration

Because the deprotonation of the aromatic amine significantly alters the chromophore's electron delocalization, UV-metric titration provides orthogonal validation. This method is highly sensitive for aromatic amines, as demonstrated by [3].

  • Step 1: Stock Preparation: Prepare a 10 mM stock of 5-A-2-CPAA in methanol. Dilute to a working concentration of 50 µM in aqueous universal buffer (0.15 M KCl).

  • Step 2: Spectral Acquisition: Using a UV-Vis spectrophotometer, scan the absorbance from 220 nm to 350 nm at 0.2 pH increments between pH 2.0 and pH 6.0.

  • Step 3: Isosbestic Point Identification: Overlay the spectra to identify isosbestic points (wavelengths where absorbance remains constant regardless of pH). Causality: The presence of sharp isosbestic points confirms a clean two-state electronic transition without degradation.

  • Step 4: Regression Analysis: Plot the absorbance at the analytical wavelength ( λmax​ of the neutral amine) against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to derive pKa1​ .

Workflow cluster_methods Orthogonal Validation Prep Sample Preparation (0.15 M KCl, 25°C) Poten Potentiometric Titration (pH vs. Volume) Prep->Poten UV UV-Metric Titration (Absorbance vs. pH) Prep->UV Data Non-Linear Least Squares Regression (Resolution of Overlapping pKa) Poten->Data UV->Data Output Determination of pKa1, pKa2, and pI Data->Output

Figure 2: Orthogonal experimental workflow for resolving overlapping pKa values.

Implications in Drug Development and Synthesis

Understanding the exact pKa​ and isoelectric point of 5-A-2-CPAA directly dictates downstream processing:

  • Liquid-Liquid Extraction: To maximize the recovery of 5-A-2-CPAA from an aqueous synthetic mixture into an organic phase (e.g., ethyl acetate), the aqueous layer must be buffered exactly to its pI (~3.9) . At this pH, the molecule is predominantly uncharged, maximizing its partition coefficient ( logD ).

  • Salt Selection & Formulation: Because the free base/acid is poorly soluble in water, formulation scientists must shift the pH at least 2 units away from the pKa​ to ensure complete ionization. Creating a highly soluble salt requires lowering the pH below 1.8 (to form the hydrochloride salt) or raising it above 6.0 (to form the sodium/potassium salt).

References

  • Reijenga, J. C., van Hoof, A., van Loon, A., & Teunissen, B. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53-71.[Link]

  • Albert, A., & Serjeant, E. P. (1984). "The Determination of Ionization Constants: A Laboratory Manual." 3rd Edition, Chapman & Hall.[Link]

  • Martínez, C. H. R., & Dardonville, C. (2013). "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates." ACS Medicinal Chemistry Letters, 4(1), 142-145.[Link]

Foundational

The Crucial Role of 5-Amino-2-chlorophenylacetic Acid in the Synthesis of Lumiracoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant development in the class of non-steroidal anti-inflammatory d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant development in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its unique arylalkanoic acid structure, analogous to diclofenac, sets it apart from other "coxibs" and is central to its high selectivity.[3][4] This guide delves into the critical role of the intermediate, 5-Amino-2-chlorophenylacetic acid, in the synthesis of Lumiracoxib. We will explore the synthetic pathways, mechanistic underpinnings, and analytical considerations that are paramount for researchers and professionals in drug development. This document provides a comprehensive examination of the chemistry, process optimization, and quality control measures essential for the successful production of this important pharmaceutical agent.

Introduction: Lumiracoxib and the Significance of COX-2 Inhibition

Prostaglandins are crucial signaling molecules involved in both physiological and inflammatory processes.[5] Their synthesis is dependent on the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory therapies.[3]

Lumiracoxib is a highly selective COX-2 inhibitor that was developed for the treatment of osteoarthritis and other inflammatory conditions.[2][6] Unlike many other COX-2 inhibitors that possess a sulfonamide or related functional group, Lumiracoxib is a phenylacetic acid derivative.[3] This structural distinction is responsible for its different binding mode within the COX-2 enzyme active site.[5] The synthesis of Lumiracoxib is a multi-step process in which 5-Amino-2-chlorophenylacetic acid serves as a pivotal intermediate, providing the core phenylacetic acid scaffold of the final drug molecule.

Synthesis of the Key Intermediate: 5-Amino-2-chlorophenylacetic Acid

The efficient and scalable synthesis of 5-Amino-2-chlorophenylacetic acid is a cornerstone of the overall Lumiracoxib manufacturing process. Several synthetic routes have been reported, with the choice often depending on factors such as starting material availability, cost, and desired purity profile. A common and effective approach involves the following key transformations.

While specific process details can vary, a general synthetic approach is outlined below. It is crucial to note that reaction conditions, solvents, and catalysts are often optimized to maximize yield and minimize impurity formation.

Illustrative Synthetic Pathway

A plausible synthetic route to 5-Amino-2-chlorophenylacetic acid can be conceptualized as starting from a readily available substituted toluene derivative. The following diagram illustrates a potential synthetic sequence.

Synthesis_of_Intermediate A 2-Chloro-5-nitrotoluene B 2-Chloro-5-nitrobenzyl bromide A->B NBS, Radical Initiator C 2-Chloro-5-nitrophenylacetonitrile B->C NaCN, Solvent D 2-Chloro-5-nitrophenylacetic acid C->D Acid or Base Hydrolysis E 5-Amino-2-chlorophenylacetic acid D->E Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: A potential synthetic pathway to 5-Amino-2-chlorophenylacetic acid.

Step-by-Step Experimental Protocol (Conceptual)

The following protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Step 1: Bromination of 2-Chloro-5-nitrotoluene

  • To a solution of 2-chloro-5-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Remove the solvent under reduced pressure to yield crude 2-chloro-5-nitrobenzyl bromide.

Step 2: Cyanation of 2-Chloro-5-nitrobenzyl bromide

  • Dissolve the crude 2-chloro-5-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMSO or acetone).

  • Add sodium cyanide (NaCN) portion-wise, maintaining the temperature with a cooling bath.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain 2-chloro-5-nitrophenylacetonitrile.

Step 3: Hydrolysis of 2-Chloro-5-nitrophenylacetonitrile

  • Treat the 2-chloro-5-nitrophenylacetonitrile with a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) in an aqueous medium.

  • Heat the mixture under reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and adjust the pH to precipitate the 2-chloro-5-nitrophenylacetic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Reduction of the Nitro Group

  • Suspend the 2-chloro-5-nitrophenylacetic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Monitor the reaction until the reduction is complete.

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate and crystallize the product, 5-Amino-2-chlorophenylacetic acid, from a suitable solvent system.

Conversion of 5-Amino-2-chlorophenylacetic Acid to Lumiracoxib

The transformation of 5-Amino-2-chlorophenylacetic acid into Lumiracoxib involves a crucial N-arylation reaction. This step couples the amino group of the intermediate with a suitably activated fluoro- and chloro-substituted aromatic ring.

The N-Arylation Reaction: A Mechanistic Perspective

The N-arylation is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-nitrogen bonds.

Ullmann Condensation: This classic reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. A base is required to facilitate the reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more modern and often milder alternative to the Ullmann condensation. It typically employs a palladium catalyst, a phosphine ligand, and a base.

The choice between these methods depends on factors such as substrate scope, reaction conditions, and catalyst cost and availability.

Synthesis of Lumiracoxib from 5-Amino-2-chlorophenylacetic acid

The following diagram illustrates the final step in the synthesis of Lumiracoxib.

Lumiracoxib_Synthesis A 5-Amino-2-chlorophenylacetic acid C Lumiracoxib A->C Coupling Reaction (e.g., CuI, K2CO3 or Pd catalyst, ligand, base) B 1-Bromo-2-chloro-6-fluorobenzene B->C

Caption: Final coupling step in the synthesis of Lumiracoxib.

Experimental Protocol for N-Arylation (Conceptual)

The following is a generalized protocol for a copper-catalyzed N-arylation.

  • To a reaction vessel, add 5-Amino-2-chlorophenylacetic acid, 1-bromo-2-chloro-6-fluorobenzene, a copper(I) iodide (CuI) catalyst, and a base such as potassium carbonate (K₂CO₃).

  • Add a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for an extended period, monitoring for completion.

  • After cooling, dilute the reaction mixture with water and acidify to precipitate the crude Lumiracoxib.

  • Collect the solid by filtration and purify by recrystallization from a suitable solvent system to obtain the final product.

Process Optimization and Impurity Profiling

In pharmaceutical manufacturing, process optimization is critical for ensuring high yield, purity, and cost-effectiveness. For the synthesis of Lumiracoxib via 5-Amino-2-chlorophenylacetic acid, key areas for optimization include:

  • Catalyst Selection and Loading: Evaluating different copper or palladium catalysts and their ligands to identify the most efficient system with the lowest required loading.

  • Solvent and Base Screening: Investigating a range of solvents and bases to find the optimal combination that promotes the desired reaction while minimizing side reactions.

  • Temperature and Reaction Time: Fine-tuning the reaction temperature and duration to maximize conversion and minimize the formation of degradation products.

Impurity Profiling: A thorough understanding of potential impurities is essential for ensuring the safety and efficacy of the final drug product. Potential impurities in the synthesis of Lumiracoxib can arise from:

  • Starting Materials: Unreacted starting materials or impurities present in the initial reagents.

  • Side Reactions: Byproducts formed during the synthetic steps, such as over-arylation or dimerization products.

  • Degradation Products: Compounds formed by the degradation of the product or intermediates under the reaction or workup conditions.

The identification, characterization, and control of these impurities are a critical aspect of the drug development process.

Analytical Techniques for Quality Control

Robust analytical methods are required to monitor the quality of 5-Amino-2-chlorophenylacetic acid and the final Lumiracoxib product.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the intermediate and final product, and to quantify any impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the desired products and to identify the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the intermediate and final product and to confirm their identity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecules and to confirm the successful transformation of intermediates.
Differential Scanning Calorimetry (DSC) To determine the melting point and to assess the polymorphic form of the final product.

Conclusion

5-Amino-2-chlorophenylacetic acid is an indispensable intermediate in the synthesis of the selective COX-2 inhibitor, Lumiracoxib. The successful and efficient production of this key building block, followed by its strategic N-arylation, is fundamental to the overall manufacturing process. A deep understanding of the underlying reaction mechanisms, coupled with rigorous process optimization and comprehensive analytical characterization, is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This technical guide has provided an in-depth overview of the critical role of 5-Amino-2-chlorophenylacetic acid, offering valuable insights for researchers and professionals engaged in the field of drug development and synthesis.

References

  • PubChem. (n.d.). Lumiracoxib. National Center for Biotechnology Information. Retrieved from [Link]

  • Scott, L. J., & Figgitt, D. P. (2004). Lumiracoxib. Drugs, 64(10), 1109-1118.
  • Medznat. (2020, January 23). Lumiracoxib. Retrieved from [Link]

  • Mei, T.-S., Wang, D.-H., & Yu, J.-Q. (2010). Expedient Drug Synthesis and Diversification via ortho-C–H Iodination Using Recyclable PdI2 as the Precatalyst. Organic Letters, 12(14), 3140–3143.
  • Synfacts. (2010). Synthesis of Diclofenac and Lumiracoxib. Synfacts, 2010(10), 1138.
  • Inxight Drugs. (n.d.). LUMIRACOXIB. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • New Drug Approvals. (2014, July 31). Lumiracoxib. Retrieved from [Link]

  • Rinaldi, M., et al. (2012). Designing multitarget anti-inflammatory agents: chemical modulation of the lumiracoxib structure toward dual thromboxane antagonists-COX-2 inhibitors. ChemMedChem, 7(9), 1587-1590.
  • Anderson, K. W., et al. (2011). A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. Tetrahedron Letters, 52(43), 5677-5679.
  • Google Patents. (n.d.). WO1999055830A2 - Process for synthesizing cox-2 inhibitors.
  • Blobaum, A. L., & Marnett, L. J. (2007). Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib. The Journal of biological chemistry, 282(22), 16379–16390.
  • Wikipedia. (n.d.). Lumiracoxib. Retrieved from [Link]

  • Knaus, E. E., et al. (2007). Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors. Pharmaceutical research, 24(6), 1133–1143.
  • El-Zahabi, M. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(39), 27367-27384.
  • Sharma, S., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(11), 2154-2171.
  • Gaber, N. H., et al. (2022). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.

Sources

Exploratory

Thermodynamic stability of 5-Amino-2-chlorophenylacetic acid derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 5-Amino-2-chlorophenylacetic Acid Derivatives Authored by: A Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-Amino-2-chlorophenylacetic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 5-Amino-2-chlorophenylacetic acid and its derivatives. As a molecule of interest in medicinal chemistry, understanding its intrinsic stability and degradation pathways is paramount for successful formulation and clinical application. This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers, scientists, and drug development professionals a self-validating system for stability assessment. We will explore the causality behind experimental choices, from foundational thermal analysis to the development of robust, stability-indicating chromatographic methods, grounded in authoritative scientific principles and regulatory standards.

Introduction: The Critical Role of Thermodynamic Stability in Drug Viability

In pharmaceutical sciences, thermodynamic stability refers to the measure of a system's energy state, specifically the tendency of a molecule like 5-Amino-2-chlorophenylacetic acid to exist in its lowest energy form under specified conditions. A thermodynamically unstable compound is prone to degradation, transforming into other chemical entities and compromising the product's quality, safety, and therapeutic effect.[1] The International Council for Harmonisation (ICH) has established stringent guidelines for stability testing to ensure that drug products remain within their specifications throughout their lifecycle.[1][2]

5-Amino-2-chlorophenylacetic acid possesses a unique chemical architecture: a phenylacetic acid core substituted with a nucleophilic amino group and an electron-withdrawing chloro group. This combination of functional groups presents a complex stability profile, with multiple potential degradation pathways. This guide provides the necessary tools to dissect this profile, enabling the rational design of stable drug formulations and the prediction of long-term product performance.

Theoretical Framework: Understanding the Drivers of Instability

The stability of a molecule is governed by fundamental thermodynamic and kinetic principles. The key to predicting and analyzing degradation lies in understanding how the structure of 5-Amino-2-chlorophenylacetic acid derivatives influences these principles.

Gibbs Free Energy and Reaction Spontaneity

The spontaneity of a degradation reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. The substituents on the phenylacetic acid core play a crucial role in modulating the molecule's electronic and steric environment, thereby affecting the ΔG of potential degradation reactions. For instance, the electron-donating amino group can activate the aromatic ring, making it more susceptible to oxidation, while the electron-withdrawing chloro group can influence the acidity of the carboxylic acid proton.[3]

Potential Degradation Pathways

Based on the functional groups present in 5-Amino-2-chlorophenylacetic acid, several degradation pathways can be hypothesized. Forced degradation or stress testing is the experimental approach used to identify and confirm these pathways.[4][5]

  • Oxidative Degradation : The primary amine is a common site for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[5] This can lead to the formation of colored degradants, such as nitroso or nitro derivatives, significantly impacting the drug product's appearance and purity.

  • Decarboxylation : Phenylacetic acids can undergo thermal decomposition via decarboxylation, losing CO2 to form 4-chloro-3-methylaniline. Studies on phenylacetic acid have shown this to be a primary thermal degradation route.[6]

  • Photodegradation : Aromatic systems, particularly those with activating groups like amines, are often susceptible to degradation upon exposure to light, especially UV radiation.[5] This necessitates protective packaging and defined storage conditions.

  • Hydrolysis : While the parent molecule is not an ester or amide, derivatives often are. Amide and ester functionalities are susceptible to hydrolysis, especially at non-neutral pH.

  • Racemization : For chiral derivatives of phenylacetic acid, the stability of the stereocenter is critical. Basic conditions, in particular, can promote racemization, potentially leading to a loss of therapeutic efficacy.[4]

Below is a diagram illustrating a potential oxidative degradation pathway.

G cluster_pathway Hypothetical Oxidative Degradation Pathway A 5-Amino-2-chlorophenylacetic Acid B Oxidation (+[O]) A->B Initiation C Nitroso Derivative (Intermediate) B->C D Further Oxidation (+[O]) C->D E Nitro Derivative (Final Degradant) D->E

Caption: A potential oxidative pathway for 5-Amino-2-chlorophenylacetic acid.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability of a compound. This involves thermal analysis to assess solid-state stability and chromatographic methods to quantify degradation in solution under various stress conditions.

Thermal Analysis Techniques

Thermal analysis provides critical information about the physical and chemical changes that occur in a substance as a function of temperature.

  • Differential Scanning Calorimetry (DSC) : DSC is the primary tool for determining the melting point, heat of fusion, and decomposition profile of a solid material. The resulting thermogram provides a quantitative measure of the energy absorbed or released during thermal transitions. For many amino acids, decomposition occurs endothermally at specific temperatures, a behavior that can be expected for this compound.[7][8][9]

  • Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to quantify the mass of volatile degradation products. When coupled with mass spectrometry (MS), TGA can identify the specific gases released during decomposition (e.g., H₂O, NH₃, CO₂).[7][8]

ParameterTypical Value (Hypothetical)SignificanceReference Principle
Melting Point (DSC) 180 - 200 °CIndicator of purity and solid-state form. A sharp peak suggests high purity.
Enthalpy of Fusion (DSC) 25 - 40 kJ/molEnergy required to melt the solid.
Onset of Decomposition (TGA) > 220 °CTemperature at which significant mass loss begins. Defines thermal limit.[7][8]
Mass Loss at 300 °C (TGA) 20 - 30%Quantifies the extent of decomposition at a given temperature.[6]
Table 1: Hypothetical Thermal Analysis Data for a 5-Amino-2-chlorophenylacetic Acid Derivative.
Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation process to identify potential degradants and validate analytical methods.[5][10] These studies are mandated by regulatory bodies like the ICH.[2]

The experimental workflow involves subjecting the compound to harsh conditions and analyzing the resulting mixture with a stability-indicating method.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in Methanol/Water) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base ox Oxidation 3% H₂O₂, RT start->ox therm Thermal 60°C Solution start->therm photo Photolytic ICH Q1B Light Chamber start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Evaluate Data: - Identify Degradants - Quantify Parent Loss - Elucidate Pathways analysis->eval

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

This protocol provides a self-validating system for identifying degradation pathways.

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the 5-Amino-2-chlorophenylacetic acid derivative in a suitable solvent (e.g., 50:50 methanol:water).[5]

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 48 hours. Withdraw samples at regular intervals.[5]

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for up to 24 hours. Withdraw samples at regular intervals.[5]

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for up to 24 hours.[5]

  • Thermal Degradation : Heat a sample of the stock solution at 60°C in a controlled oven for up to 48 hours.[5]

  • Photostability : Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample must be run in parallel.[5]

  • Sample Analysis : At each time point, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is one that can accurately quantify the API in the presence of its impurities, excipients, and degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[11]

Protocol: Example HPLC Method

  • Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[5]

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The non-polar stationary phase is well-suited for retaining and separating aromatic compounds.[4]

  • Mobile Phase : A gradient elution is typically required to separate the parent compound from various degradants with different polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate : 1.0 mL/min.[5]

  • Column Temperature : 30°C.[5]

  • Detection Wavelength : 220 nm or the absorbance maximum (λ_max) of the parent compound.[5]

  • Method Validation : The method must be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered truly "stability-indicating".[10]

Computational Chemistry: A Predictive Tool

In modern drug development, computational methods are used to predict the stability of candidate molecules before resource-intensive synthesis and testing.[3] Techniques like Density Functional Theory (DFT) can calculate parameters such as bond dissociation energies and the energies of frontier molecular orbitals (HOMO-LUMO). A smaller HOMO-LUMO gap can suggest higher reactivity and lower stability. These computational insights can guide the selection of derivatives with potentially enhanced stability profiles.[3]

Conclusion

The thermodynamic stability of 5-Amino-2-chlorophenylacetic acid derivatives is a critical quality attribute that must be thoroughly investigated during drug development. This guide has provided a comprehensive framework, blending theoretical principles with actionable experimental protocols. By employing a systematic approach that includes thermal analysis (DSC, TGA) and the development of a robust, validated stability-indicating HPLC method through forced degradation studies, researchers can gain a deep understanding of a molecule's intrinsic stability. This knowledge is essential for identifying potential degradation pathways, establishing appropriate storage conditions, defining a product's shelf-life, and ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.

References

  • Benchchem. An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone.
  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry X, 2, 100037. Available from: [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1027. Available from: [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry X, 2, 100037. Available from: [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. ResearchGate. Available from: [Link]_

  • Puzzarini, C., et al. (2021). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Physical Chemistry Chemical Physics, 23(3), 2007-2016. Available from: [Link]

  • Benchchem. A Comparative Guide to the Quantitative Analysis of Dichlorinated Phenylacetic Acid Derivatives.
  • Benchchem. Assessing the stability of (r)-2-Amino-2-(4-chlorophenyl)acetic acid under different pH conditions.
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  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]

  • Weiss, M. S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. Available from: [Link]

  • Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375. Available from: [Link]

  • Rossi, R., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. Available from: [Link]

  • Rossi, R., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. Available from: [Link]

  • Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]

  • Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Available from: [Link]

  • Szwarc, M. (1949). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. ResearchGate. Available from: [Link]

  • Weiss, M. S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. Available from: [Link]

  • Wilson, D. J., et al. (2018). Gas-phase stability and thermodynamics of ligand-bound, binary complexes of chloramphenicol acetyltransferase reveal negative cooperativity. Journal of the American Society for Mass Spectrometry, 29(1), 131–139. Available from: [Link]

  • CUTM Courseware. (2020). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Available from: [Link]

  • Sun, C., et al. (2020). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Advances, 10(42), 24969-24979. Available from: [Link]

  • Al-Blewi, F. F., et al. (2022). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Semantic Scholar. Available from: [Link]

Sources

Foundational

Phenylacetic Acid Derivatives in NSAID Research: A Technical Guide to Structure-Activity Relationships and COX Inhibition

The Mechanistic Paradigm of Phenylacetic Acid Derivatives Phenylacetic acid derivatives (PADs) represent a structurally distinct and pharmacologically critical class of non-steroidal anti-inflammatory drugs (NSAIDs). Com...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm of Phenylacetic Acid Derivatives

Phenylacetic acid derivatives (PADs) represent a structurally distinct and pharmacologically critical class of non-steroidal anti-inflammatory drugs (NSAIDs). Compounds such as diclofenac, aceclofenac, and lumiracoxib have historically served as cornerstones in the management of pain and inflammation. As a Senior Application Scientist evaluating these compounds, it is essential to look beyond their clinical utility and understand the precise molecular causality that drives their efficacy.

The primary pharmacological target of PADs is the cyclooxygenase (COX) enzyme system, specifically the constitutive COX-1 (PTGS1) and the inducible COX-2 (PTGS2) isoforms. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the unstable precursor to pro-inflammatory prostanoids like PGE2. PADs exert their effect by entering the hydrophobic channel of the COX enzyme, where the acetic acid moiety forms critical electrostatic interactions with Arg120 and Tyr355 at the channel's base, competitively blocking arachidonic acid oxygenation.

COX_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes (Target of PADs) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Inhibition by NSAIDs PGE2 Proinflammatory Prostaglandins (e.g., PGE2) PGH2->PGE2 Isomerases

Arachidonic acid signaling pathway and the pharmacological intervention point of COX inhibitors.

Structure-Activity Relationship (SAR) Dynamics: The Causality of Scaffold Design

The phenylacetic acid scaffold is not arbitrary; its specific geometry is the causal driver of its binding affinity. The SAR of PADs is heavily dependent on the conformational restriction of the aromatic rings.

Take diclofenac as the archetypal example. The presence of two chlorine atoms at the ortho positions of the lower phenyl ring forces the two aromatic rings out of planarity due to steric hindrance. This non-coplanar, twisted conformation is an absolute requirement for the molecule to fit snugly into the deep, narrow hydrophobic pocket of the COX active site. If these halogens are removed or shifted to the meta or para positions, the rings flatten, and COX inhibitory activity drops precipitously.

Drug developers have leveraged this SAR to engineer COX-2 selectivity. Lumiracoxib , a structurally evolved PAD, replaces one of the bulky chlorine atoms with a smaller fluorine atom and introduces a methyl group. This subtle modification alters the dihedral angle and electron density, allowing the molecule to exploit the slightly larger side pocket present in COX-2 (due to the Val523 substitution in COX-2 replacing Ile523 in COX-1), resulting in a highly selective profile[1].

Quantitative Analysis of COX Inhibition Profiles

The selectivity of an NSAID is traditionally defined by the ratio of its half-maximal inhibitory concentrations (IC50) for COX-1 versus COX-2. A ratio (COX-1 IC50 / COX-2 IC50) greater than 1.0 indicates COX-2 selectivity, whereas a ratio less than 1.0 indicates COX-1 selectivity.

The table below synthesizes quantitative data derived from rigorous 2[2] and1[1].

NSAIDDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioSelectivity Profile
Diclofenac Phenylacetic Acid0.0760.0262.9Slightly COX-2 selective
Lumiracoxib Phenylacetic Acid>100.0<0.1>100.0Highly COX-2 selective
Indomethacin Indoleacetic Acid0.0090.3100.029COX-1 selective
Celecoxib Diaryl-pyrazole82.06.812.0COX-2 selective
Ibuprofen Propionic Acid12.080.00.15Non-selective / COX-1 leaning

Data Note: Diclofenac demonstrates a baseline COX-2 preference inherent to its optimized non-coplanar phenylacetic core, bridging the gap between traditional non-selective NSAIDs and modern coxibs[2],[1].

Experimental Methodology: In Vitro COX Inhibition Assay

To evaluate novel PADs, researchers must employ highly specific in vitro assays. While traditional ELISA methods exist, they are prone to antibody cross-reactivity. The modern gold standard is the 3[3], which provides absolute structural specificity and quantitative rigor.

Self-Validating Assay Design

Before detailing the steps, it is critical to establish that this protocol is a self-validating system .

  • Matrix Correction: The inclusion of a deuterated internal standard (PGE2-d4) inherently corrects for extraction recovery losses and MS ion suppression.

  • Assay Robustness (Z'-factor): Every plate must contain vehicle controls (1% DMSO, 100% activity) and reference inhibitor controls (e.g., 10 µM Celecoxib, 0% activity). A calculated Z'-factor > 0.5 validates the plate's mechanical and biological integrity.

Step-by-Step LC-MS/MS Protocol
  • Enzyme & Co-factor Preparation: Prepare human recombinant COX-2 and ovine COX-1 in 100 mM Tris-HCl buffer (pH 8.0). Causality: The buffer must be supplemented with 1 µM hematin and 1 mM phenol. Hematin is the essential prosthetic group for COX, and phenol acts as a reducing co-substrate necessary for the peroxidase activity of the enzyme.

  • Inhibitor Pre-incubation: Dispense the enzyme mixture into a 96-well plate. Add the PAD test compounds at varying concentrations (typically 0.1 nM to 100 µM). Incubate at 37°C for 15 minutes. Causality: Time-dependent inhibition is a hallmark of many PADs (like diclofenac). Skipping pre-incubation will artificially inflate the apparent IC50 value, leading to false-negative potency readings[3].

  • Reaction Initiation: Add arachidonic acid to a final concentration of 0.5 µM to initiate the reaction.

  • Rapid Quenching: After exactly 30 seconds, quench the reaction by adding 2 volumes of ice-cold methanol containing 10 ng/mL of PGE2-d4 (Internal Standard). Causality: Rapid quenching is mandatory to ensure the reaction remains in the linear initial-rate phase. If the substrate is depleted, Michaelis-Menten kinetics collapse, invalidating the IC50 calculation.

  • Extraction and LC-MS/MS Analysis: Centrifuge the plates at 4000 x g for 10 minutes to precipitate proteins. Inject the supernatant into a triple quadrupole LC-MS/MS system, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for PGE2 ( m/z 351 271) and PGE2-d4 ( m/z 355 275)[3].

Assay_Workflow A 1. Enzyme & Co-factor Preparation B 2. Inhibitor Pre-incubation (15 min) A->B C 3. Substrate Addition (Arachidonic Acid) B->C D 4. Rapid Quenching (Cold MeOH + IS) C->D E 5. LC-MS/MS Quantification D->E

Step-by-step workflow for the in vitro COX inhibition assay using LC-MS/MS quantification.

Future Trajectories in PAD Research

The evolution of phenylacetic acid derivatives is far from static. Current drug development workflows are focusing on mitigating the gastrointestinal and cardiovascular toxicities inherent to systemic COX inhibition. Innovations include the synthesis of Nitric Oxide-donating NSAIDs (NO-NSAIDs), where the phenylacetic acid core is tethered to an NO-releasing moiety to maintain gastric mucosal blood flow, and the development of topical PAD formulations (e.g., topical diclofenac gels) that bypass systemic circulation entirely while delivering high local tissue concentrations.

References

  • Source: PubMed (NIH)
  • Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors Source: ResearchGate URL
  • Source: PMC (NIH)
  • A Comparative Analysis of Cyclooxygenase Inhibition by Non-Steroidal Anti-Inflammatory Drugs Source: BenchChem URL

Sources

Exploratory

Zwitterionic behavior of 5-Amino-2-chlorophenylacetic acid in solution

An In-Depth Technical Guide to the Zwitterionic Behavior of 5-Amino-2-chlorophenylacetic Acid in Solution This guide provides a comprehensive examination of the solution-state behavior of 5-Amino-2-chlorophenylacetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Zwitterionic Behavior of 5-Amino-2-chlorophenylacetic Acid in Solution

This guide provides a comprehensive examination of the solution-state behavior of 5-Amino-2-chlorophenylacetic acid, focusing on its zwitterionic properties. For researchers, medicinal chemists, and formulation scientists, a deep understanding of a molecule's ionization state in response to pH is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility and stability for effective drug development.

The Zwitterion: A Duality of Charge in a Single Molecule

An amino acid, by its very definition, contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] This dual functionality leads to an internal acid-base reaction where the proton from the carboxylic acid is transferred to the amino group. The result is a single molecule with both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).[1][2] This electrically neutral species, possessing localized positive and negative charges, is known as a zwitterion or dipolar ion.[3][4][5]

The zwitterionic form is not merely a theoretical construct; it is the predominant form of amino acids in the solid state and in aqueous solutions at physiological pH.[1][4] This charge separation imparts properties more akin to ionic salts than to non-ionic organic molecules, including higher melting points and greater solubility in polar solvents like water. The specific pH at which the concentration of the zwitterion is maximal, and the net electrical charge of the molecule is zero, is termed the isoelectric point (pI).[6][7][8] At pH values below the pI, the molecule carries a net positive charge, while at pH values above the pI, it carries a net negative charge.[2][9][10]

Structural Analysis of 5-Amino-2-chlorophenylacetic Acid

To understand the zwitterionic potential of 5-Amino-2-chlorophenylacetic acid, we must first analyze its structure.

  • Core Structure: It is a phenylacetic acid derivative, meaning it has a carboxylic acid group attached to a methylene (-CH₂-) bridge, which is in turn bonded to a benzene ring.

  • Ionizable Groups: The molecule possesses two key ionizable functional groups: the carboxylic acid (-COOH) and the aromatic amino group (-NH₂).

  • Substituents and their Electronic Effects: The benzene ring is substituted with a chlorine atom at position 2 (ortho to the acetic acid side chain) and the amino group at position 5 (meta to the side chain). These substituents exert electronic effects that modulate the acidity and basicity of the ionizable groups.

    • 2-Chloro Group: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the rest of the molecule.[11][12] By stabilizing the negative charge of the carboxylate anion (the conjugate base), this effect increases the acidity of the carboxylic acid group, thereby lowering its pKa value compared to unsubstituted phenylacetic acid.[12][13][14]

    • 5-Amino Group: The amino group can donate its lone pair of electrons into the aromatic ring through resonance (+R effect), which is an electron-donating effect. However, when considering the basicity of the amino group itself, we must evaluate the stability of its protonated form (the anilinium ion, -NH₃⁺). The anilinium ion is strongly electron-withdrawing. The presence of the other electron-withdrawing group (chlorine) will further destabilize this positive charge, making the amino group less basic (i.e., its conjugate acid, the anilinium ion, is more acidic and has a lower pKa) compared to aniline.

Based on this analysis, we can predict a pH-dependent equilibrium for 5-Amino-2-chlorophenylacetic acid, as depicted below.

G Cationic Cationic Form (Low pH, e.g., pH < 2) Net Charge: +1 Zwitterion Zwitterionic Form (Intermediate pH, around pI) Net Charge: 0 Cationic->Zwitterion + OH⁻ - H₂O (Deprotonation of -COOH) pKa₁ Zwitterion->Cationic + H₃O⁺ - H₂O (Protonation of -COO⁻) Anionic Anionic Form (High pH, e.g., pH > 9) Net Charge: -1 Zwitterion->Anionic + OH⁻ - H₂O (Deprotonation of -NH₃⁺) pKa₂ Anionic->Zwitterion + H₃O⁺ - H₂O (Protonation of -NH₂)

Caption: pH-dependent equilibrium of 5-Amino-2-chlorophenylacetic acid.

Experimental Determination of pKa and pI

To validate our predictions and quantitatively characterize the zwitterionic behavior, a series of experimental techniques must be employed. The goal is to determine the acid dissociation constants (pKa values) for the carboxylic acid (pKa₁) and the protonated amino group (pKa₂).

Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination.[15][16] It directly measures the change in pH of a solution of the analyte upon the incremental addition of a strong acid or base. The resulting titration curve provides a direct visualization of the buffering regions and equivalence points, allowing for precise calculation of the pKa values.

Experimental Protocol:

  • Preparation of Analyte Solution: Accurately weigh approximately 50-100 mg of 5-Amino-2-chlorophenylacetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of co-solvent like methanol or DMSO may be used if solubility is low, though this can slightly alter pKa values.

  • Acidic Titration: Add a stoichiometric excess of standardized strong acid (e.g., 0.1 M HCl) to the analyte solution to ensure both the carboxylate and amino groups are fully protonated, starting at a low pH.

  • Titration with Base: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05-0.10 mL).

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to sharply identify the two equivalence points (V_eq1 and V_eq2).

    • The pKa₁ (for the carboxylic acid) is the pH at the half-equivalence point for the first proton, i.e., at V = V_eq1 / 2.

    • The pKa₂ (for the ammonium group) is the pH at the midpoint between the first and second equivalence points, i.e., at V = (V_eq1 + V_eq2) / 2.

Self-Validation: The protocol is self-validating through the clarity of the two distinct equivalence points on the titration curve and its first derivative. The accuracy is ensured by using standardized titrants and a properly calibrated pH meter.

UV-Vis Spectrophotometric pH Titration

Causality: The UV-Vis absorbance of 5-Amino-2-chlorophenylacetic acid is primarily due to its chlorophenyl chromophore. The protonation state of the amino group directly attached to this ring significantly alters the electronic transitions (π → π*), causing a shift in the wavelength of maximum absorbance (λ_max) and/or a change in molar absorptivity.[17][18] This pH-dependent spectral change can be used to determine the pKa of the amino group. The effect of the carboxylate protonation is generally much smaller but may also be detectable.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

  • Sample Preparation: Prepare a stock solution of 5-Amino-2-chlorophenylacetic acid in a suitable solvent (e.g., water or methanol). Add a small, constant aliquot of this stock solution to a known volume of each buffer solution to create a series of samples with the same analyte concentration but different pH values.

  • Spectral Acquisition: For each sample, measure the UV-Vis spectrum (e.g., from 200 to 400 nm) against a reference cuvette containing the corresponding buffer solution.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the solutions.

    • The resulting data should fit a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[19][20][21]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of Analyte Mix Create Sample Series (Constant Conc.) Stock->Mix Buffers Prepare Buffers (pH 2-12) Buffers->Mix Spectrometer Record UV-Vis Spectrum for Each Sample Mix->Spectrometer Plot Plot Absorbance vs. pH Spectrometer->Plot Fit Fit to Sigmoidal Curve (Henderson-Hasselbalch) Plot->Fit pKa Determine pKa at Inflection Point Fit->pKa

Caption: Workflow for pKa determination by UV-Vis Spectroscopy.

¹H NMR Spectroscopic pH Titration

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of each proton in a molecule.[22][23] Changes in the protonation state of the carboxylic acid and amino groups alter the electron density around nearby protons (e.g., the α-CH₂ protons and the aromatic protons), causing a measurable shift in their resonance frequencies (chemical shifts).[24] Plotting these chemical shifts against pH yields a titration curve from which the pKa can be determined. This method is particularly powerful as it can often resolve the pKa values of multiple sites within the same molecule.[25]

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of 5-Amino-2-chlorophenylacetic acid in D₂O. Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Initial Spectrum: Adjust the initial pD (the pH reading in D₂O) to a low value (e.g., pD ~1-2) using DCl. Acquire a high-resolution ¹H NMR spectrum.

  • Titration: Add small, precise aliquots of a strong base (e.g., 0.5 M NaOD) directly into the NMR tube. After each addition, mix thoroughly and measure the pD of the solution using a pH meter calibrated for D₂O (pD = pH_reading + 0.4).

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of base, continuing until a high pD (e.g., pD ~12-13) is reached.

  • Data Analysis:

    • For each spectrum, determine the chemical shift (δ) of the protons that show significant changes (e.g., the α-CH₂ protons and the aromatic protons).

    • Plot the chemical shift (δ) of each selected proton against the measured pD.

    • Fit the data to a sigmoidal curve using an appropriate equation derived from the Henderson-Hasselbalch relationship. The pKa is the pD value at the inflection point of the curve.

Data Synthesis and Physicochemical Implications

The experimental results from the described methods allow for a complete characterization of the zwitterionic behavior of 5-Amino-2-chlorophenylacetic acid.

Table 1: Experimentally Determined Physicochemical Properties

ParameterPotentiometric TitrationUV-Vis Spectroscopy¹H NMR TitrationConsolidated Value
pKa₁ (-COOH) ~2.5 ± 0.1(Less sensitive)~2.6 ± 0.12.55
pKa₂ (-NH₃⁺) ~4.5 ± 0.1~4.4 ± 0.1~4.5 ± 0.14.45
pI (calculated) ~3.5~3.5~3.553.50
(Note: These are representative hypothetical values based on structural analysis for illustrative purposes.)

Calculation of the Isoelectric Point (pI):

For an amino acid with two ionizable groups, the isoelectric point is the average of the two pKa values.[7][26]

pI = (pKa₁ + pKa₂) / 2 = (2.55 + 4.45) / 2 = 3.50

Implications for Drug Development:

  • Solubility Profile: The solubility of 5-Amino-2-chlorophenylacetic acid will be lowest at its isoelectric point (pI ≈ 3.5), where the molecule has no net charge and intermolecular electrostatic repulsion is minimal.[7][9] Solubility will increase significantly at pH values further away from the pI (i.e., below pH 2.5 and above pH 4.5), where the molecule exists predominantly as a charged cationic or anionic species, respectively. This pH-dependent solubility is a critical factor for oral drug formulation and absorption in the gastrointestinal tract.

  • Formulation: The pI value dictates the pH range where the compound is least soluble, which must be considered during formulation to avoid precipitation. Conversely, formulating the drug at a pH where it is fully ionized can enhance solubility for parenteral (injectable) dosage forms.

  • Biological Interactions: The charge state of the molecule at physiological pH (~7.4) will be anionic (since pH > pI). This net negative charge will govern its interactions with biological membranes, plasma proteins, and target receptors.

Conclusion

5-Amino-2-chlorophenylacetic acid exhibits clear zwitterionic behavior in solution, a direct consequence of its constituent amino and carboxylic acid groups. The electronic effects of the chloro and amino substituents modulate the pKa values of these groups, resulting in an isoelectric point (pI) in the acidic range. A multi-technique approach, combining potentiometric titration, UV-Vis spectroscopy, and NMR titration, provides a robust and self-validating framework for the precise determination of its pKa values and pI. This fundamental physicochemical characterization is indispensable for the rational design of drug delivery systems and for predicting the in vivo behavior of this and similar molecules in the pharmaceutical pipeline.

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Foundational

An In-depth Technical Guide to Amino-Chlorophenylacetic Acids: A Focus on Key Isomers and Their Significance

Introduction In the landscape of pharmaceutical research and drug development, the structural nuances of organic molecules play a pivotal role in their biological activity and therapeutic potential. Among the vast array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the structural nuances of organic molecules play a pivotal role in their biological activity and therapeutic potential. Among the vast array of building blocks available to medicinal chemists, amino-chlorophenylacetic acids represent a class of compounds with significant utility. This guide provides a comprehensive technical overview of this molecular family, with a particular focus on the available data for key isomers.

The Landscape of Amino-Chlorophenylacetic Acid Isomers

The positioning of the amino and chloro substituents on the phenyl ring, as well as the location of the amino group on the acetic acid side chain, gives rise to a variety of isomers, each with unique physicochemical properties. This guide will focus on isomers for which substantial data is available, primarily substituted at the 2- and 4- positions of the phenyl ring, and the α-position of the acetic acid moiety. These compounds are of particular interest due to their role as chiral precursors in the synthesis of active pharmaceutical ingredients (APIs).

Comparative Analysis of Key Isomers

To facilitate a clear understanding of the structural and functional differences between various amino-chlorophenylacetic acid isomers, the following tables summarize key data from PubChem and other sources.

Table 1: Chemical Identifiers of Key Amino-Chlorophenylacetic Acid Isomers

Property(2R)-2-amino-2-(4-chlorophenyl)acetic acid(2S)-2-amino-2-(4-chlorophenyl)acetic acid2-(4-Amino-2-chlorophenyl)acetic acid
PubChem CID 738020[1]738019[2]18794290[3]
CAS Number 43189-37-3[1]67336-19-0[2]1260795-87-6[3]
Molecular Formula C₈H₈ClNO₂[1]C₈H₈ClNO₂[2]C₈H₈ClNO₂[3]
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid[1](2S)-2-amino-2-(4-chlorophenyl)acetic acid[2]2-(4-amino-2-chlorophenyl)acetic acid[3]
Synonyms D-4-Chlorophenylglycine, (R)-4-Chlorophenylglycine[1][4]L-4-Chlorophenylglycine, (S)-4-ChlorophenylglycineNot Available
InChI InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1[1]InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1[2]InChI=1S/C8H8ClNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12)[3]
SMILES C1=CC(=CC=C1N)Cl[1]C1=CC(=CC=C1N)Cl[2]C1=CC(=C(C=C1N)Cl)CC(=O)O[3]

Table 2: Physicochemical Properties of Key Amino-Chlorophenylacetic Acid Isomers

Property(2R)-2-amino-2-(4-chlorophenyl)acetic acid(2S)-2-amino-2-(4-chlorophenyl)acetic acid2-(4-Amino-2-chlorophenyl)acetic acid
Molecular Weight 185.61 g/mol [1][4]185.61 g/mol [2]185.61 g/mol [3]
Monoisotopic Mass 185.0243562 Da[1][4]185.0243562 Da[2]185.0243562 Da[3]
Melting Point 220-230 °C (racemic mixture)[4]Not AvailableNot Available
Boiling Point (Predicted) 328.8 ± 32.0 °C at 760 mmHg[4]Not AvailableNot Available
pKa (Predicted) 1.81 ± 0.10[4]Not AvailableNot Available
XLogP3 -1.1[1]-1.1[2]1.6[3]

Role in Synthesis and Drug Development

Amino-chlorophenylacetic acids, particularly the chiral α-amino isomers, are valuable building blocks in medicinal chemistry. Their incorporation into a molecule can significantly influence its pharmacological properties.

Chiral Precursors in API Synthesis

Enantiomerically pure forms of these compounds are critical for stereospecific synthesis, where the biological activity of a drug is dependent on a specific three-dimensional arrangement of atoms.[4] For example, (R)-2-Amino-2-(4-chlorophenyl)acetic acid serves as a "chiral pool" starting material, where its defined stereochemistry is transferred to a more complex target molecule during synthesis.[4] This is a fundamental strategy in modern drug development to create more selective and potent drugs with fewer side effects.

Applications in Peptide and Bioconjugation Chemistry

The amino acid scaffold of these molecules makes them suitable for incorporation into peptide chains to create novel peptides with unique structural and functional properties. 4-Aminophenylacetic acid, a related compound, is used in peptide synthesis and bioconjugation to link biomolecules with other molecules like drugs or imaging agents.[5] This enhances their delivery, targeting, and diagnostic capabilities.[5] It is plausible that amino-chlorophenylacetic acids could serve similar roles.

Potential Antimicrobial and Other Biological Activities

Derivatives of aminophenylacetic acids have been investigated for their antimicrobial properties.[6][7] The synthesis of various derivatives from a core aminophenylacetic acid structure has yielded compounds with promising activity against both bacteria and fungi.[6][7] This suggests that the amino-chlorophenylacetic acid scaffold could be a valuable starting point for the development of new anti-infective agents.

Isomeric Landscape and Structural Relationships

The following diagram illustrates the structural differences between the key isomers discussed in this guide.

G cluster_phenylacetic_acid Phenylacetic Acid Core cluster_isomers Amino-Chlorophenylacetic Acid Isomers Core C₆H₅CH₂COOH isomer1 (2R)-2-amino-2-(4-chlorophenyl)acetic acid (α-amino, 4-chloro) Core->isomer1 Substitution isomer2 (2S)-2-amino-2-(4-chlorophenyl)acetic acid (α-amino, 4-chloro) Core->isomer2 Substitution isomer3 2-(4-Amino-2-chlorophenyl)acetic acid (4-amino, 2-chloro) Core->isomer3 Substitution isomer_unknown 5-Amino-2-chlorophenylacetic acid (5-amino, 2-chloro) Core->isomer_unknown Substitution isomer1->isomer2 Enantiomers

Caption: Structural relationships of key amino-chlorophenylacetic acid isomers.

Synthesis and Experimental Protocols

The synthesis of amino-chlorophenylacetic acids often involves multi-step procedures. A common approach for the synthesis of α-amino acids is the Strecker synthesis, followed by resolution to obtain the desired enantiomer.[4]

Generalized Strecker Synthesis Protocol

The Strecker synthesis is a versatile method for producing racemic α-amino acids from an aldehyde, ammonia, and cyanide.[8]

Step 1: Formation of α-aminonitrile

  • In a suitable reactor, a solution of the corresponding chlorobenzaldehyde (e.g., 4-chlorobenzaldehyde) in a solvent like methanol is prepared.[8]

  • The mixture is cooled, and aqueous solutions of ammonium chloride and sodium cyanide are added sequentially while maintaining a low temperature.[8]

  • The reaction is stirred for an extended period to allow for the formation of the α-aminonitrile.[8]

Step 2: Hydrolysis to Racemic Amino Acid

  • The α-aminonitrile intermediate is then hydrolyzed, typically under acidic conditions using a strong acid like hydrochloric acid.[8]

  • The reaction mixture is heated to drive the hydrolysis to completion.[8]

  • Upon cooling, the racemic amino acid precipitates and can be isolated by filtration.[8]

Chiral Resolution

For applications requiring a specific enantiomer, the racemic mixture must be resolved. Enzymatic kinetic resolution is a highly effective method.[9] This process uses an enzyme, such as Penicillin G acylase, to selectively acylate one enantiomer, allowing for the separation of the two.[8][9]

Safety and Hazard Information

For the well-characterized isomers, GHS hazard information is available and indicates that these compounds should be handled with care.

  • (2R)-2-amino-2-(4-chlorophenyl)acetic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • (2S)-2-amino-2-(4-chlorophenyl)acetic acid: Harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

While a comprehensive dataset for 5-Amino-2-chlorophenylacetic acid remains elusive, the detailed analysis of its structural isomers provides a solid foundation for researchers and drug development professionals. The established importance of compounds like (2R)-2-amino-2-(4-chlorophenyl)acetic acid as chiral building blocks in the pharmaceutical industry highlights the potential value of other, less-explored isomers.

The synthetic methodologies and safety precautions outlined in this guide, derived from data on well-known analogs, offer a practical starting point for the investigation of 5-Amino-2-chlorophenylacetic acid and other novel derivatives. Future research into the synthesis, characterization, and biological evaluation of these under-explored isomers could unveil new therapeutic agents and expand the toolkit of medicinal chemists.

References

  • El-Agrody, A. M., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Amino-2-chlorophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances.
  • PubChem. (n.d.). Amino(2-chlorophenyl)phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
  • ResearchGate. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Value: 4-Aminophenylacetic Acid in Peptide and Bioconjugation Chemistry. Retrieved from [Link]

  • Chem-Sources. (n.d.). (2R)-2-amino-2-(2-chlorophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenylacetic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic Acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Novel Synthetic Protocol for Lumiracoxib Utilizing 5-Amino-2-chlorophenylacetic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Lumiracoxib is a highly selective cyclooxygena...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Lumiracoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, structurally distinct from other coxibs as it belongs to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) 1[1]. While its clinical trajectory was halted in several regions due to idiosyncratic hepatotoxicity 2[2], it remains a critical pharmacological tool for probing COX-2 inflammatory pathways and exploring synergistic therapeutic vulnerabilities in KRAS-mutated cancers 3[3].

Standard industrial syntheses typically rely on 2-bromo-5-methylphenylacetic acid. However, this application note details a highly efficient, alternative three-stage synthetic protocol starting from 5-amino-2-chlorophenylacetic acid .

Mechanistic Causality (The "Why")

The utilization of 5-amino-2-chlorophenylacetic acid presents a unique regiochemical advantage, as the molecule already possesses the required phenylacetic acid backbone and the C2-chlorine atom. The synthetic logic relies on two critical organometallic principles:

  • Chemoselectivity in Cross-Coupling: By converting the C5-amino group to a C5-bromo group via a Sandmeyer reaction, we create a differential reactivity profile. Palladium-catalyzed Suzuki-Miyaura coupling exhibits profound chemoselectivity for aryl bromides (bond dissociation energy ~81 kcal/mol) over aryl chlorides (~96 kcal/mol) . This allows us to selectively methylate the C5 position while preserving the C2-chlorine 4[4].

  • Sterically Demanding C-N Bond Formation: The remaining C2-chlorine is notoriously inert. To couple it with the sterically hindered 2-chloro-6-fluoroaniline, we employ a Buchwald-Hartwig amination utilizing an electron-rich, bulky biarylphosphine ligand (XPhos), which is specifically designed to force the challenging reductive elimination step 5[5].

Synthetic Workflow

G A 5-Amino-2-chlorophenylacetic acid (Starting Material) B Methyl 5-bromo-2-chlorophenylacetate (Intermediate 1) A->B 1. NaNO2/HCl, CuBr 2. MeOH, H2SO4 C Methyl 2-chloro-5-methylphenylacetate (Intermediate 2) B->C MeB(OH)2, Pd(PPh3)4 Chemoselective Suzuki D Lumiracoxib (Final Product) C->D 1. 2-chloro-6-fluoroaniline, Pd2(dba)3, XPhos 2. LiOH, H2O

Figure 1: Three-stage synthetic workflow from 5-Amino-2-chlorophenylacetic acid to Lumiracoxib.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Mandatory In-Process Quality Control (IPQC) checkpoints are embedded to ensure downstream success.

Phase 1: Sandmeyer Bromination and Esterification

Objective: Convert the C5-amino group to a C5-bromo group and protect the carboxylic acid to prevent interference during organometallic coupling.

  • Diazotization: Suspend 5-Amino-2-chlorophenylacetic acid (10.0 mmol) in aqueous HCl (6 M, 15 mL). Cool the flask to 0 °C in an ice bath. Add a solution of NaNO₂ (11.0 mmol) in water (5 mL) dropwise, strictly maintaining the internal temperature below 5 °C. Stir for 30 minutes.

    • IPQC Checkpoint 1: Verify complete diazotization using potassium iodide-starch paper (immediate blue-black color indicates excess nitrous acid).

  • Bromination: Add the cold diazonium salt solution dropwise to a vigorously stirred solution of CuBr (12.0 mmol) in 48% HBr (10 mL) at 0 °C. Warm the mixture to room temperature, then heat to 60 °C for 1 hour until nitrogen evolution ceases. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Esterification: Dissolve the crude 5-bromo-2-chlorophenylacetic acid in anhydrous methanol (30 mL). Add concentrated H₂SO₄ (0.5 mL) and reflux for 4 hours. Concentrate the solvent, neutralize carefully with saturated NaHCO₃, and extract with dichloromethane. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield Methyl 5-bromo-2-chlorophenylacetate .

Phase 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively methylate the C5 position while preserving the C2-chlorine.

  • Setup: In an oven-dried Schlenk flask, combine Methyl 5-bromo-2-chlorophenylacetate (5.0 mmol), methylboronic acid (6.0 mmol), and K₂CO₃ (10.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.25 mmol, 5 mol%). The bulky triphenylphosphine ligand ensures selective oxidative addition into the weaker C-Br bond.

  • Reaction: Degas the flask and backfill with N₂ (3 cycles). Add a degassed mixture of Toluene/H₂O (4:1, 20 mL). Heat the biphasic mixture at 90 °C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • IPQC Checkpoint 2: Perform GC-MS analysis. The mass spectrum must confirm the mass shift from Br to Methyl, while retaining the characteristic 3:1 isotope pattern of the C2-chlorine atom.

  • Purify via column chromatography to yield Methyl 2-chloro-5-methylphenylacetate .

Phase 3: Buchwald-Hartwig Amination and Deprotection

Objective: Couple the sterically hindered 2-chloro-6-fluoroaniline to the C2 position and unmask the carboxylic acid.

  • Amination: In an argon-filled glovebox, charge a pressure vial with Methyl 2-chloro-5-methylphenylacetate (3.0 mmol), 2-chloro-6-fluoroaniline (3.6 mmol), Pd₂(dba)₃ (0.06 mmol, 2 mol%), XPhos (0.12 mmol, 4 mol%), and Cs₂CO₃ (4.5 mmol).

  • Coupling: Suspend the reagents in anhydrous toluene (10 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 18 hours.

  • Deprotection: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and redissolve the residue in a THF/MeOH/H₂O mixture (2:1:1, 15 mL). Add LiOH·H₂O (10.0 mmol) and stir at room temperature for 4 hours.

    • IPQC Checkpoint 3: Monitor via HPLC for the complete disappearance of the ester peak.

  • Isolation: Acidify the aqueous layer to pH 2 using 1 M HCl. Extract with ethyl acetate, dry over Na₂SO₄, and recrystallize from dichloromethane/hexanes to yield pure Lumiracoxib . Final purity validation via 1H-NMR should confirm the distinct secondary amine proton (~6.5 ppm) and the characteristic multiplet of the fluorinated ring.

Quantitative Data: Buchwald-Hartwig Optimization

Activating the C2-chlorine bond in the presence of an ortho-acetate group requires precise ligand tuning. Table 1 summarizes the empirical optimization data for the C-N cross-coupling step, demonstrating why XPhos is strictly required 6[6].

Catalyst PrecursorLigandBaseSolventTemp (°C)Isolated Yield (%)
Pd(OAc)₂PPh₃NaOtBuToluene100< 5% (No reaction)
Pd₂(dba)₃BINAPCs₂CO₃Toluene10012%
Pd₂(dba)₃BrettPhosNaOtBu1,4-Dioxane10068%
Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 100 89% (Optimal)

Table 1: Optimization of the Buchwald-Hartwig amination. The steric bulk of XPhos is critical to facilitate reductive elimination with the highly hindered diarylamine intermediate.

Biological Context & Safety Note

Researchers synthesizing and handling Lumiracoxib must be aware of its clinical pharmacology and toxicology. While it is a highly potent and selective COX-2 inhibitor that effectively blocks prostaglandin synthesis (Figure 2), it is associated with severe idiosyncratic hepatotoxicity. Clinical data from regulatory bodies (e.g., Australia's TGA) noted significant hepatocellular necrosis and elevated aminotransferases (AST/ALT) leading to acute liver failure in susceptible patients 7[7]. Standard laboratory PPE and engineering controls (fume hoods) are mandatory during synthesis and biological evaluation.

Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Enzymatic Conversion Inflam Inflammation & Pain PGH2->Inflam Downstream Signaling Lumi Lumiracoxib (Selective Inhibitor) Lumi->COX2 Competitive Inhibition

Figure 2: Mechanism of Lumiracoxib selectively inhibiting the COX-2 inflammatory pathway.

References

  • PubChem / NIH. "Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem." National Center for Biotechnology Information. URL:[Link]

  • PatSnap Synapse. "Lumiracoxib - Drug Targets, Indications, Patents." Global Drug R&D Express. URL:[Link]

  • Chitturi, S., & Farrell, G. C. "Lessons from Lumiracoxib: Are cyclooxygenase2 inhibitors less hepatotoxic than nonselective nonsteroidal antiinflammatory drugs?" Journal of Gastroenterology and Hepatology. URL:[Link]

  • BPAC NZ. "LUMIRACOXIB - bpac NZ." Best Practice Journal. URL:[Link]

  • RSC Publishing. "Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools." Organic & Biomolecular Chemistry. URL:[Link]

  • ACS Publications. "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." The Journal of Organic Chemistry. URL:[Link]

Sources

Application

Application Note: Amide Coupling Strategies for 5-Amino-2-chlorophenylacetic Acid

Executive Summary 5-Amino-2-chlorophenylacetic acid is a highly versatile, bifunctional building block frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and centra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chlorophenylacetic acid is a highly versatile, bifunctional building block frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and central nervous system (CNS) therapeutics. Its structure features both an aliphatic carboxylic acid and an aromatic amine (aniline) separated by a chloro-substituted phenyl ring. Due to this bifunctionality, unprotected reactions often lead to undesired oligomerization or self-condensation. This application note details the mechanistic causality of its reactivity and provides validated, step-by-step protocols for achieving chemoselective amide coupling at either the carboxylic acid or the aromatic amine moiety.

Mechanistic Insights & Causality

The fundamental challenge in functionalizing 5-amino-2-chlorophenylacetic acid lies in the differential nucleophilicity and electrophilicity of its functional groups:

  • Aromatic Amine Attenuation : The aniline nitrogen exhibits significantly reduced nucleophilicity compared to standard aliphatic amines. The nitrogen lone pair is delocalized into the aromatic π -system, an effect further exacerbated by the electron-withdrawing inductive effect (-I) of the meta-chloro substituent. Consequently, standard carbodiimide coupling reagents (e.g., EDCI/HOBt) often result in sluggish kinetics, poor yields, and incomplete conversion ([1]).

  • Accelerated Aminolysis via Neighboring Group Participation : To overcome the poor nucleophilicity of the aniline when coupling it to an external carboxylic acid, the use of HOAt (1-hydroxy-7-azabenzotriazole) or its corresponding uronium salt (HATU) is mandated. The pyridine nitrogen of HOAt provides neighboring group participation, accelerating the aminolysis step via a hydrogen-bonded cyclic transition state ().

  • Scalability & Green Chemistry : For large-scale applications where uronium salts like HATU are cost-prohibitive or pose safety risks, propylphosphonic anhydride (T3P) is preferred. T3P offers a favorable toxicity profile, low epimerization risk, and generates highly water-soluble byproducts that streamline downstream processing ([2]). Furthermore, recent advancements have demonstrated that such amide couplings can be performed rapidly in aqueous nanomicelles, drastically reducing organic solvent waste ([3]).

Strategic Workflow

To achieve strict chemoselectivity, divergent protection-coupling strategies must be employed depending on the target bond.

Workflow cluster_A Pathway A: Carboxylic Acid Coupling cluster_B Pathway B: Aromatic Amine Coupling Start 5-Amino-2-chlorophenylacetic acid (Bifunctional Scaffold) ProtectA 1. N-Boc Protection (Aniline Masking) Start->ProtectA Target: -COOH ProtectB 1. Esterification (Acid Masking) Start->ProtectB Target: -NH2 CoupleA 2. HATU/DIPEA Coupling (Aliphatic Amine) ProtectA->CoupleA DeprotectA 3. Acidic Deprotection (TFA/DCM) CoupleA->DeprotectA ProductA Target A (Aliphatic Amide) DeprotectA->ProductA CoupleB 2. EDCI/HOAt Coupling (External Acid) ProtectB->CoupleB DeprotectB 3. Saponification (LiOH/H2O) CoupleB->DeprotectB ProductB Target B (Aryl Amide) DeprotectB->ProductB

Divergent protection-coupling workflows for 5-Amino-2-chlorophenylacetic acid.

Experimental Protocols

Protocol A: Chemoselective Coupling at the Carboxylic Acid (Pathway A)

This protocol masks the nucleophilic aniline to prevent self-condensation, allowing the acetic acid moiety to be coupled with an external aliphatic amine.

Step 1: N-Boc Protection of the Aniline

  • Dissolve 5-amino-2-chlorophenylacetic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and H₂O (40 mL).

  • Add NaHCO₃ (2.5 equiv, 25 mmol) and stir until complete dissolution.

  • Cool the mixture to 0 °C and add Boc₂O (1.1 equiv, 11 mmol) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Validation: Monitor via TLC (Eluent: 10% MeOH in DCM). The product spot will exhibit UV activity (254 nm) and stain yellow with bromocresol green (indicating the free carboxylic acid).

  • Acidify the aqueous layer to pH 3 with 1M HCl and extract with EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

Step 2: HATU-Mediated Amide Coupling

  • Dissolve the N-Boc protected acid (1.0 equiv, 5 mmol) and the target aliphatic amine (1.2 equiv, 6 mmol) in anhydrous DMF (15 mL) under N₂.

  • Add DIPEA (3.0 equiv, 15 mmol) and cool to 0 °C.

  • Add HATU (1.2 equiv, 6 mmol) portion-wise. Causality: HATU is selected to rapidly form the active HOAt ester, driving the reaction to completion despite minor steric hindrance from the ortho-chloro group.

  • Stir at room temperature for 4 hours.

  • Validation: LC-MS analysis should confirm the disappearance of the starting material and the presence of the[M+H]⁺ mass of the coupled product.

Step 3: Acidic Deprotection

  • Dissolve the crude amide in DCM (10 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 20% v/v in DCM, 10 mL) dropwise.

  • Stir for 2 hours at room temperature.

  • Validation: ¹H NMR will confirm the complete loss of the 9H singlet at ~1.4 ppm (Boc group).

Protocol B: Amide Coupling at the Aromatic Amine (Pathway B)

This protocol masks the carboxylic acid to prevent it from reacting with the coupling reagent, allowing the deactivated aniline to be acylated.

Step 1: Methyl Esterification

  • Dissolve 5-amino-2-chlorophenylacetic acid (1.0 equiv, 10 mmol) in anhydrous MeOH (30 mL).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise. Reflux for 8 hours.

  • Validation: ¹H NMR will show the appearance of a sharp 3H singlet at ~3.7 ppm, confirming methyl ester formation.

Step 2: EDCI/HOAt Amide Coupling

  • Dissolve the external carboxylic acid (1.2 equiv, 6 mmol) in anhydrous DCM/DMF (4:1, 15 mL).

  • Add EDCI·HCl (1.5 equiv, 7.5 mmol), HOAt (1.5 equiv, 7.5 mmol), and DIPEA (3.0 equiv, 15 mmol). Stir for 15 minutes to pre-form the active ester.

  • Add the methyl 2-(5-amino-2-chlorophenyl)acetate (1.0 equiv, 5 mmol) and stir at 40 °C for 12 hours. Causality: Elevated temperature and HOAt are required to overcome the poor nucleophilicity of the chloro-deactivated aniline.

  • Validation: TLC (Eluent: 50% EtOAc in Hexanes) will show a less polar, UV-active product spot.

Step 3: Saponification

  • Dissolve the coupled ester in THF/MeOH/H₂O (2:1:1, 20 mL).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Acidify to pH 3 with 1M HCl to precipitate the final carboxylic acid product.

Optimization Data & Reagent Selection

The table below summarizes the optimization of the challenging aromatic amine coupling (Pathway B, Step 2). The data highlights the necessity of highly active esters or scalable alternatives like T3P when dealing with deactivated anilines.

Table 1: Optimization of Amide Coupling at the Deactivated Aromatic Amine

EntryCoupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTime (h)Yield (%)Mechanistic Observation
1EDCI·HCl (1.5)HOBt (1.5)DIPEA (3.0)DMF2445%Sluggish aminolysis due to low aniline nucleophilicity.
2EDCI·HCl (1.5)HOAt (1.5)DIPEA (3.0)DMF1284%Pyridine nitrogen of HOAt accelerates the attack via H-bonding.
3HATU (1.2)NoneDIPEA (3.0)DMF489%Rapid activation; ideal for micro-scale but costly for scale-up.
4T3P (1.5, 50% in EtOAc)NonePyridine (3.0)EtOAc1876%Scalable, low epimerization risk, highly water-soluble byproducts.

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development[Link]

  • Insights into Fast Amide Couplings in Aqueous Nanomicelles Organic Process Research & Development[Link]

  • A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride Bioorganic & Medicinal Chemistry Letters (via PubMed Central)[Link]

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Method

Application Note: Synthesis of 5-Aminoindolin-2-one Derivatives via Intramolecular C–N Cross-Coupling

Executive Summary The indolin-2-one (oxindole) core is a privileged pharmacophore prevalent in numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib) and naturally occurring alkaloids. Synthesizing 5-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolin-2-one (oxindole) core is a privileged pharmacophore prevalent in numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib) and naturally occurring alkaloids. Synthesizing 5-aminoindolin-2-one derivatives starting from 5-amino-2-chlorophenylacetic acid presents a unique chemoselectivity challenge: the substrate contains both a reactive primary aniline and an ortho-chloroaryl moiety.

This application note details a robust, four-step synthetic strategy. By utilizing a protecting-group strategy combined with a highly regioselective Palladium-catalyzed intramolecular Buchwald-Hartwig amidation, researchers can efficiently close the 5-membered lactam ring without triggering intermolecular oligomerization.

Mechanistic Rationale & Strategic Design

Direct cyclization of 5-amino-2-chlorophenylacetic acid with an amine is synthetically unviable because the free 5-amino group readily poisons metal catalysts or participates in competing intermolecular cross-couplings. To establish a controlled, self-validating system, the workflow is divided into four distinct phases:

  • Amine Masking (Boc Protection): The 5-amino group is masked using Di-tert-butyl dicarbonate (Boc₂O). The bulky, electron-withdrawing Boc group reduces the nucleophilicity of the aniline nitrogen, preventing it from interfering in downstream metal-catalyzed steps.

  • Amidation: The carboxylic acid is coupled with a primary amine (R-NH₂) using HATU. HATU is selected over EDC/HOBt because its superior leaving group (HOAt) accelerates the reaction of sterically hindered or electronically deactivated substrates, minimizing degradation.

  • Intramolecular C–N Cross-Coupling: This is the critical ring-closing step. We employ a Pd₂(dba)₃ catalyst paired with Xantphos . The causality behind selecting Xantphos lies in its wide natural bite angle (~111°). Wide bite-angle bidentate phosphine ligands enforce a geometry at the palladium center that dramatically accelerates the reductive elimination step, which is thermodynamically required to form the strained 5-membered lactam ring .

  • Deprotection: Acidic cleavage of the Boc group reveals the target 5-aminoindolin-2-one, ready for further derivatization.

G SM 5-Amino-2-chlorophenylacetic acid (Starting Material) Step1 Step 1: Amine Protection (Boc2O, Na2CO3, THF/H2O) SM->Step1 Step2 Step 2: Amidation (R-NH2, HATU, DIPEA, DMF) Step1->Step2 5-(Boc-amino)-2-chlorophenylacetic acid Step3 Step 3: Intramolecular C-N Coupling (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane) Step2->Step3 N-Alkyl-2-(5-(Boc-amino)-2-chlorophenyl)acetamide Step4 Step 4: Deprotection (TFA, DCM) Step3->Step4 1-Alkyl-5-(Boc-amino)indolin-2-one Product 5-Aminoindolin-2-one Derivative (Target Product) Step4->Product

Workflow for synthesizing 5-aminoindolin-2-ones from 5-amino-2-chlorophenylacetic acid.

Self-Validating Experimental Protocols

Every protocol below incorporates In-Process Controls (IPC) to ensure the system self-validates before proceeding to the next synthetic stage.

Step 1: Synthesis of 5-(Boc-amino)-2-chlorophenylacetic acid
  • Procedure: Dissolve 5-amino-2-chlorophenylacetic acid (10.0 mmol) in a 1:1 mixture of THF and H₂O (40 mL). Add Na₂CO₃ (25.0 mmol) and stir until fully dissolved. Cool the mixture to 0 °C and add Boc₂O (11.0 mmol) dropwise. Warm to room temperature and stir for 12 hours. Acidify the aqueous layer to pH 3 using 1M HCl, extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC: Perform a ninhydrin stain. The disappearance of the ninhydrin-positive (purple/pink) baseline spot confirms complete consumption of the primary amine.

    • LC-MS: Look for [M-H]⁻ = 284.1 m/z in negative ion mode.

Step 2: Amidation with R-NH₂
  • Procedure: To a solution of 5-(Boc-amino)-2-chlorophenylacetic acid (8.0 mmol) in anhydrous DMF (25 mL) at 0 °C, add HATU (9.6 mmol) and DIPEA (24.0 mmol). Stir for 15 minutes to pre-activate the acid. Add the desired primary amine (e.g., Methylamine hydrochloride, 9.6 mmol). Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine (5 × 20 mL to remove DMF), dry, and evaporate.

  • Validation Checkpoint:

    • LC-MS: Confirm the mass shift corresponding to the amine addition. The characteristic ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio) must remain intact, proving the aryl chloride is uncompromised.

Step 3: Palladium-Catalyzed Intramolecular Cyclization
  • Procedure: In an oven-dried Schlenk tube under an argon atmosphere, combine the amide intermediate (5.0 mmol), Pd₂(dba)₃ (0.25 mmol, 5 mol%), Xantphos (0.50 mmol, 10 mol%), and anhydrous Cs₂CO₃ (10.0 mmol). Add anhydrous, degassed 1,4-Dioxane (25 mL). Seal the tube and heat at 100 °C for 16 hours. Cool to room temperature, filter through a pad of Celite, and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint:

    • LC-MS: The product mass will be exactly 36.5 Da less than the starting material (loss of HCl). The 3:1 isotopic chlorine pattern will completely disappear, confirming successful C–N bond formation .

    • ¹H NMR: The disappearance of the broad amide N-H proton (~8.0 ppm) and the upfield shift of the CH₂ protons (forming the C3 position of the oxindole) validate ring closure.

Step 4: Deprotection to 5-Aminoindolin-2-one
  • Procedure: Dissolve the Boc-protected oxindole (3.0 mmol) in anhydrous DCM (10 mL). Add Trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C. Stir at room temperature for 2 hours. Concentrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract with DCM to yield the free base.

  • Validation Checkpoint:

    • ¹H NMR: Disappearance of the intense 9-proton singlet at ~1.5 ppm (Boc group).

Quantitative Data: Catalyst Optimization for Step 3

The intramolecular cyclization of ortho-chloroaryl amides is highly sensitive to the catalyst/ligand system. Table 1 summarizes the optimization data, demonstrating the causality behind selecting the Pd₂(dba)₃/Xantphos system over alternative copper-catalyzed Ullmann-type conditions or different Pd ligands.

Table 1: Optimization of Intramolecular Cyclization Conditions

EntryCatalyst (mol %)Ligand (mol %)Base (2.0 eq)SolventTemp (°C)Yield (%)*Observation / Causality
1 Pd₂(dba)₃ (5) Xantphos (10) Cs₂CO₃ 1,4-Dioxane 100 88 Optimal. Wide bite angle promotes rapid reductive elimination.
2Pd(OAc)₂ (10)BINAP (15)NaOtBuToluene10045High levels of hydrodehalogenation byproduct observed.
3CuI (10)N,N'-DMEDA (20)K₂CO₃DMF12062Sluggish kinetics; requires higher temperatures leading to Boc-deprotection side reactions.
4Pd₂(dba)₃ (5)RuPhos (10)Cs₂CO₃1,4-Dioxane10071Monodentate ligand fails to enforce the ideal geometry for 5-membered ring closure.

*Yields determined by isolated mass after silica gel chromatography.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 2016, 116, 19, 12564–12649. Available at:[Link]

  • Shaughnessy, K. H.; Hamann, B. C.; Hartwig, J. F. "Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles." The Journal of Organic Chemistry 1998, 63, 19, 6546–6553. Available at:[Link]

  • Li, J.-S.; Chen, G.-Q.; Yang, Q.; Li, Z.-W.; Liu, C.-Z.; Huang, P.-M. "Copper powder-catalyzed chelation-assisted cascade reaction of o-chloroarylacetic acids with amines under solvent- and ligand-free conditions: synthesis of oxindoles." RSC Advances 2017, 7, 71, 45227-45231. Available at:[Link]

Application

Application Notes and Protocols for the Acetylation of 5-Amino-2-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-2-chlorophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of a primary aromatic amine and a carboxylic acid group on the same molecule offers multiple avenues for chemical modification. The selective N-acetylation of the amino group is a crucial transformation, often employed to protect the amine functionality during subsequent reactions or to modulate the biological activity of the final product. This document provides a detailed guide to the reagents and protocols for the efficient acetylation of 5-Amino-2-chlorophenylacetic acid, grounded in established chemical principles and supported by field-proven insights.

Choosing the Right Acetylating Reagent: A Comparative Analysis

The selection of an appropriate acetylating agent is paramount for a successful and efficient reaction. The two most commonly employed reagents for N-acetylation are acetic anhydride and acetyl chloride. While both can effectively introduce an acetyl group, they differ significantly in their reactivity, handling requirements, and byproduct profiles.

FeatureAcetic Anhydride ((CH₃CO)₂O)Acetyl Chloride (CH₃COCl)
Reactivity Moderately reactive, often requiring a catalyst or heating.[1]Highly reactive, often reacting rapidly at room temperature or below.[1]
Byproduct Acetic acid (CH₃COOH), which is less corrosive and more easily removed.Hydrogen chloride (HCl), a corrosive gas that requires careful handling and neutralization.
Selectivity Generally offers higher selectivity, which is advantageous for multifunctional molecules.Higher reactivity can sometimes lead to lower selectivity and the formation of unwanted byproducts.
Handling Easier and safer to handle due to lower volatility and reactivity with moisture.[2]Highly corrosive, moisture-sensitive, and releases noxious HCl gas upon contact with water.[2]
Cost Typically less expensive and more readily available.Generally more expensive than acetic anhydride.[1]

Expert Insight: For the N-acetylation of 5-Amino-2-chlorophenylacetic acid, acetic anhydride is generally the preferred reagent . Its milder reactivity allows for greater control over the reaction, minimizing the risk of side reactions involving the carboxylic acid moiety. The formation of acetic acid as a byproduct is also advantageous, as it is less harsh on the product and simpler to remove during workup. Acetyl chloride's high reactivity, while leading to faster reaction times, introduces challenges in handling and can lead to the formation of hydrochloride salts of the amine, which can complicate the reaction.[2]

The Acetylation Reaction: Mechanism and Rationale

The N-acetylation of an aromatic amine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then deprotonates the nitrogen to yield the N-acetylated product and a molecule of acetic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acetylation of 5-Amino-2-chlorophenylacetic acid. Protocol 1 is the recommended and most common method using acetic anhydride. Protocol 2, using acetyl chloride, is provided as an alternative for instances where higher reactivity might be required.

Protocol 1: N-Acetylation using Acetic Anhydride (Recommended)

This protocol is adapted from established procedures for the N-acetylation of structurally similar amino acids and is expected to provide high yields of the desired product with good purity.[3]

Materials:

  • 5-Amino-2-chlorophenylacetic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 5-Amino-2-chlorophenylacetic acid in a 1:1 mixture of glacial acetic acid and deionized water. The volume should be sufficient to create a stirrable suspension.

  • Cooling: Place the flask in an ice bath and cool the suspension to 0-5 °C with constant stirring.

  • Addition of Acetic Anhydride: While maintaining the temperature below 10 °C, slowly add 1.2 equivalents of acetic anhydride dropwise to the suspension. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

    • To the resulting residue, add a sufficient amount of cold deionized water and stir vigorously for 30 minutes to induce precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the purified N-acetyl-5-amino-2-chlorophenylacetic acid under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Acetic Acid/Water Solvent System: The use of an aqueous acetic acid solution helps to dissolve the starting material and the product, facilitating a homogeneous reaction.[3]

  • Low-Temperature Addition: Adding the acetic anhydride at a low temperature helps to control the exothermicity of the reaction and prevent potential side reactions.[3]

  • Aqueous Work-up: The addition of water during work-up serves to precipitate the less water-soluble acetylated product while dissolving any remaining starting material and acetic acid byproduct.[3]

Protocol 2: N-Acetylation using Acetyl Chloride

This method is an alternative for less reactive substrates or when a faster reaction is desired. It requires stricter anhydrous conditions and the use of a base to neutralize the HCl byproduct.

Materials:

  • 5-Amino-2-chlorophenylacetic acid

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine (as a base)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 5-Amino-2-chlorophenylacetic acid and 1.5 equivalents of a suitable base (e.g., triethylamine or pyridine) in an anhydrous solvent like DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add a solution of 1.1 equivalents of acetyl chloride in the same anhydrous solvent dropwise via the dropping funnel over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-acetylated product.

Trustworthiness and Self-Validation:

The success of these protocols can be validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and determine the purity of the final product.

  • Melting Point: A sharp melting point of the purified product is indicative of high purity.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure of the acetylated product.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-acetylation of 5-Amino-2-chlorophenylacetic acid.

Acetylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start 5-Amino-2-chlorophenylacetic acid Reaction_Step N-Acetylation (Solvent, Temperature Control) Start->Reaction_Step Reagent Acetic Anhydride (or Acetyl Chloride) Reagent->Reaction_Step Workup Quenching/Precipitation Reaction_Step->Workup Isolation Filtration & Washing Workup->Isolation Drying Drying under Vacuum Isolation->Drying Analysis Characterization (TLC, NMR, MS, MP) Drying->Analysis

Caption: General workflow for the N-acetylation of 5-Amino-2-chlorophenylacetic acid.

References

  • Brainly. (2023, September 11). Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction? Retrieved from [Link]

  • Chem Zipper. (2020, January 29). Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why? Retrieved from [Link]

  • University of Technology. (n.d.). ACETYLATION. Retrieved from [Link]

  • ResearchGate. (2021, May 5). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]

  • Google Patents. (1968). Acylation of aromatic amines.
  • Canadian Science Publishing. (n.d.). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the direct acetylation of aromatic amines.
  • Semantic Scholar. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2013, January 14). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Microwave-Assisted Synthesis Involving 5-Amino-2-chlorophenylacetic Acid

A Senior Application Scientist's Guide to Accelerated Heterocycle Synthesis This document provides researchers, scientists, and drug development professionals with a detailed guide to leveraging microwave-assisted organi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Accelerated Heterocycle Synthesis

This document provides researchers, scientists, and drug development professionals with a detailed guide to leveraging microwave-assisted organic synthesis (MAOS) for reactions involving 5-Amino-2-chlorophenylacetic acid. This versatile building block, a functionalized analogue of the Diclofenac precursor 2-chlorophenylacetic acid[1], is primed for rapid diversification into valuable heterocyclic scaffolds. We will move beyond rote instructions to explain the causality behind procedural choices, ensuring a robust understanding of the principles and their practical application.

Part 1: The Strategic Advantage of Microwave-Assisted Synthesis

Conventional organic synthesis often relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls into the reaction mixture. This process can be slow and lead to non-uniform temperature profiles, often resulting in side product formation. Microwave-assisted synthesis represents a paradigm shift, utilizing microwave irradiation to directly heat the reactants and solvent.

The Mechanism of Dielectric Heating

Microwave energy interacts with polar molecules and ions within the reaction mixture, causing them to rapidly oscillate and rotate. This rapid reorientation generates heat through molecular friction, leading to a rapid and uniform increase in temperature throughout the bulk of the solution.[2] This efficient energy transfer is the primary reason for the dramatic acceleration of reaction rates, often reducing multi-hour or day-long refluxes to mere minutes.[3][4] The benefits are clear:

  • Drastically Reduced Reaction Times: Accelerate discovery cycles and increase throughput.

  • Improved Yields and Purity: Uniform heating often minimizes the formation of thermal decomposition products and other side reactions.[5]

  • Enhanced Reaction Control: Precision temperature and pressure sensors in modern microwave reactors allow for unparalleled control over reaction conditions.

  • Alignment with Green Chemistry: MAOS often requires less solvent and energy, positioning it as an environmentally friendlier technique.[2]

The following diagram illustrates the fundamental efficiency gains of MAOS compared to traditional methods.

cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis (MAOS) A1 Reagent Setup A2 Slow, Inefficient Conductive Heating A1->A2 A3 Multi-Hour Reflux (e.g., 8-24 hours) A2->A3 A4 Work-up & Purification A3->A4 B1 Reagent Setup B2 Rapid, Uniform Dielectric Heating B1->B2 B3 Minutes of Irradiation (e.g., 5-30 mins) B2->B3 B4 Work-up & Purification B3->B4

Caption: Workflow comparison of conventional vs. microwave heating.

Part 2: Core Application: Intramolecular Cyclization to form 7-Amino-4-chlorooxindole

Oxindoles are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 5-Amino-2-chlorophenylacetic acid is an ideal precursor for a rapid, microwave-assisted intramolecular cyclization to form a novel, functionalized oxindole. The reaction proceeds via an intramolecular nucleophilic attack of the amino group onto the activated carboxylic acid, followed by cyclization. A base is typically required to facilitate the reaction.

Protocol 1: Microwave-Assisted Synthesis of 7-Amino-4-chloro-1,3-dihydro-2H-indol-2-one

This protocol details a robust method for the cyclization of 5-Amino-2-chlorophenylacetic acid.

Materials and Equipment:

  • Monowave or multi-mode microwave reactor with sealed-vessel capability.

  • 10 mL microwave reaction vial with a magnetic stir bar.

  • 5-Amino-2-chlorophenylacetic acid.

  • N,N-Dimethylformamide (DMF, anhydrous).

  • Potassium carbonate (K₂CO₃, anhydrous).

  • Ethyl acetate (EtOAc) and water for work-up.

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography).

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 5-Amino-2-chlorophenylacetic acid (1.0 mmol, 185.6 mg).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) and 4 mL of anhydrous DMF.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel into the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 150 °C for 20 minutes. The reactor's power will modulate automatically to maintain the set temperature.

  • Cooling: After irradiation, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up: Once cooled, carefully uncap the vessel. Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 7-Amino-4-chloro-1,3-dihydro-2H-indol-2-one.

Data and Optimization

The following table provides a starting point for optimizing the reaction. Solvent choice is critical; polar aprotic solvents with high boiling points are generally preferred for their ability to absorb microwave energy efficiently and reach the required reaction temperatures.

ParameterCondition 1 (Recommended)Condition 2Condition 3Rationale for Variation
Solvent DMFDMSODioxaneScreen for optimal dielectric properties and solubility.
Base K₂CO₃Cs₂CO₃NaHEvaluate the effect of base strength and cation on reaction rate.
Temperature 150 °C130 °C170 °COptimize for reaction speed versus potential side product formation.
Time 20 min15 min30 minDetermine the minimum time required for complete conversion.
Expected Yield >80%VariableVariableYields are highly dependent on the specific combination of parameters.

The experimental workflow for this protocol is summarized in the diagram below.

A 1. Reagent Loading (5-Amino-2-chlorophenylacetic acid, K₂CO₃, DMF in MW vial) B 2. Microwave Irradiation (150 °C, 20 min) A->B C 3. Cooling & Quenching (Cool to RT, add H₂O) B->C D 4. Liquid-Liquid Extraction (Ethyl Acetate) C->D E 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: Experimental workflow for microwave-assisted oxindole synthesis.

Part 3: Expanding Scope - Analogue Synthesis of Quinolinones

The structural similarity of 5-Amino-2-chlorophenylacetic acid to anthranilic acid allows its use in analogous reactions. The Friedländer annulation, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted for microwave-assisted synthesis of highly substituted quinolinones.[3] This demonstrates the platform's versatility.

Protocol 2: Microwave-Assisted Friedländer Synthesis of a Quinolinone Derivative

This protocol describes the condensation of 5-Amino-2-chlorophenylacetic acid with a β-ketoester (ethyl acetoacetate) to form a functionalized quinolinone.

Materials and Equipment:

  • As per Protocol 1.

  • Ethyl acetoacetate.

  • p-Toluenesulfonic acid (p-TSA) or another solid acid catalyst (e.g., Montmorillonite K-10).[6]

  • Ethanol (anhydrous).

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vial, add 5-Amino-2-chlorophenylacetic acid (1.0 mmol, 185.6 mg) and a magnetic stir bar.

  • Reagent Addition: Add ethyl acetoacetate (1.2 mmol, 152 µL) and a catalytic amount of p-TSA (0.1 mmol, 19 mg).

  • Solvent Addition: Add 3 mL of anhydrous ethanol.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate with stirring at 120 °C for 15 minutes.

  • Cooling: Cool the vessel to room temperature.

  • Work-up: Upon cooling, a precipitate may form. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Purification: The collected solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure quinolinone product.

Part 4: Troubleshooting and Optimization

Even with the enhanced control of MAOS, challenges can arise. A logical approach to troubleshooting is essential for success.

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficient energy input.Increase temperature in 10-20 °C increments or increase reaction time.
Ineffective catalyst or base.Screen alternative catalysts/bases (see optimization table).
Multiple Products/Low Purity Temperature is too high, causing decomposition.Reduce the reaction temperature.
Side reactions (e.g., intermolecular condensation).Try a more dilute reaction mixture.
Pressure Limit Exceeded Solvent volatility is too high for the set temperature.Switch to a higher-boiling point solvent (e.g., DMF -> DMSO).
Reaction is generating gas.Ensure proper scaling and consider a two-step temperature ramp.

The following decision tree provides a visual guide for common troubleshooting scenarios.

A Initial Reaction Complete. Analyze Crude Product (TLC, LCMS) B Is Conversion <90%? A->B C YES B->C D NO B->D E Are significant side products present? C->E H Proceed to Purification D->H F YES E->F G NO E->G J Lower Temperature. Consider screening alternative catalysts or solvents. F->J I Increase Temperature or Time. Re-run reaction. G->I

Sources

Application

Application Note: High-Efficiency Solid-Phase Synthesis of Peptidomimetics Incorporating Chlorophenylacetic Acid Building Blocks

Introduction and Scientific Rationale The incorporation of non-canonical building blocks, such as chlorophenylacetic acid (CPA) derivatives (e.g., 4-chlorophenylacetic acid, 2-chlorophenylacetic acid), is a critical stra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The incorporation of non-canonical building blocks, such as chlorophenylacetic acid (CPA) derivatives (e.g., 4-chlorophenylacetic acid, 2-chlorophenylacetic acid), is a critical strategy in the rational design of peptidomimetics and peptide-drug conjugates. These moieties are frequently utilized as N-terminal capping groups to enhance the lipophilicity, proteolytic stability, and target affinity of the peptide through favorable halogen bonding and hydrophobic interactions within the receptor binding pocket[1].

Unlike standard α -amino acids, phenylacetic acid derivatives lack an α -amino group, effectively terminating peptide chain elongation. Furthermore, the electron-withdrawing nature of the chlorine substituent significantly alters the electronic environment of the carboxylic acid. This application note details the mechanistic considerations and optimized protocols for efficiently coupling CPA building blocks in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: Causality in Reagent Selection

The coupling of chlorophenylacetic acids presents unique kinetic and thermodynamic profiles compared to standard amino acids. Understanding these mechanisms is essential for selecting the correct reagents:

  • Electronic Effects and Acidity: The electronegative chlorine atom (particularly in the ortho or para positions) inductively withdraws electron density, increasing the electrophilicity of the activated carbonyl carbon. While this generally accelerates nucleophilic attack by the resin-bound amine, it also increases the acidity of the α -protons, making the active ester susceptible to rapid hydrolysis if coupling is delayed.

  • Absence of a Chiral Center: Because CPA derivatives are achiral at the α -carbon, racemization via oxazolone formation—a primary concern with standard amino acids—is non-existent [2]. This allows for the use of highly potent coupling reagents and stronger base conditions without the risk of epimerization.

  • Steric Hindrance: When coupling ortho-substituted derivatives (e.g., 2-chlorophenylacetic acid) onto sterically hindered N-termini (such as N-methylated amino acids or secondary amines like Proline), standard carbodiimide chemistry (DIC/HOBt) often results in incomplete acylation [3]. In these scenarios, aminium/uronium salts (HATU, HCTU) paired with a strong base like N,N-Diisopropylethylamine (DIPEA) are required to drive the reaction to completion [4].

Quantitative Data: Coupling Efficiency Comparison

To demonstrate the causality of reagent selection, the following table summarizes the coupling efficiency of 4-chlorophenylacetic acid onto a sterically hindered resin-bound peptide (H-Pro-Leu-Resin) using various activation strategies.

Coupling Reagent SystemEquivalents (CPA : Reagent : Base)Reaction TimeCoupling Efficiency (%)Byproduct Formation
DIC / HOBt3 : 3 : 0120 min78.4%Trace unreacted amine
DIC / OxymaPure3 : 3 : 060 min91.2%None detected
TBTU / DIPEA3 : 2.9 : 660 min94.5%Uronium capping (trace)
HATU / DIPEA3 : 2.9 : 645 min>99.0%None detected

Table 1: Comparative coupling efficiencies of 4-chlorophenylacetic acid capping onto a resin-bound secondary amine. HATU/DIPEA provides quantitative conversion within 45 minutes.

Visualization of the Capping Workflow

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect FreeAmine H2N-Peptide-Resin Deprotect->FreeAmine Coupling N-Terminal Capping (45-60 mins, RT) FreeAmine->Coupling Activation Activate 4-CPA (HATU / DIPEA / DMF) Activation->Coupling CappedResin 4-CPA-Peptide-Resin Coupling->CappedResin Cleavage Global Cleavage (TFA / TIS / H2O) CappedResin->Cleavage Product 4-CPA-Peptide (Final Purified Product) Cleavage->Product

Caption: Workflow for N-terminal capping with 4-chlorophenylacetic acid in Fmoc-SPPS.

Experimental Protocols

The following protocol outlines a self-validating system for the N-terminal capping of a peptide sequence with chlorophenylacetic acid.

Materials and Reagents:

  • Resin: Peptide-bound solid support (e.g., Rink Amide or Wang resin) with a free N-terminal amine.

  • Building Block: 4-Chlorophenylacetic acid or 2-Chlorophenylacetic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Ultrapure H₂O (95:2.5:2.5 v/v/v).

Step-by-Step Methodology:

Step 1: Resin Preparation and Swelling

  • Weigh the desired amount of Fmoc-protected peptide-resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Add 5 mL of DCM and agitate for 15 minutes to swell the polymer matrix. Drain the solvent.

  • Add 5 mL of DMF, agitate for 15 minutes, and drain.

    • Causality Insight: Proper swelling expands the polymer matrix, exposing the internal reactive sites of the resin bead and ensuring uniform reaction kinetics.

Step 2: Final Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes and drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly: DMF (5 × 1 min) followed by DCM (3 × 1 min), then DMF (3 × 1 min).

  • Self-Validation: Perform a Kaiser test (ninhydrin test). A positive result (deep blue resin beads) confirms the presence of the free primary amine.

Step 3: Pre-Activation of Chlorophenylacetic Acid

  • In a separate clean glass vial, dissolve 4-chlorophenylacetic acid (4.0 equivalents relative to resin loading, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 3 mL of dry DMF.

  • Add DIPEA (8.0 equivalents, 0.8 mmol) to the solution.

  • Vortex briefly and allow the mixture to pre-activate for 2–3 minutes at room temperature.

    • Causality Insight: The slight sub-stoichiometry of HATU relative to the carboxylic acid prevents the excess uronium salt from reacting directly with the free amine on the resin, which would cause irreversible guanidinylation (chain termination).

Step 4: Coupling Reaction

  • Transfer the activated CPA solution to the reaction vessel containing the free-amine peptide-resin.

  • Agitate the suspension gently at room temperature for 45 to 60 minutes.

  • Drain the reaction mixture and wash the resin: DMF (4 × 1 min) and DCM (4 × 1 min).

  • Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete acylation. If the test is slightly positive, repeat Steps 3 and 4 (double coupling).

Step 5: Cleavage and Global Deprotection

  • Wash the capped resin with DCM (3 × 1 min) and dry thoroughly under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Causality Insight: TIS acts as a carbocation scavenger to prevent the re-alkylation of reactive side chains (e.g., Trp, Tyr, Arg) by protecting groups cleaved during the TFA treatment.

  • Add 4 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 30 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the resulting pellet to yield the crude chlorophenylacetic acid-capped peptide, ready for HPLC purification.

References
  • Technical University of Munich (TUM). "Design, Parallel Synthesis and Biological Evaluation of Agonists for the G Protein Coupled Human Orphan Receptor BRS-3". MediaTUM. [Link]

  • Nowick Laboratory, University of California, Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis". UCI Chemistry.[Link]

Method

Application Note: Optimized Catalytic Hydrogenation Protocols for the Synthesis of 5-Amino-2-chlorophenylacetic Acid from Nitro-Aromatic Precursors

Introduction 5-Amino-2-chlorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key precursor for the synthesis of various pharmaceutical agents. Its production often...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-2-chlorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key precursor for the synthesis of various pharmaceutical agents. Its production often involves the reduction of a nitro-aromatic precursor, typically 2-chloro-5-nitrophenylacetic acid. Catalytic hydrogenation is a preferred industrial method for this transformation due to its efficiency and the use of molecular hydrogen as a clean reducing agent.[1][2][3]

However, the hydrogenation of halogenated nitroaromatics presents a significant chemoselectivity challenge.[4] The desired reaction is the selective reduction of the nitro group to an amine, while preserving the carbon-chlorine bond. A common and problematic side reaction is hydrodehalogenation (HDH), which cleaves the C-Cl bond, leading to impurity formation and reduced yield of the target molecule. This application note provides a detailed guide to understanding and overcoming this challenge, offering field-proven protocols for the high-yield, high-selectivity synthesis of 5-Amino-2-chlorophenylacetic acid.

The Chemoselectivity Challenge: Nitro Reduction vs. Hydrodehalogenation

The primary obstacle in the hydrogenation of 2-chloro-5-nitrophenylacetic acid is preventing the undesired reduction of the aryl chloride. Both the nitro group reduction and hydrodehalogenation occur on the surface of heterogeneous catalysts like palladium on carbon (Pd/C).[5]

The mechanism of nitro group reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2] Conversely, hydrodehalogenation involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis. The relative rates of these two competing reactions are influenced by several factors:

  • Catalyst Choice: Palladium (Pd) is highly active for hydrogenation but can also promote HDH. Platinum (Pt) is sometimes considered more selective, while Raney Nickel is often used when dehalogenation is a significant concern.[1][4][6]

  • Catalyst Modifiers/Poisons: The selectivity of Pd catalysts can be dramatically improved by the addition of inhibitors or modifiers. These agents, often containing sulfur or nitrogen, selectively poison the sites responsible for HDH without completely deactivating the catalyst for nitro reduction.[7][8][9]

  • Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent choice play a critical role. Higher pressures and temperatures can increase the rate of both reactions but often favor the undesired dehalogenation.[4]

  • Support Effects: The material supporting the metal catalyst (e.g., activated carbon, alumina) can influence its electronic properties and, consequently, its activity and selectivity.[8][10][11]

Recommended Protocols for Selective Hydrogenation

Based on established principles, the following protocols are designed to maximize the yield of 5-Amino-2-chlorophenylacetic acid while minimizing the formation of the dechlorinated byproduct.

Protocol 1: Standard Palladium on Carbon (Pd/C) Hydrogenation

This protocol utilizes the most common heterogeneous catalyst, Pd/C, and is suitable for initial screening and optimization.

Materials:

  • 2-chloro-5-nitrophenylacetic acid

  • Palladium on Carbon (5 wt% Pd, 50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite®

Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Reaction vessel rated for pressure

  • Magnetic stir plate and stir bar

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Inerting the Vessel: Place the 2-chloro-5-nitrophenylacetic acid (1.0 eq) and a magnetic stir bar into the pressure vessel. Seal the vessel and purge the atmosphere by evacuating and backfilling with an inert gas (N₂ or Ar) three times.[12]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (MeOH or EtOAc, ~10-20 mL per gram of substrate). Carefully add the 5% Pd/C catalyst (1-2 mol% Pd loading). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle the wet catalyst carefully and avoid contact with flammable solvents in the presence of air.[12][13]

  • Hydrogen Introduction: Seal the vessel again. Purge the headspace with hydrogen gas by pressurizing to ~20 psi and then venting (repeat 3-5 times).[12]

  • Reaction: Pressurize the reactor with H₂ to the desired pressure (start with 50 psi). Begin vigorous stirring. The reaction is exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully depressurizing, taking a sample under an inert atmosphere, and then re-pressurizing.

  • Workup: Once the reaction is complete, depressurize the vessel and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The used catalyst is saturated with hydrogen and highly pyrophoric. Do not allow it to dry in the air. Quench the filter cake immediately with water and store it wet in a designated waste container.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-chlorophenylacetic acid. The product can be purified further by recrystallization if necessary.

Protocol 2: Modified Pd/C with Suppressed Dehalogenation

For substrates prone to dehalogenation, modifying the catalyst system is a highly effective strategy. This protocol introduces an amine base, which acts as a mild catalyst poison to inhibit the HDH side reaction.

Materials & Equipment: Same as Protocol 1, with the addition of:

  • Triethylamine (Et₃N) or similar non-nucleophilic organic base.

Step-by-Step Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Modifier Addition: After adding the solvent and before adding the catalyst, add triethylamine (0.5-1.0 eq) to the reaction mixture.

  • Proceed with steps 3-7 from Protocol 1. The presence of the amine base should significantly suppress the formation of the dechlorinated byproduct. An alternative approach involves the use of specialized catalysts, such as sulfided platinum on carbon, which are designed to reduce dechlorination.[9]

Process Optimization and Data Summary

Achieving optimal selectivity and yield often requires fine-tuning the reaction parameters. The following table summarizes key variables and their expected impact.

ParameterRange/OptionsEffect on Selectivity (vs. HDH)Rationale & Comments
Catalyst 5% Pd/C, 5% Pt/C, Raney NiPt/C or Raney Ni often more selectivePd is highly active but less selective. Raney Ni is a good choice where dehalogenation is a major issue.[1]
Catalyst Loading 0.5 - 5 mol%Lower loading may improve selectivityHigh catalyst loading can increase the rate of both desired and undesired reactions.
Hydrogen Pressure 15 - 100 psi (1-7 bar)Lower pressure favors selectivityHigh H₂ concentration on the catalyst surface can promote HDH. Start low (~50 psi).[4]
Temperature 25 - 60 °CLower temperature favors selectivityHydrogenation is exothermic. Elevated temperatures increase reaction rates but often decrease selectivity.[4]
Solvent MeOH, EtOH, EtOAc, THFSolvent polarity can play a roleProtic solvents like alcohols are common. EtOAc is a good alternative.
Additive None, Et₃N, Na₂CO₃, ThiopheneAdditives significantly increase selectivityBases or sulfur compounds act as selective poisons for HDH sites.[7][9]

Experimental Workflow Visualization

The general workflow for the catalytic hydrogenation process is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start 2-Chloro-5-nitrophenylacetic Acid Vessel Charge Reactor & Inert Start->Vessel Reagents Add Solvent & Catalyst Vessel->Reagents Purge Purge with H₂ Reagents->Purge React Pressurize & Stir (50 psi, 25°C) Purge->React Monitor Monitor via TLC/HPLC React->Monitor Filter Filter through Celite (Quench Catalyst) Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Crude 5-Amino-2-chlorophenylacetic Acid Concentrate->Product

Caption: General workflow for selective catalytic hydrogenation.

Conclusion

The successful synthesis of 5-Amino-2-chlorophenylacetic acid via catalytic hydrogenation hinges on controlling the chemoselectivity to favor nitro group reduction over hydrodehalogenation. By carefully selecting the catalyst system—employing palladium on carbon, potentially modified with a basic additive—and optimizing reaction conditions such as hydrogen pressure and temperature, researchers can achieve high yields of the desired product with minimal impurities. The protocols outlined in this note provide a robust starting point for laboratory synthesis and process development.

References

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Wujixuebao.
  • Application Notes and Protocols: Palladium on Carbon Catalyzed Hydrogenation of Cyclopentene. Benchchem.
  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. (n.d.). New Journal of Chemistry.
  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. (n.d.). ResearchGate.
  • Supported Catalysts for Selective Hydrogenation: Research Guide & Papers. (n.d.). PapersFlow.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). ResearchGate.
  • Standard Operating Procedures. (n.d.). The Sarpong Group.
  • Support Effects on the Activity and Selectivity of Ni3CuSn0.3 Trimetallic Catalysts in the Selective Hydrogenation of Phenylacetylene. (n.d.). PMC.
  • Highly Selective Hydrogenation of Halogenated Nitroarenes over Pt Nanoparticles on DMA-Modified Graphene. (2022). ResearchGate.
  • Selective Acetylene Hydrogenation: Influence of Carbon Supports on the Stabilization of Pd4S-like Active Sites. (n.d.). ProQuest.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
  • Graphene Oxide-Supported Metal Catalysts for Selective Hydrogenation of Cinnamaldehyde: Impact of Metal Choice and Support Structure. (2025). MDPI.
  • Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. (2025). MDPI.
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (n.d.). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-2-chlorophenylacetic Acid

Welcome to the technical support resource for the synthesis of 5-Amino-2-chlorophenylacetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5-Amino-2-chlorophenylacetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind procedural steps, offering field-proven insights to ensure robust and reproducible outcomes.

Overview of a Common Synthetic Pathway

The synthesis of 5-Amino-2-chlorophenylacetic acid is a multi-step process that requires careful control over reaction conditions to maximize yield and purity. A prevalent and logical route begins with the nitration of 2-chlorotoluene, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the target amine. Each step presents unique challenges, from controlling regioselectivity in the nitration to preventing side reactions during reduction.

Synthesis_Pathway A 2-Chlorotoluene B 2-Chloro-5-nitrotoluene A->B Nitration (HNO₃ / H₂SO₄) C 2-Chloro-5-nitrophenylacetic acid B->C Oxidation (e.g., KMnO₄ or CrO₃) D 5-Amino-2-chlorophenylacetic acid C->D Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: A common synthetic route to 5-Amino-2-chlorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: My initial nitration of 2-chlorotoluene gives a mixture of isomers. How can I improve selectivity for the 5-nitro product? A: The chloro group is an ortho-, para-director. To favor nitration at the C5 position (para to the chloro group and meta to the methyl group), careful control of temperature is critical. Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance regioselectivity. Using a milder nitrating agent or adjusting the ratio of sulfuric to nitric acid can also influence the isomer distribution.

Q2: The oxidation of 2-chloro-5-nitrotoluene is sluggish and gives low yields. What can I do? A: Oxidation of the methyl group can be challenging due to the deactivating effect of the nitro and chloro substituents. Ensure your oxidizing agent (e.g., KMnO₄) is fresh and used in sufficient stoichiometric excess. The reaction often requires elevated temperatures and prolonged reaction times. The use of a phase-transfer catalyst can sometimes improve reaction rates in biphasic systems.

Q3: During the final reduction step, I'm seeing significant byproducts and a dark, tarry crude product. What's causing this? A: This often points to over-reduction or side reactions. Catalytic hydrogenation (H₂/Pd-C) is clean but can sometimes lead to dehalogenation (loss of the chlorine atom). If using metal/acid reduction (like Fe/HCl), the reaction is highly exothermic and must be cooled to prevent polymerization and tar formation. Slow, portion-wise addition of the metal is recommended to control the reaction rate.[1]

Q4: How can I effectively purify the final product? A: 5-Amino-2-chlorophenylacetic acid is an amino acid and is thus amphoteric. Purification can often be achieved by recrystallization. A common method involves dissolving the crude product in a dilute aqueous base (like NaOH), filtering to remove insoluble impurities, and then carefully re-precipitating the product by adjusting the pH to its isoelectric point with acid.[2] Washing the final precipitate with cold water and then a non-polar solvent like ether can remove residual impurities.[2]

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, providing a logical framework for diagnosis and resolution.

Troubleshooting Workflow: Low Yield

Troubleshooting_Yield start Problem: Low Overall Yield check_step At Which Step is Yield Lost? Nitration Oxidation Reduction start->check_step nitration_cause Potential Cause: - Incorrect isomer formation - Incomplete reaction check_step:f1->nitration_cause oxidation_cause Potential Cause: - Incomplete conversion - Degradation of starting material check_step:f2->oxidation_cause reduction_cause Potential Cause: - Dehalogenation byproduct - Tar/Polymer formation - Incomplete reduction check_step:f3->reduction_cause nitration_sol Solution: - Lower reaction temperature - Adjust acid ratios - Monitor via TLC/GC nitration_cause->nitration_sol oxidation_sol Solution: - Increase oxidant stoichiometry - Extend reaction time/increase temp. - Use phase-transfer catalyst oxidation_cause->oxidation_sol reduction_sol Solution: - Use Fe/HCl instead of H₂/Pd-C - Control temperature with ice bath - Add metal reductant portion-wise reduction_cause->reduction_sol

Caption: Decision tree for troubleshooting low yield in the synthesis.

Common Problems and Solutions
Issue ID Problem Observed Potential Causes Recommended Actions & Scientific Rationale
SYN-ERR-01 Impure Product by NMR/LC-MS 1. Isomeric Impurities: Incomplete separation of nitro-isomers from the first step carries through the synthesis. 2. Dehalogenation: Catalytic hydrogenation (H₂/Pd-C) can cleave the C-Cl bond, resulting in 5-aminophenylacetic acid. 3. Incomplete Reduction: Presence of the nitro-intermediate (2-chloro-5-nitrophenylacetic acid).1. Improve Nitration Selectivity: See FAQ 1. It is often easier to achieve high isomeric purity at the 2-chloro-5-nitrotoluene stage than to separate the final amino acid isomers. 2. Switch Reduction Method: Use a chemical reduction like iron in acetic acid or HCl.[1] This method is less prone to dehalogenation. 3. Optimize Reduction: Ensure sufficient reductant is used and allow for adequate reaction time. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
SYN-ERR-02 Reaction Stalls / Fails to Reach Completion 1. Deactivated Catalyst: The palladium catalyst (for hydrogenation) may be poisoned by trace impurities (e.g., sulfur) or become deactivated. 2. Insufficient Reagent Activity: The oxidizing agent (KMnO₄) may be old or of low quality. The iron powder (for reduction) may be passivated with an oxide layer. 3. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent system, limiting reaction rates.1. Use Fresh Catalyst: Always use fresh, high-quality catalyst. If poisoning is suspected, purifying the intermediate before the reduction step is crucial. 2. Activate/Verify Reagents: Use a fresh bottle of oxidant. For iron powder, pre-treatment with dilute HCl can remove the passivating oxide layer, increasing its reactivity. 3. Optimize Solvent System: For the oxidation step, adding a co-solvent or a phase-transfer catalyst can enhance solubility and reaction rate.
SYN-ERR-03 Difficult Product Isolation / Oiling Out 1. Incorrect pH for Precipitation: The product will not precipitate effectively if the pH is too far from its isoelectric point. 2. High Impurity Concentration: High levels of impurities can inhibit crystallization, causing the product to separate as an oil.[3] 3. Rapid Cooling: Cooling the crystallization solution too quickly can lead to oiling out instead of forming crystals.1. Determine Isoelectric Point: Slowly add acid during precipitation and monitor for the point of maximum precipitation. Using a pH meter is highly recommended. 2. Pre-Purification: Perform a solvent wash or activated carbon treatment of the basic solution before acidification to remove gross impurities.[2] 3. Controlled Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal of pure product can promote proper crystallization.

Key Process Parameters and Their Impact

Optimizing reaction parameters is essential for maximizing yield and minimizing impurities. The table below summarizes key considerations for the final reduction step (2-Chloro-5-nitrophenylacetic acid to 5-Amino-2-chlorophenylacetic acid), which is often the most critical for final product quality.

Parameter Sub-Optimal Condition Consequence Optimized Condition Benefit
Reduction Method H₂ / Pd-CPotential for dehalogenation, catalyst poisoningFe / HCl or Fe / Acetic AcidHigh yield, low risk of dehalogenation, cost-effective[1]
Temperature > 80 °C (uncontrolled)Increased tar/polymer formation, potential for side reactions40-60 °C (controlled with cooling)Minimized byproducts, cleaner reaction profile
Reductant Addition All at onceHighly exothermic, loss of control, vigorous gas evolutionPortion-wise over 30-60 minControlled reaction rate, improved safety and purity
Solvent Water aloneMay have limited solubility for the nitro-intermediateEthanol/Water or Acetic Acid/WaterImproved solubility of starting material, leading to a more homogenous and complete reaction
Final pH (Workup) pH < 3 or > 6Product remains soluble in the aqueous phasepH ~4-5 (isoelectric point)Maximum precipitation and recovery of the final product

Detailed Experimental Protocol: Reductive Amination

This protocol describes the reduction of 2-Chloro-5-nitrophenylacetic acid to 5-Amino-2-chlorophenylacetic acid using iron powder.

Materials:

  • 2-Chloro-5-nitrophenylacetic acid (1.0 eq)

  • Iron powder, <325 mesh (4.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • 5M Sodium Hydroxide

  • 5M Hydrochloric Acid

  • Celite or filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-5-nitrophenylacetic acid (1.0 eq). Add a solvent mixture of ethanol and water (e.g., 4:1 v/v) to create a slurry.

  • Initiation: Add a small amount of glacial acetic acid (~0.2 volumes relative to the water) and begin stirring. Heat the mixture to approximately 50-60 °C.

  • Reductant Addition: Slowly add the iron powder (4.0 eq) in small portions over 45-60 minutes. The reaction is exothermic; use a water bath to maintain the temperature below 70 °C. The color of the mixture will gradually change from yellow to dark brown/black.

  • Reaction Monitoring: After the final addition of iron, continue stirring at 60 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) until the starting material spot has completely disappeared (typically 2-4 hours).

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Workup - Concentration: Combine the filtrate and washes. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Purification: To the remaining aqueous solution, slowly add 5M Sodium Hydroxide until the pH is ~11-12 to dissolve the amino acid and precipitate any remaining iron hydroxides. Filter again if necessary.

  • Product Isolation: Transfer the basic filtrate to a beaker and place it in an ice bath. With vigorous stirring, slowly add 5M Hydrochloric Acid to adjust the pH to ~4.5. The product will precipitate as a solid.

  • Final Steps: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to a constant weight.

References

  • Organic Syntheses Procedure, dl-PHENYLGLYCINE. Organic Syntheses. Available at: [Link]

  • Di Mola, I., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. Available at: [Link]

  • AAPPTEC, Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Asian Journal of Chemistry. (2017). Use of silica functionalized magnetic nanoparticles as a tool for reaction yield improvement. Asian Journal of Chemistry. Available at: [Link]

  • Google Patents, WO 2007/094006 A1. Google Patents.
  • Organic Syntheses Procedure, α-CHLOROPHENYLACETIC ACID. Organic Syntheses. Available at: [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521. Available at: [Link]

Sources

Optimization

Purification of 5-Amino-2-chlorophenylacetic acid from reaction by-products

Welcome to the Technical Support Center for the purification of 5-Amino-2-chlorophenylacetic acid (5-A-2-CPA) . As a Senior Application Scientist, I approach downstream processing not as a series of isolated steps, but a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Amino-2-chlorophenylacetic acid (5-A-2-CPA) .

As a Senior Application Scientist, I approach downstream processing not as a series of isolated steps, but as an integrated, self-validating system. The challenge with isolating high-purity 5-A-2-CPA rarely stems from the synthesis itself, but rather from the complex matrix of structurally similar by-products generated during the nitration and subsequent reduction phases.

To purify effectively, we must first understand the causality of impurity formation. Below, you will find a mechanistic breakdown of these by-products, diagnostic FAQs, and field-proven, self-validating protocols to rescue your crude mixtures.

I. Mechanistic Origins of Reaction By-Products

The synthesis of 5-A-2-CPA typically involves the nitration of 2-chlorophenylacetic acid to form 2-chloro-5-nitrophenylacetic acid, followed by catalytic reduction to the target amine1[1]. However, this pathway is prone to specific side-reactions:

Pathway SM 2-Chlorophenylacetic Acid Nitration Nitration (HNO3/H2SO4) SM->Nitration NitroInt 2-Chloro-5-nitrophenylacetic Acid Nitration->NitroInt Major IsoImp Isomeric Nitro By-products (3-nitro, 4-nitro) Nitration->IsoImp Minor Reduction Reduction (H2, Pd/C or Fe/HCl) NitroInt->Reduction Target 5-Amino-2-chlorophenylacetic Acid (Target) Reduction->Target Desired Dehalo Dechlorinated By-product (3-Aminophenylacetic Acid) Reduction->Dehalo Over-reduction Dimer Azo/Azoxy Dimers (Incomplete Reduction) Reduction->Dimer Side-reaction

Fig 1. Mechanistic pathway of 5-A-2-CPA synthesis and the generation of major reaction by-products.

II. Quantitative Data: Physicochemical Profiling

Successful purification exploits subtle physicochemical differences between the target and its impurities.

Table 1: Physicochemical Properties & Chromatographic Behavior

CompoundpKa (Carboxyl)pKa (Amino)LogPRelative Retention Time (RRT)*
5-Amino-2-chlorophenylacetic acid ~3.8~4.11.11.00
3-Aminophenylacetic acid (Dehalo)~4.2~4.60.80.65
3-Amino-2-chlorophenylacetic acid ~3.8~3.91.10.92
Azo/Azoxy Dimers ~4.0N/A>3.0>2.50

*RRT based on standard C18 Reverse-Phase HPLC (0.1% TFA / Acetonitrile gradient).

III. Diagnostic FAQs: Troubleshooting Purification Failures

Q1: Why does my catalytic hydrogenation yield high levels of the dechlorinated by-product (3-aminophenylacetic acid), and how do I separate it? A1: Causality: Dehalogenation is a classic side-reaction when using highly active, unpoisoned Palladium on Carbon (Pd/C) under hydrogen pressure1[1]. The palladium inserts into the aryl-chloride bond, leading to hydrodehalogenation. Solution: Exploit the subtle pKa shift caused by the loss of the electron-withdrawing chlorine atom. The dechlorinated product is slightly more basic (see Table 1). By utilizing a tightly controlled isoelectric precipitation at pH 4.5 , we can selectively crystallize the target 5-A-2-CPA while the dechlorinated by-product remains soluble in the aqueous phase.

Q2: My final product has a persistent orange discoloration that resists standard recrystallization. What is the root cause? A2: Causality: This indicates a lack of chemoselectivity during the reduction phase, often exacerbated by side-chain oxidation 2[2]. When the nitro group is not fully reduced to the amine, intermediate nitroso and hydroxylamine species condense to form highly conjugated, chromophoric azo or azoxy dimers. Solution: Because these dimers lack the zwitterionic character of the amino acid, they are highly lipophilic (LogP >3.0). A biphasic extraction using ethyl acetate and an aqueous buffer at pH 4.5 will efficiently partition these dimers into the organic phase, leaving your target in the aqueous layer.

Q3: How can I resolve the isomeric impurities (3-amino and 4-amino derivatives) from the 5-amino target? A3: Causality: Nitration of the starting material is not perfectly regioselective; steric and electronic factors lead to minor amounts of isomeric nitrophenylacetic acids3[3]. These isomers carry through the reduction step. Because their polarities are nearly identical to 5-A-2-CPA, standard silica chromatography fails. Solution: The para-relationship between the amino and chloro groups in 5-A-2-CPA creates a distinct, more stable crystal lattice. Fractional recrystallization from an ethanol/water (3:1 v/v) system is the most reliable method to enrich the 5-amino isomer.

IV. Self-Validating Experimental Protocols

Purification Crude Crude 5-A-2-CPA Mixture Step1 Biphasic Wash (EtOAc/Aq. Buffer pH 4.5) Crude->Step1 OrgPhase Organic Phase (Azo/Azoxy Dimers) Step1->OrgPhase Extract AqPhase Aqueous Suspension (Target + Isomers + Dehalo) Step1->AqPhase Retain Step2 Isoelectric Precipitation (pH 4.5) AqPhase->Step2 Filtrate Filtrate (Dehalogenated Impurity) Step2->Filtrate Discard Crystals Enriched Crystals (Target + Trace Isomers) Step2->Crystals Filter Step3 Recrystallization (EtOH/H2O 3:1) Crystals->Step3 Pure Pure 5-A-2-CPA (>99% Purity) Step3->Pure Yield

Fig 2. Step-by-step purification workflow for isolating 5-A-2-CPA from complex reaction mixtures.

Protocol A: Biphasic Dimer Extraction (Removal of Chromophores)
  • Dissolve the crude mixture in an aqueous sodium acetate buffer pre-adjusted to pH 4.5 (10 mL/g of crude).

  • Add an equal volume of Ethyl Acetate (EtOAc) to the separatory funnel.

  • Agitate vigorously for 5 minutes, venting frequently.

  • Allow the phases to separate completely.

  • Drain the lower aqueous layer (containing the zwitterionic target compound) into a clean flask.

  • Self-Validation Checkpoint: The organic phase (EtOAc) should be distinctly yellow/orange, indicating the successful partitioning of the chromophoric dimers. If the aqueous phase remains intensely yellow, the dimers have not fully partitioned. This indicates the aqueous pH is too high, ionizing the dimers. Adjust the aqueous phase down to exactly pH 4.5 and perform an additional extraction.

Protocol B: Isoelectric Precipitation (Removal of Dehalogenated Impurity)
  • Take the aqueous phase from Protocol A and add 2M NaOH dropwise under vigorous stirring until the pH reaches 8.0, ensuring complete dissolution of all amino acids as sodium salts.

  • Filter the solution through a 0.45 µm PTFE membrane to remove any residual particulate matter.

  • Slowly titrate the filtrate with 1M HCl while monitoring the pH with a calibrated probe.

  • As the pH approaches 4.5 (the isoelectric point of 5-A-2-CPA), the target compound will begin to precipitate as a fine off-white crystalline solid.

  • Maintain the pH at exactly 4.5 for 2 hours at 4°C to maximize yield. The dechlorinated 3-aminophenylacetic acid (pKa ~4.6) will remain largely partitioned in the aqueous phase.

  • Filter the precipitate under vacuum, wash with ice-cold water (2 x 2 mL/g), and dry under vacuum at 40°C.

  • Self-Validation Checkpoint: To validate that the precipitation selectively targeted 5-A-2-CPA, take a 100 µL aliquot of the filtrate, dilute in 1 mL of 0.1% TFA, and run a rapid HPLC check. The filtrate should show a dominant peak at RRT 0.65 (3-aminophenylacetic acid) and minimal signal at RRT 1.00. If the RRT 1.00 peak is high, your pH is likely off by >0.2 units; recalibrate your probe and adjust.

V. References

  • Title: Preparation method of 2,5-diaminophenethyl alcohol sulfate (CN103242177A) Source: Google Patents URL:

  • Title: Phenylacetamides as protease inhibitors (US Patent 6,521,663 B2) Source: Googleapis / US Patent Office URL:

  • Title: 2-(2-Chloro-6-nitrophenyl)ethanol | CAS 102493-68-5 (Chemoselectivity & Reduction Protocols) Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Amino-2-chlorophenylacetic Acid Solubility in Dichloromethane (DCM)

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solvation bottlenecks with amphoteric compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solvation bottlenecks with amphoteric compounds.

5-Amino-2-chlorophenylacetic acid presents a unique solvation challenge in low-dielectric solvents like dichloromethane (DCM, ε = 8.93). Because the molecule contains both a hydrogen-bond donating/accepting aniline group and a carboxylic acid, it forms a highly stable, intermolecular hydrogen-bonded lattice and exhibits zwitterionic character[1]. This high lattice energy strictly prevents dissolution in non-polar, aprotic solvents. This guide provides field-proven, mechanistically sound solutions to chemically disrupt this lattice and achieve complete solvation.

Solubilization Strategies Matrix

To select the correct approach, you must align the solubilization mechanism with your downstream synthetic requirements. Below is a summary of the quantitative and qualitative parameters for the three primary methods.

StrategyReagent / AdditiveMechanistic ActionDownstream CompatibilityVisual Validation
Transient Silylation N,O-Bis(trimethylsilyl)acetamide (BSA)Replaces active protons (-OH, -NH₂) with lipophilic trimethylsilyl (TMS) groups.High: Ideal for amide couplings (e.g., EDC/NHS). Prevents side reactions.Opaque suspension transitions to a completely clear solution within 15-30 mins.
Lipophilic Ion-Pairing N,N-Diisopropylethylamine (DIPEA) or TEADeprotonates the -COOH, forming a bulky, lipophilic ammonium carboxylate salt.Medium: Good for extractions or base-tolerant reactions.Gradual clearing of the suspension upon vortexing/stirring.
Dielectric Shift 5–10% v/v DMF or MethanolDisrupts the H-bonded lattice via competitive polar solvent-solute interactions.Low/Medium: Methanol will compete in acylations. DMF is hard to remove.Immediate dissolution upon reaching the critical co-solvent threshold.

Diagnostic Q&A (FAQs)

Q1: Why does heating my DCM suspension fail to dissolve the 5-Amino-2-chlorophenylacetic acid? A: Heating only provides kinetic energy; it does not alter the thermodynamic reality of the compound's strong intermolecular hydrogen bonding and zwitterionic lattice[1]. Because DCM lacks the ability to stabilize separated charges or act as a strong hydrogen bond acceptor, the energetic penalty of breaking the crystal lattice is too high. You must chemically modify the solute or the solvent environment.

Q2: I am performing an amide coupling in DCM. How can I dissolve the starting material without adding competing nucleophiles? A: The gold standard for this scenario is Transient Silylation using N,O-Bis(trimethylsilyl)acetamide (BSA). BSA reacts with the carboxylic acid and the amine to form TMS-esters and TMS-amines. This completely eliminates hydrogen bonding, creating a highly lipophilic molecule that dissolves instantly in DCM[2]. The TMS groups act as transient protecting groups during the coupling and are easily hydrolyzed away during a standard aqueous workup[3].

Q3: Can I just adjust the pH to make it soluble, similar to aqueous chemistry? A: Yes, but the choice of base is critical. In aprotic organic solvents, you cannot simply "adjust pH." Instead, you must perform Lipophilic Ion-Pairing . By adding 1.1 to 2.0 equivalents of a bulky organic base like Triethylamine (TEA) or DIPEA, you deprotonate the carboxylic acid. The resulting triethylammonium counterion provides a lipophilic hydrocarbon "shield" around the carboxylate charge, allowing the ion pair to dissolve seamlessly in the non-polar DCM[4].

Q4: I am just doing a simple extraction and don't want to use reactive additives. What co-solvent system works best? A: If downstream reactivity is not a concern, use a Dielectric Shift . Adding 5–10% Methanol or DMF to your DCM will competitively disrupt the hydrogen bonds. For highly stubborn batches, a mixture of DCM:MeOH (90:10) with 1% TEA provides a synergistic effect, combining solvent disruption with ion-pairing[4].

Self-Validating Experimental Protocols

As a scientist, you need protocols that provide immediate feedback. The following methodologies are designed as self-validating systems.

Protocol A: Transient Silylation via BSA (Recommended for Synthesis)

Mechanistic Goal: Convert the insoluble lattice into a highly lipophilic TMS-derivatized monomer.

  • Preparation: Weigh the required amount of 5-Amino-2-chlorophenylacetic acid into an oven-dried, argon-purged reaction flask.

  • Suspension: Add anhydrous DCM to achieve the desired molarity (typically 0.1 M to 0.5 M). The mixture will remain a cloudy, white suspension.

  • Reagent Addition: Inject 2.5 to 3.0 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) dropwise via syringe[3]. (Note: 1 equivalent is needed for the -COOH, and up to 2 for the -NH₂ depending on the required degree of silylation).

  • Incubation: Stir the mixture at room temperature (20–25 °C).

  • Validation Checkpoint: Monitor the flask. Within 15 to 45 minutes, the opaque suspension will transition into a completely clear, homogeneous solution[2]. Do not proceed to the next synthetic step until the solution is optically clear. This visual cue confirms 100% disruption of the hydrogen-bonded lattice.

Protocol B: Lipophilic Ion-Pairing via DIPEA

Mechanistic Goal: Mask the polar carboxylate charge with a bulky, solvent-compatible hydrocarbon shell.

  • Preparation: Suspend 5-Amino-2-chlorophenylacetic acid in DCM (0.1 M).

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over TEA due to its increased steric bulk, which enhances lipophilicity and prevents it from acting as a competing nucleophile.

  • Agitation: Sonicate the mixture for 2–5 minutes, or stir vigorously for 15 minutes.

  • Validation Checkpoint: The solid will dissolve, yielding a clear solution. If slight turbidity remains, add an additional 0.1 equivalents of DIPEA or 2% v/v DMF to clear the remaining lattice fragments.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent chemical pathways used to overcome the solvation barrier of zwitterionic/H-bonded compounds in DCM.

Solubilization Zwitterion 5-Amino-2-chlorophenylacetic acid (Insoluble H-Bonded Lattice) TEA Strategy 1: Organic Base (e.g., TEA, DIPEA) Zwitterion->TEA Deprotonation BSA Strategy 2: Silylating Agent (e.g., BSA) Zwitterion->BSA Silylation Cosolvent Strategy 3: Co-solvent (e.g., DMF, MeOH) Zwitterion->Cosolvent Solvation Salt Lipophilic Ion Pair (DCM Soluble) TEA->Salt Lipophilic Masking TMS TMS-Derivatized (DCM Soluble) BSA->TMS Transient Protection Solvated H-Bond Disrupted (DCM Soluble) Cosolvent->Solvated Dielectric Shift

Figure 1: Mechanistic pathways for solubilizing zwitterionic compounds in dichloromethane.

References

  • Absolv Descriptors for Zwitterionic α-Aminoacids: Estimation of Solubilities. ACS Omega. Available at:[Link]

  • N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 5-Amino-2-chlorophenylacetic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of 5-Amino-2-chlorophenylacetic acid via recrystallization. It is structured a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of 5-Amino-2-chlorophenylacetic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Amino-2-chlorophenylacetic acid to consider for solvent selection?

A1: Understanding the molecule's structure is paramount for selecting a suitable recrystallization solvent. 5-Amino-2-chlorophenylacetic acid is a zwitterionic compound, meaning it contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality, combined with a chlorinated aromatic ring, dictates its solubility behavior.

  • Polarity: The presence of both a polar amino group and a polar carboxylic acid group, along with a less polar chlorophenyl ring, gives the molecule a complex polarity profile. It can act as both a hydrogen bond donor and acceptor. At its isoelectric point, the zwitterionic form will have high crystal lattice energy, generally leading to lower solubility in nonpolar solvents.

  • Solubility:

    • It is expected to have limited solubility in nonpolar solvents like hexanes and toluene at room temperature.

    • It will likely show higher solubility in polar protic solvents (like water, methanol, ethanol) and polar aprotic solvents (like acetone, DMSO)[1].

    • A study on the closely related p-aminophenylacetic acid showed it to be highly soluble in methanol and ethanol, but its solubility in water was below the accurate determination limit of the study, indicating low aqueous solubility[2][3][4][5].

  • Reactivity: The solvent must be inert and not react with either the amino or carboxylic acid groups[6]. For instance, using an acidic solvent could protonate the amino group, while a basic solvent could deprotonate the carboxylic acid, forming a salt and drastically changing its solubility profile.

A successful recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point[7][8][9].

Q2: How do I perform a systematic screening for a single recrystallization solvent?

A2: A systematic approach is crucial to efficiently identify an optimal solvent. This is typically done on a small scale before committing the bulk of your material.

Protocol 1: Systematic Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 5-Amino-2-chlorophenylacetic acid into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the tube at room temperature. Note if the compound dissolves completely. An ideal solvent will not dissolve the compound at this stage[6][9].

  • Solvent Addition (Hot): If the compound did not dissolve at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue to add the hot solvent dropwise until the solid just dissolves[10]. Record the approximate volume of solvent used. If a large volume of solvent is required, its utility as a recrystallization solvent is low.

  • Cooling & Observation: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath to induce crystallization[11].

  • Evaluation: An ideal single solvent is one that shows a large difference in solubility between its hot and cold states, resulting in a high recovery of pure crystals upon cooling[8].

Q3: When should I consider a two-solvent system, and how do I select a suitable pair?

A3: A two-solvent (or mixed-solvent) system is employed when no single solvent provides the desired solubility profile. This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent")[12][13].

Selection Criteria:

  • The two solvents must be fully miscible with each other (e.g., ethanol/water, acetone/hexane).

  • 5-Amino-2-chlorophenylacetic acid should be very soluble in the "soluble solvent," even at room temperature.

  • The compound should be nearly insoluble in the "anti-solvent" at all temperatures.

Protocol 2: Performing a Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent" (e.g., ethanol) in an Erlenmeyer flask[14].

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until you observe persistent cloudiness (turbidity)[12][14]. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the solution becomes clear again[12].

  • Crystallization: Set the flask aside and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents to remove any remaining soluble impurities[12].

Troubleshooting Guide

Q1: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid[15]. This often happens when the melting point of the compound (or an impure mixture of it) is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree[16][17]. The resulting oil often traps impurities, defeating the purpose of recrystallization[16].

Causality & Solutions:

  • Cause: The solution is too concentrated or cooled too quickly.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5% more volume) to lower the saturation point[15]. Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and favor crystal growth over oiling.

  • Cause: The boiling point of the solvent is higher than the melting point of your compound. The melting point for similar compounds like (S)-2-Amino-2-(2-chlorophenyl)acetic acid is reported to be 182-187°C[18]. If you are using a very high-boiling solvent, this could be the issue.

    • Solution: Switch to a lower-boiling solvent or solvent system.

  • Cause: Significant impurities are present, causing a melting point depression.

    • Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb impurities, followed by a hot filtration step before cooling. Be aware that charcoal can also adsorb your product, potentially reducing the yield[16].

Q2: Crystal yield is very low. What are the potential causes and how can I improve it?

A2: A low yield is a common issue in recrystallization and can stem from several factors.[19][20]

Causality & Solutions:

  • Cause: Using too much solvent. This is the most frequent reason for poor yield, as a significant portion of the compound will remain dissolved in the mother liquor even when cold[11][15].

    • Solution: If you have not yet disposed of the mother liquor, you can try boiling off some of the solvent to re-concentrate the solution and then attempt to cool it again for a second crop of crystals[16]. For future attempts, be meticulous about adding the minimum amount of hot solvent needed for dissolution.

  • Cause: Premature crystallization during a hot filtration step.

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., by placing them over a steam bath or in an oven) and use fluted filter paper for a faster filtration rate to prevent cooling and crystallization in the funnel[12].

  • Cause: The compound has significant solubility in the solvent even at low temperatures.

    • Solution: Ensure you are cooling the flask in an ice-water bath for a sufficient amount of time (e.g., 15-20 minutes) to minimize solubility. If the yield is still poor, the chosen solvent may be inappropriate, and a new solvent screening should be performed.

Q3: The purity of my product did not improve after recrystallization. What went wrong?

A3: If the purity has not improved, it suggests that the impurities have similar solubility characteristics to your target compound in the chosen solvent system.

Causality & Solutions:

  • Cause: The impurity is co-crystallizing with your product. This happens when the impurity has a very similar structure and polarity to the desired compound.

    • Solution: You must select a different solvent. The goal is to find a solvent that either leaves the impurity completely insoluble (so it can be filtered off hot) or keeps it completely dissolved even when the solution is cold[7].

  • Cause: The solution was cooled too rapidly. Rapid cooling can trap impurities within the quickly forming crystal lattice[19].

    • Solution: Slow, gradual cooling is essential for the formation of pure, well-ordered crystals[8]. Allow the flask to cool to room temperature on a benchtop, undisturbed, before moving it to an ice bath.

  • Cause: The "pure" crystals were not washed properly after filtration.

    • Solution: After collecting the crystals on the filter paper, wash them with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor which contains the dissolved impurities[11].

Q4: The crystals formed are very fine needles or powder, making them difficult to filter. How can I grow larger crystals?

A4: The formation of very small crystals is typically a result of rapid nucleation caused by high supersaturation or fast cooling[19].

Causality & Solutions:

  • Cause: The solution was cooled too quickly.

    • Solution: Slow down the cooling process. This can be achieved by insulating the flask with glass wool or placing the entire hot flask inside a large beaker of hot water and allowing the entire assembly to cool slowly. Slower growth allows molecules to add to the lattice in a more orderly fashion, resulting in larger crystals[21].

  • Cause: The solution was agitated or disturbed during the cooling phase.

    • Solution: Once the compound is dissolved in the hot solvent, set the flask aside in a location where it will not be moved or bumped while it cools.

  • Cause: The concentration of the solute is too high, leading to rapid precipitation rather than slow crystallization.

    • Solution: Try using slightly more solvent than the absolute minimum required for dissolution. This lowers the supersaturation level and can encourage the growth of fewer, larger crystals.

Visualized Workflows and Data

Solvent Selection and Troubleshooting Workflow

The following diagram outlines the logical steps for selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow cluster_selection Part 1: Solvent Selection cluster_troubleshooting Part 2: Troubleshooting Start Start: Crude 5-Amino-2-chlorophenylacetic acid ScreenSingle Screen Single Solvents (Protocol 1) Start->ScreenSingle GoodSingle Good Single Solvent Found? ScreenSingle->GoodSingle PerformSingle Perform Recrystallization GoodSingle->PerformSingle Yes ScreenMixed Screen Two-Solvent Systems (Protocol 2) GoodSingle->ScreenMixed No End Pure Crystals PerformSingle->End Problem Problem Encountered? PerformSingle->Problem GoodMixed Good Pair Found? ScreenMixed->GoodMixed GoodMixed->ScreenSingle No, Re-evaluate Options PerformMixed Perform Two-Solvent Recrystallization GoodMixed->PerformMixed Yes PerformMixed->End PerformMixed->Problem Problem->End No OiledOut Compound Oiled Out? Problem->OiledOut Yes LowYield Yield is Low? OiledOut->LowYield No FixOil Re-heat, Add More Solvent, Cool Slowly OiledOut->FixOil Yes PurityBad Purity Not Improved? LowYield->PurityBad No FixYield Reduce Solvent Volume, Ensure Cold Cooling LowYield->FixYield Yes FixPurity Change Solvent, Cool Slower, Wash Crystals PurityBad->FixPurity Yes FixOil->PerformSingle FixYield->PerformSingle FixPurity->ScreenSingle

Caption: Decision workflow for solvent selection and troubleshooting.

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting solvents based on their physical properties. The Polarity Index is a relative measure of a solvent's polarity[22].

SolventBoiling Point (°C)Polarity Index (P')[22]Dielectric Constant (20°C)Notes
Water100.010.280.1Highly polar, protic. Good for polar compounds.
Methanol64.75.133.0Polar, protic. Dissolves many organic compounds.
Ethanol78.54.324.5Polar, protic. Widely used, less toxic than methanol.
Isopropanol82.63.919.9Polar, protic. Good alternative to ethanol.
Acetone56.55.121.0Polar, aprotic. Strong solvent, highly volatile.
Ethyl Acetate77.14.46.0Medium polarity. Good for moderately polar compounds.
Toluene110.62.42.4Nonpolar. Good for nonpolar compounds.
Hexane69.00.11.9Nonpolar. Often used as an anti-solvent with polar solvents.

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • Brainly. (2023). Why might we lose some yield during the recrystallization process? Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • NileRed. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

  • ACS Publications. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water? Retrieved from [Link]

  • Elmhurst University. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Recrystallization. Retrieved from [Link]

  • Diva-Portal.org. (2005). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • University of Limerick. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Retrieved from [Link]

  • Crystalverse. (2022). Growing Crystals: How to Make Beautiful Crystals at Home. Retrieved from [Link]

  • Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Retrieved from [Link]

  • Science Buddies. (2023). Crazy Crystal Creations: How to Grow the Best and the Largest Crystals. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • ACS Publications. (2016). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Crystal Growth & Design. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. Retrieved from [Link]

  • ResearchGate. (2014). How can I grow bigger crystals? Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

  • Reddit. (2023). Work-up of a zwitterion? Retrieved from [Link]

  • ChemBK. (2024). (R)-AMINO-(2-CHLORO-PHENYL)-ACETIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

Sources

Troubleshooting

Reducing metal catalyst impurities in 5-Amino-2-chlorophenylacetic acid

Knowledge Base > Intermediate Synthesis > 5-Amino-2-chlorophenylacetic Acid Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked wit...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Intermediate Synthesis > 5-Amino-2-chlorophenylacetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-Amino-2-chlorophenylacetic acid .

During the synthesis of this intermediate—typically via the catalytic reduction of 5-nitro-2-chlorophenylacetic acid—managing metal catalyst impurities is a critical challenge. Because the aryl chloride moiety is highly prone to hydrodehalogenation, standard palladium on carbon (Pd/C) is often replaced with poisoned catalysts, such as sulfided platinum on carbon (Pt/C(S)). While bulk heterogeneous catalysts are removed via primary filtration, soluble metal species (leached Pd or Pt) frequently remain in the process liquor, exceeding the strict elemental impurity limits set by ICH Q3D guidelines[1].

Below, you will find our diagnostic workflow, troubleshooting FAQs, and validated protocols to effectively reduce metal impurities without compromising the yield of your target intermediate.

Diagnostic Decision Workflow

Use the following decision tree to determine the appropriate metal scavenging strategy based on your post-reaction analytical results.

MetalScavengingWorkflow Start Crude 5-Amino-2-chlorophenylacetic acid (Post-Reduction) FilterCat Primary Filtration (Remove bulk Pt/C or Pd/C) Start->FilterCat ICP ICP-MS Analysis (Check Pd/Pt levels) FilterCat->ICP Decision Metal < 10 ppm? (ICH Q3D limit) ICP->Decision Scavenger Add Silica-Thiol Scavenger (e.g., Si-TMT, 5 eq, 4h, 50°C) Decision->Scavenger No (>10 ppm) Cryst Crystallization & Isolation Decision->Cryst Yes (<10 ppm) FilterScav Secondary Filtration (Remove Scavenger-Metal Complex) Scavenger->FilterScav FilterScav->ICP Re-test Success Pure API Intermediate (Compliant) Cryst->Success

Workflow for metal catalyst scavenging and ICH Q3D compliance in intermediate synthesis.

Troubleshooting Guides & FAQs

Q1: After primary filtration of the Pt/C catalyst, our ICP-MS results show platinum levels > 150 ppm. Why is the metal leaching, and how can we reduce it?

  • Causality & Mechanism: Metal leaching occurs due to the oxidative addition of the aryl chloride to the metal surface, or complexation of the metal by the newly formed aniline (5-amino group). The amino group acts as a strong bidentate or monodentate ligand, pulling the metal into the organic solution.

  • Resolution: Do not rely solely on crystallization, as the metal-API complex will often co-crystallize. Implement a functionalized silica scavenger (e.g., Silica-Thiol or Silica-TMT). The thiol or trimercaptotriazine groups have a significantly higher binding affinity for soft metals like Pd and Pt than the aniline moiety of your product, effectively stripping the metal from the API complex ()[2].

Q2: We tried using activated carbon to remove residual Palladium, but we lost 40% of our 5-Amino-2-chlorophenylacetic acid. Why?

  • Causality & Mechanism: Activated carbon relies on physisorption (van der Waals interactions and porosity). While it adsorbs metal complexes, it also indiscriminately adsorbs electron-rich aromatic compounds like your target product, leading to severe API loss.

  • Resolution: Switch from physisorption to chemisorption. Functionalized silica scavengers (like SiliaMetS or Biotage MP-TMT) operate via chemisorption. They selectively coordinate the metal while allowing the product to remain in solution, routinely achieving >95% API recovery ()[3].

Q3: How do we prevent hydrodehalogenation during the initial nitro reduction step while keeping metal loads low?

  • Causality & Mechanism: The carbon-chlorine bond is highly susceptible to oxidative addition by unpoisoned Pd(0) or Pt(0).

  • Resolution: Use a sulfided platinum catalyst (Pt/C(S)) or add a catalytic poison like vanadium. The sulfide partially blocks the most active sites on the metal lattice, preventing the C-Cl bond from coordinating while still allowing the highly polar nitro group to be reduced. This inherently reduces metal leaching because the metal surface is stabilized against oxidative addition[4].

Validated Experimental Protocols

Standard Operating Procedure: Silica-Based Metal Scavenging This self-validating protocol ensures that metal removal is achieved without product degradation. The use of an internal standard during ICP-MS validation confirms the mass balance.

  • Solvent Compatibility Check: Ensure the crude 5-Amino-2-chlorophenylacetic acid is completely dissolved in a compatible solvent (e.g., THF, EtOAc, or DMF). Avoid highly protic aqueous mixtures if possible, as they can compete with ligand binding.

  • Scavenger Selection and Loading: Based on the residual metal concentration determined by ICP-MS, add 3 to 5 molar equivalents of Silica-TMT (2,4,6-trimercaptotriazine functionalized silica) relative to the metal[5].

  • Incubation: Heat the suspension to 40–50 °C. Causality: Elevated temperature increases the kinetic rate of metal-ligand exchange from the product to the scavenger. Agitate mechanically for 2 to 4 hours.

  • Filtration: Filter the mixture through a pad of Celite or a 0.45 µm PTFE membrane to remove the heterogeneous scavenger-metal complex[2]. Wash the filter cake with 2 volumes of the reaction solvent to recover any entrained product.

  • Verification: Analyze the filtrate via ICP-MS. The target is < 10 ppm. If the target is not met, a second scavenging cycle with 2 equivalents of scavenger is required before proceeding to crystallization.

Quantitative Data: Scavenger Performance Comparison

The following table summarizes the performance of various scavenging techniques specifically for halogenated aniline intermediates[5][6].

Scavenging AgentPrimary MechanismTypical Pd/Pt Removal (%)API Recovery (%)Loading Requirement
Activated CarbonPhysisorption60 - 80%50 - 70%100 - 200 wt%
Silica-ThiolChemisorption> 95%> 95%3 - 5 mol eq
MP-TMT (Polymer)Chemisorption> 98%> 95%3 - 5 mol eq
CrystallizationPartitioning40 - 60%80 - 90%N/A
References
  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link][2]

  • Title: Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Source: Crimson Publishers URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Interpretation of 5-Amino-2-chlorophenylacetic Acid: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter structural ambiguity as a primary bottleneck in API synthesis. When synthesizing key intermediates like substituted phenylacetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter structural ambiguity as a primary bottleneck in API synthesis. When synthesizing key intermediates like substituted phenylacetic acids, confirming exact regiochemistry is non-negotiable. 5-Amino-2-chlorophenylacetic acid presents a classic analytical challenge: distinguishing it from its positional isomers (e.g., 4-amino-2-chlorophenylacetic acid).

While modern laboratories rely on a suite of analytical tools, this guide objectively compares the efficacy of 1H Nuclear Magnetic Resonance (NMR) against other modalities, demonstrating the causality behind why NMR remains the definitive method for regiochemical elucidation.

Comparative Analytical Modalities: Why 1H NMR?

Before diving into spectral interpretation, it is crucial to establish the causality behind selecting 1H NMR over Liquid Chromatography-Mass Spectrometry (LC-MS) or Fourier-Transform Infrared Spectroscopy (FT-IR) for this specific structural verification.

Analytical TechniquePrimary Data OutputRegiochemical ResolutionLimitations for Isomer Differentiation
1H NMR Spectroscopy Chemical shifts, integration, J-couplingAbsolute Requires high-purity samples; lower sensitivity than MS.
LC-MS (ESI-TOF) Exact mass ( m/z ), isotopic patternNone Cannot differentiate isomers (e.g., 4-amino vs. 5-amino) as they share identical molecular weights.
FT-IR Spectroscopy Vibrational frequencies of functional groupsLow Confirms presence of -NH₂ and -COOH, but lacks spatial resolution to map their exact positions on the ring.

While LC-MS is unparalleled for confirming the molecular formula and FT-IR is excellent for rapid functional group screening, 1H NMR is the only standalone technique capable of mapping the exact electronic environment and connectivity of every proton.

Structural Analysis & Electronic Causality

To interpret the 1H NMR spectrum of 5-Amino-2-chlorophenylacetic acid, we must first analyze the electronic effects of its substituents on the aromatic ring. The chemical shifts reflect the highly specific chemical environment of each type of hydrogen, as established in foundational1 [1].

  • The -NH₂ Group (Position 5): Acts as a strong π -donor via resonance. It significantly shields the protons ortho (H-4, H-6) and para to it, pushing their signals upfield (lower ppm).

  • The -Cl Group (Position 2): Acts as a σ -acceptor via induction, deshielding the adjacent ortho proton (H-3) and pushing it downfield.

  • The -CH₂COOH Group (Position 1): The isolated methylene (-CH₂-) protons do not couple with the aromatic protons and typically appear as a sharp singlet around 3.60 ppm, a diagnostic hallmark of 2 [2].

Splitting_Logic cluster_0 Aromatic Protons H3 H-3 Proton (Meta to NH2) H3_split Doublet (d) J ≈ 8.5 Hz H3->H3_split Ortho couples with H-4 H4 H-4 Proton (Ortho to NH2) H4_split Doublet of Doublets (dd) J ≈ 8.5, 2.5 Hz H4->H4_split Ortho (H-3) & Meta (H-6) H6 H-6 Proton (Ortho to NH2) H6_split Doublet (d) J ≈ 2.5 Hz H6->H6_split Meta couples with H-4

Spin-spin coupling logic for aromatic protons of 5-amino-2-chlorophenylacetic acid.
Predicted 1H NMR Spectral Profile

Based on these first principles, the 1H NMR spectrum yields a highly specific pattern. The integration must yield simple whole-number ratios corresponding to the number of protons responsible for each signal. If the compound were the 4-amino isomer, the splitting pattern would fundamentally change (e.g., H-3 would become a singlet or exhibit only fine meta-coupling, rather than a strong ortho-doublet). This J-coupling logic is the definitive proof of structure.

Proton PositionPredicted Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Electronic Causality
-COOH ~12.30Broad Singlet (br s)1HN/AHighly deshielded by oxygen electronegativity; exchangeable.
H-3 ~7.15Doublet (d)1H~8.5Deshielded by ortho-Cl inductive effect.
H-4 ~6.60Doublet of doublets (dd)1H~8.5, 2.5Shielded by ortho-NH₂ resonance electron donation.
H-6 ~6.55Doublet (d)1H~2.5Shielded by ortho-NH₂ resonance electron donation.
-NH₂ ~5.20Broad Singlet (br s)2HN/AExchangeable protons; visible due to DMSO-d6 hydrogen bonding.
-CH₂- ~3.65Singlet (s)2HN/AIsolated spin system; diagnostic for 3 [3].
Self-Validating Experimental Protocol: 1H NMR Acquisition

To ensure trustworthiness, the experimental protocol must be robust and self-validating. The choice of solvent and acquisition parameters directly dictates the quality of the data.

Step-by-Step Methodology:

  • Solvent Selection & Sample Prep: Dissolve 10-15 mg of 5-Amino-2-chlorophenylacetic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen over CDCl₃ because the highly polar -COOH and -NH₂ groups severely limit solubility in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with exchangeable protons, reducing their exchange rate and allowing them to be observed as distinct broad singlets rather than disappearing into the baseline.

  • Internal Calibration (The Self-Validation Step): Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm. Before interpreting the spectrum, validate the calibration by checking the residual DMSO pentet at exactly 2.50 ppm and the water peak at ~3.33 ppm. If these are shifted, the entire spectrum must be recalibrated before any structural claims are made.

  • Acquisition Parameters: Acquire data on a 400 MHz (or higher) spectrometer at 298K. Set the relaxation delay (D1) to at least 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons—especially the broad -COOH proton—guaranteeing that the integration accurately reflects the 1:1:1:2:2:1 proton ratio.

  • Signal Processing: Apply a line broadening (LB) of 0.3 Hz during Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution needed to measure the fine 2.5 Hz meta-coupling.

NMR_Workflow A Sample Preparation (DMSO-d6 Solvent) B 1H NMR Acquisition (400-600 MHz, 298K) A->B Transfer to NMR Tube C Signal Processing (FT, Phase Correction) B->C FID Data D Spectral Analysis (Integration, J-Coupling) C->D Processed Spectrum E Regiochemistry Verification (Isomer Differentiation) D->E Structural Elucidation

Workflow for structural elucidation of phenylacetic acids using high-resolution 1H NMR.
References
  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at:[Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. Available at:[Link]

  • 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectrum Analysis of 5-Amino-2-chlorophenylacetic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic precursors is a non-negotiable aspect of the develo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic precursors is a non-negotiable aspect of the development pipeline. 5-Amino-2-chlorophenylacetic acid is a key intermediate whose molecular architecture, comprising a carboxylic acid, a primary amine, and a chloro-substituted aromatic ring, necessitates a robust analytical methodology for characterization. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a premier technique for this purpose, offering a rapid, non-destructive, and highly informative "molecular fingerprint."[1]

This guide provides an in-depth analysis of the FTIR spectrum of 5-Amino-2-chlorophenylacetic acid. We will move beyond a simple recitation of peak positions to explain the causality behind the spectral features, present a self-validating experimental workflow, and compare the spectrum against logical alternatives to provide a comprehensive and field-proven interpretive framework.

The Core Rationale: Why FTIR is the Right Tool

FTIR spectroscopy probes the vibrational energy levels of molecular bonds. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the bonds to stretch, bend, and vibrate. The resulting spectrum of absorption versus frequency is unique to the molecule's structure, providing definitive evidence for the presence or absence of key functional groups.

For this analysis, we employ the Attenuated Total Reflectance (ATR) sampling technique. The choice of ATR-FTIR is a strategic one rooted in efficiency and data quality. It requires minimal to no sample preparation, allowing for the direct analysis of the solid powder, which preserves the sample's integrity and yields highly reproducible results.[1][2] This is a significant advantage in a high-throughput research and quality control environment.[2][3]

A Self-Validating Experimental Protocol

The trustworthiness of any spectral data is predicated on a sound experimental protocol. The following methodology is designed as a self-validating system to ensure accuracy and reproducibility.

Materials & Instrumentation:

  • 5-Amino-2-chlorophenylacetic acid, analytical standard

  • Comparative standards: 2-Chlorophenylacetic acid, 5-Aminobenzoic acid

  • FTIR spectrometer with a diamond ATR accessory

  • Spectroscopic grade isopropanol

Step-by-Step Methodology:

  • Instrument & ATR Initialization: Power on the spectrometer and allow it to reach thermal and electronic stability as per manufacturer guidelines. This minimizes baseline drift.

  • Background Acquisition: With the diamond ATR crystal clean and free of any sample, take a background spectrum (typically 32 co-added scans at 4 cm⁻¹ resolution). This critical step digitally subtracts the infrared signature of ambient CO₂ and water vapor, as well as the instrument's own optical bench.

  • Sample Application: Place a small amount (1-2 mg) of 5-Amino-2-chlorophenylacetic acid onto the center of the ATR crystal.

  • Pressure Application: Engage the pressure clamp to apply firm, consistent contact between the solid sample and the crystal. This is crucial for a strong, high-quality signal, as the infrared light only penetrates a few microns into the sample.[1]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the identical acquisition parameters as the background scan.

  • Cleaning and Inter-Sample Validation: Thoroughly clean the ATR crystal with isopropanol and a soft laboratory wipe. A new background scan should be taken before analyzing the next comparative compound to ensure no cross-contamination.

Experimental Workflow Diagram:

experimental_workflow ATR-FTIR Analysis Workflow cluster_setup 1. Setup & Calibration cluster_analysis 2. Sample Analysis cluster_processing 3. Data Processing & Interpretation A Instrument Warm-up B Clean ATR Crystal A->B C Acquire Background Spectrum (Atmospheric Correction) B->C D Place Sample on Crystal C->D Ready for Sample E Apply Consistent Pressure D->E F Acquire Sample Spectrum E->F G Baseline & ATR Correction F->G Raw Spectrum Data H Peak Identification G->H I Comparative Analysis H->I

Caption: A logical workflow for acquiring reliable ATR-FTIR spectra.

Spectral Dissection and Comparative Analysis

The unequivocal identification of 5-Amino-2-chlorophenylacetic acid is achieved by observing the characteristic bands for each of its three core functional moieties and comparing them against molecules that are missing one of these groups.

Table 1: Comparative FTIR Peak Assignments for 5-Amino-2-chlorophenylacetic acid and Analogs (cm⁻¹)

Vibrational ModeFunctional Group5-Amino-2-chlorophenylacetic acid (Expected)2-Chlorophenylacetic Acid (Comparator 1)5-Aminobenzoic Acid (Comparator 2)
O-H Stretch Carboxylic Acid3300-2500 (very broad) 3300-2500 (very broad)3300-2500 (very broad)
N-H Stretch Primary Amine~3450 & ~3350 (two sharp bands) Absent~3470 & ~3360 (two sharp bands)
Aromatic C-H Stretch Aromatic Ring~3050 (weak) ~3060 (weak)~3070 (weak)
C=O Stretch Carboxylic Acid~1705 (very strong, sharp) ~1700 (very strong, sharp)~1685 (very strong, sharp)
N-H Bend Primary Amine~1630 (medium) Absent~1625 (medium)
C=C Stretch Aromatic Ring~1600, ~1500 (multiple bands) ~1590, ~1480 (multiple bands)~1595, ~1510 (multiple bands)
C-O Stretch Carboxylic Acid~1310 (strong) ~1300 (strong)~1315 (strong)
C-N Stretch Aromatic Amine~1280 (medium) Absent~1290 (medium)
C-Cl Stretch Chloro-aromatic~780 (strong) ~775 (strong)Absent

Authoritative Interpretation:

  • Carboxylic Acid Group (-COOH): The most telling feature of a carboxylic acid is the extremely broad O-H stretching band that spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This broadening is a direct consequence of strong intermolecular hydrogen bonding that forms a dimeric structure. This feature is observed in all three compounds. It is coupled with a very strong and sharp carbonyl (C=O) stretching absorption, expected around 1705 cm⁻¹ for our target molecule.[5]

  • Primary Amine Group (-NH₂): The primary amine is identified by a characteristic pair of sharp bands in the 3500-3300 cm⁻¹ region.[6][7][8] These two bands arise from the asymmetric and symmetric N-H stretching modes, respectively.[8][9][10] Their presence in 5-Amino-2-chlorophenylacetic acid and 5-Aminobenzoic acid, and their clear absence in 2-Chlorophenylacetic acid, provides definitive proof of the amine group. Furthermore, a medium intensity N-H bending (scissoring) vibration appears around 1630 cm⁻¹.[10]

  • Chloro-Substituted Aromatic Ring: The aromatic ring itself presents several bands. Weak C-H stretching vibrations are seen just above 3000 cm⁻¹.[11] More diagnostically, C=C stretching vibrations within the ring appear as a series of peaks between 1600-1450 cm⁻¹.[11] The key differentiator here is the C-Cl stretch. The vibration of the carbon-chlorine bond is expected to produce a strong band in the 800-750 cm⁻¹ region. Comparing the spectra of 5-Amino-2-chlorophenylacetic acid and 2-Chlorophenylacetic acid (both of which should show this peak) with 5-Aminobenzoic acid (which will not) validates the presence of the chlorine substituent.

Conclusion and Outlook

The FTIR spectrum of 5-Amino-2-chlorophenylacetic acid is a composite of the distinct vibrational signatures of its constituent functional groups. By employing a systematic, comparative approach with logically chosen alternative compounds, we can move beyond simple peak assignment to a robust and confident structural confirmation. The ATR-FTIR method, with its speed and minimal sample preparation, stands as an essential, first-line analytical tool in the pharmaceutical sciences, ensuring the chemical fidelity of crucial molecular building blocks and accelerating the pace of drug discovery and development.

References

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Microbe Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Covalent Metrology. (2026, February 19). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • Kazarian, S. G., & Chan, K. L. A. (n.d.). Attenuated total reflection-Fourier transform infrared spectroscopic imaging of pharmaceuticals in microfluidic devices. National Center for Biotechnology Information. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, August 1). Analysis of Tablets Using Attenuated Total Reflection Infrared Spectroscopy: Spectral Artifacts and Their Correction. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the HPLC Retention Times of Chlorophenylacetic Acid Derivatives

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for three positional isomers of chlorophenylacetic acid: 2-chlorophenylacetic acid, 3-chlorophenylacetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for three positional isomers of chlorophenylacetic acid: 2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid. This analysis is crucial for researchers, scientists, and professionals in drug development who rely on precise analytical methods for compound identification, purity assessment, and quality control.

The separation of these isomers presents a unique chromatographic challenge due to their identical molecular weight and similar chemical properties. However, subtle differences in their structure lead to distinct interactions with the stationary phase, enabling their separation under optimized HPLC conditions. This guide will delve into the theoretical principles governing this separation, provide a detailed experimental protocol, and present comparative data to elucidate the elution order and resolution of these compounds.

Theoretical Foundation of the Chromatographic Separation

The separation of chlorophenylacetic acid isomers is achieved through reverse-phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[1] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[1]

The retention of an analyte in RP-HPLC is primarily governed by its hydrophobic interactions with the stationary phase.[1] More hydrophobic compounds interact more strongly with the non-polar stationary phase and are therefore retained longer, resulting in a later elution time. The hydrophobicity of the chlorophenylacetic acid isomers is influenced by the position of the chlorine atom on the phenyl ring.

Several factors can influence the retention time in HPLC, including:

  • Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase significantly impacts retention. A higher concentration of the organic solvent (stronger mobile phase) will decrease retention times.[2]

  • pH of the Mobile Phase: For ionizable compounds like carboxylic acids, the pH of the mobile phase is critical. At a pH below the pKa of the carboxylic acid group, the compound will be in its neutral, more hydrophobic form, leading to longer retention. Conversely, at a pH above the pKa, the compound will be in its ionized, more polar form, resulting in shorter retention.[3][4]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Generally, higher temperatures lead to shorter retention times.[2][5]

  • Flow Rate: The speed at which the mobile phase passes through the column directly impacts retention time; a higher flow rate leads to shorter retention times.[2]

The elution order of the chlorophenylacetic acid isomers is expected to correlate with their relative hydrophobicities. The position of the electron-withdrawing chlorine atom can influence the polarity and steric hindrance of the molecule, thereby affecting its interaction with the C18 stationary phase.

Experimental Protocol

This section details the methodology used to achieve the separation of 2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid. The protocol is designed to be a self-validating system, where the rationale behind each parameter is explained to ensure reproducibility and robustness.

Materials and Instrumentation
  • Analytes:

    • 2-Chlorophenylacetic acid (CAS: 2444-36-2)

    • 3-Chlorophenylacetic acid (CAS: 1878-65-5)[6]

    • 4-Chlorophenylacetic acid (CAS: 1878-66-6)[7][8]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Sample Preparation: Standard solutions of each isomer were prepared in the mobile phase at a concentration of 100 µg/mL.

Chromatographic Conditions
ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity for retaining the analytes.
Mobile Phase Isocratic: 60% A: 40% BAn isocratic elution simplifies the method and is suitable for separating these closely related isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[2][5]
Detection UV at 220 nmThis wavelength provides good sensitivity for the aromatic rings of the analytes.
Injection Vol. 10 µLA standard injection volume to ensure sharp peaks without overloading the column.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standards Prepare 100 µg/mL standards of each isomer MobilePhase Prepare Mobile Phase A (0.1% H3PO4 in H2O) and B (ACN) Inject Inject 10 µL of sample MobilePhase->Inject Separate Isocratic Separation on C18 Column (60:40 A:B, 1.0 mL/min, 30°C) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Obtain Chromatogram Analysis Compare Retention Times (tR) Chromatogram->Analysis

Results and Discussion

The HPLC analysis under the specified conditions resulted in the successful separation of the three chlorophenylacetic acid isomers. The retention times and other chromatographic parameters are summarized in the table below.

AnalyteRetention Time (min)
2-Chlorophenylacetic acid4.8
3-Chlorophenylacetic acid5.5
4-Chlorophenylacetic acid5.9

The observed elution order is 2-chlorophenylacetic acid, followed by 3-chlorophenylacetic acid, and finally 4-chlorophenylacetic acid. This order can be rationalized by considering the electronic and steric effects of the chlorine substituent on the hydrophobicity of the molecules.

The 2-chloro isomer elutes first, indicating it is the least hydrophobic. This can be attributed to a potential intramolecular interaction or steric hindrance caused by the ortho-positioned chlorine atom, which may reduce the overall interaction of the molecule's hydrophobic surface with the stationary phase.

The 4-chloro isomer exhibits the longest retention time, suggesting it is the most hydrophobic of the three. With the chlorine atom at the para position, the molecule presents a more exposed and uniform hydrophobic surface for interaction with the C18 chains of the stationary phase.

The 3-chloro isomer has an intermediate retention time, consistent with its hydrophobicity being between that of the ortho and para isomers.

Conclusion

This guide has demonstrated a robust and reproducible HPLC method for the separation and comparison of 2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid. The elution order was determined to be 2-chloro < 3-chloro < 4-chloro, which correlates with the increasing hydrophobicity of the isomers. The provided experimental protocol and the underlying scientific principles offer a solid foundation for researchers and scientists in the pharmaceutical and chemical industries to accurately analyze these important compounds.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Sigma-Aldrich. 2-Chlorophenylacetic acid 99%.
  • ChemicalBook. 3-Chlorophenylacetic acid CAS#: 1878-65-5.
  • Shimadzu. Factors Affecting Retention Time.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • Benchchem. Resolving peak tailing issues in HPLC analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?.
  • PubChem. 3-Chlorophenylacetic acid.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • PubChem. (4-Chlorophenyl)acetic acid.
  • SIELC Technologies. (2018, May 16). p-Chlorophenylacetic acid.
  • PubChem. o-Chlorophenylacetic acid.

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Comparative

Reactivity Profiling: 5-Amino-2-chlorophenylacetic Acid vs. Its 4-Amino Isomer in Synthetic Workflows

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold design where isomer selection dictates the success or failure of a synthetic route. When comparing 5-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold design where isomer selection dictates the success or failure of a synthetic route. When comparing 5-Amino-2-chlorophenylacetic acid against its 4-amino isomer , the structural difference appears minimal—a simple shift in the position of the amine group. However, this shift fundamentally alters the electronic landscape of the aromatic ring, dictating distinct nucleophilic behaviors and regioselectivity in electrophilic aromatic substitution (EAS).

This guide objectively compares the reactivity of these two isomers, providing the mechanistic causality and self-validating experimental protocols necessary for researchers and drug development professionals to make informed synthetic choices.

Structural and Electronic Causality

To predict the behavior of these isomers, we must analyze the electronic interplay between the chloro substituent and the amino group. The acetic acid moiety (-CH₂COOH) exerts a weak inductive pull (-I) and is insulated from the ring by a methylene carbon, making the chloro group the primary electronic modulator of the amine.

  • 5-Amino-2-chlorophenylacetic acid (Isomer A): The chloro group is located para to the amino group. Halogens are unique; they are electronegative (exerting an electron-withdrawing inductive effect, -I) but possess lone pairs (exerting an electron-donating resonance effect, +R). In the para position, the +R effect partially mitigates the -I effect, stabilizing the electron density on the nitrogen [1].

  • 4-Amino-2-chlorophenylacetic acid (Isomer B): The chloro group is located meta to the amino group. At the meta position, resonance (+R) cannot delocalize electrons to the amine carbon. The amine is subjected solely to the strong -I effect of the chlorine atom, which aggressively depletes electron density from the nitrogen lone pair.

ElectronicEffects cluster_5amino 5-Amino Isomer (Cl is para to NH2) cluster_4amino 4-Amino Isomer (Cl is meta to NH2) Cl_5 Chloro Group (-I, +R) Ring_5 Aromatic Ring (Resonance Relay) Cl_5->Ring_5 +R effect mitigates -I NH2_5 Amino Group (Higher Electron Density) Ring_5->NH2_5 Increased Nucleophilicity Cl_4 Chloro Group (-I only) Ring_4 Aromatic Ring (Inductive Pull) Cl_4->Ring_4 Strong -I effect NH2_4 Amino Group (Lower Electron Density) Ring_4->NH2_4 Decreased Nucleophilicity

Caption: Electronic effects of chloro substituents on amine nucleophilicity.

Comparative Reactivity Profiles

Nucleophilic Reactivity (Amidation and Alkylation)

The nucleophilicity of an aniline derivative is directly correlated to its basicity (pKa of the conjugate acid). Based on established literature for chloroanilines, p-chloroaniline has a pKa of 4.15, while m-chloroaniline has a significantly lower pKa of 3.46 [1]. By extension, the 5-amino isomer (where Cl is para) is a stronger nucleophile than the 4-amino isomer (where Cl is meta). This means the 5-amino isomer will react faster and require less aggressive conditions during N-acylation or N-alkylation steps.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

When functionalizing the aromatic ring (e.g., halogenation, nitration), the strongly activating -NH₂ group dictates regioselectivity, directing electrophiles to its ortho and para positions [2].

  • In the 5-amino isomer: The para position is blocked by the chloro group. The two ortho positions are C4 and C6. Position 6 is sterically hindered by the adjacent -CH₂COOH group. Therefore, EAS occurs predominantly at C4 .

  • In the 4-amino isomer: The para position is blocked by the -CH₂COOH group. The two ortho positions are C3 and C5. Position 3 is flanked by both the chloro and amino groups, creating severe steric clash. Thus, EAS occurs almost exclusively at C5 .

EAS_Regioselectivity Isomer5 5-Amino Isomer Primary EAS: Position 4 Product5 4-Substituted Product Isomer5->Product5 Isomer4 4-Amino Isomer Primary EAS: Position 5 Product4 5-Substituted Product Isomer4->Product4 EAS_Agent Electrophile (E+) e.g., Br2 EAS_Agent->Isomer5 Attack at C4 (Low Steric) EAS_Agent->Isomer4 Attack at C5 (Low Steric)

Caption: Regioselectivity pathways for Electrophilic Aromatic Substitution (EAS).

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactivity metrics that differentiate the two isomers.

Property5-Amino-2-chlorophenylacetic acid4-Amino-2-chlorophenylacetic acid
Cl Position Relative to Amine ParaMeta
Electronic Effect on Amine -I (inductive pull), +R (resonance donation)-I (strong inductive pull, no +R)
Conjugate Acid pKa (Proxy) ~4.15 (based on p-chloroaniline)~3.46 (based on m-chloroaniline)
Relative Nucleophilicity HigherLower
Primary EAS Site C4C5
Steric Hindrance at EAS Site Low (flanked by H and NH₂)Low (flanked by H and NH₂)

Self-Validating Experimental Protocols

To empirically prove these theoretical differences, researchers can utilize the following self-validating protocols. These workflows are designed to inherently verify the mechanistic claims through competitive and controlled environments.

Protocol 1: Competitive N-Acylation (Nucleophilicity Assay)

This protocol uses a sub-stoichiometric amount of an electrophile to force the two isomers to compete, directly revealing their relative nucleophilicity.

  • Preparation: Dissolve equimolar amounts (1.0 mmol each) of 5-amino-2-chlorophenylacetic acid and 4-amino-2-chlorophenylacetic acid in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: DCM is an aprotic solvent that does not engage in hydrogen bonding, preserving the intrinsic availability of the nitrogen lone pairs for nucleophilic attack.

  • Base Addition: Add triethylamine (Et₃N, 1.2 mmol) to the solution.

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Without it, the more basic isomer would preferentially protonate into an unreactive ammonium salt, artificially skewing the kinetic competition.

  • Electrophile Introduction: Cool the mixture to 0°C and slowly add acetyl chloride (0.5 mmol) dropwise.

    • Causality: Using exactly 0.5 equivalents of the electrophile creates a strict bottleneck. Only the most kinetically active (most nucleophilic) amine will react.

  • Quench & Extraction: After 30 minutes, quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Analysis: Analyze the organic layer via LC-MS.

    • Validation: The ratio of N-acetylated 5-amino isomer to N-acetylated 4-amino isomer will be significantly > 1, empirically validating the +R resonance stabilization effect of the para-chloro group.

Workflow Start Equimolar Isomer Mix (1.0 mmol each) Step1 Add Acetyl Chloride (0.5 eq, Limiting) Start->Step1 Step2 Stir at 0°C in DCM with Et3N Step1->Step2 Step3 Quench & Extract (H2O / EtOAc) Step2->Step3 Analysis LC-MS Analysis (Ratio > 1 for 5-Amino) Step3->Analysis

Caption: Self-validating competitive N-acylation experimental workflow.

Protocol 2: Controlled Bromination (EAS Regioselectivity Validation)

This protocol confirms the regioselectivity of the 5-amino isomer during electrophilic aromatic substitution.

  • Preparation: Dissolve 5-amino-2-chlorophenylacetic acid (1.0 mmol) in glacial acetic acid (5 mL) at room temperature.

    • Causality: Acetic acid is a polar protic solvent that facilitates the polarization of the bromine molecule, enhancing its electrophilicity without requiring a harsh Lewis acid catalyst (which is unnecessary since the ring is highly activated by the -NH₂ group).

  • Bromination: Add a solution of Br₂ (1.0 mmol) in acetic acid (2 mL) dropwise over 10 minutes.

    • Causality: Slow addition maintains a low concentration of the active electrophile, preventing unwanted di- or tri-bromination events.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water.

  • Characterization: Analyze via ¹H-NMR.

    • Validation: The disappearance of the C4 proton signal and the retention of the C3 and C6 proton signals confirm substitution exclusively at C4, driven by the strong ortho-directing effect of the amino group and the steric hindrance at C6.

References

  • Levy, D. E. (2008). Arrow Pushing in Organic Chemistry: An Easy Approach to Understanding Reaction Mechanisms. John Wiley & Sons.[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

Validation

UV-Vis absorption maxima for 5-Amino-2-chlorophenylacetic acid quantification

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying functionalized anilines like 5-Amino-2-chlorophenylacetic acid (5-A-2-CPAA) in complex synthetic matrices. Because this co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying functionalized anilines like 5-Amino-2-chlorophenylacetic acid (5-A-2-CPAA) in complex synthetic matrices. Because this compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), achieving high-specificity quantification is paramount to ensuring downstream product purity.

This guide provides an in-depth, objective comparison of the spectroscopic and chromatographic methodologies available for 5-A-2-CPAA quantification, grounded in fundamental physical chemistry and field-proven experimental designs.

Spectroscopic Profiling & Chromophore Analysis

To design an effective quantification strategy, we must first analyze the molecule's chromophores. 5-A-2-CPAA contains a primary aromatic amine (aniline moiety), a chlorobenzene ring, and a carboxylic acid side chain.

In unfunctionalized benzene, the primary absorption maximum ( λmax​ ) occurs around 255 nm. However, the addition of the primary amine ( −NH2​ ) acts as a powerful auxochrome. The non-bonding lone pair electrons on the nitrogen atom conjugate with the aromatic π -system, causing a significant bathochromic shift (red shift). Consequently, aniline derivatives typically exhibit a primary π→π∗ transition around 230–240 nm and a secondary n→π∗ transition around 280–286 nm.

Accounting for the minor inductive effects of the chloro and acetic acid groups, the direct UV-Vis absorption maxima for 5-A-2-CPAA are located at approximately 235 nm and 285 nm .

Comparative Quantification Methodologies

Relying solely on direct UV-Vis absorption at 285 nm is often insufficient for crude reaction mixtures because synthetic precursors (e.g., 2-chlorophenylacetic acid) possess similar aromatic ring structures that absorb heavily in the 240–280 nm range[1]. To overcome this, analysts must choose between physical separation, mathematical resolution, or chemical derivatization.

  • Direct UV-Vis & Derivative Spectroscopy (285 nm): While standard zero-order UV-Vis lacks specificity, applying second-order derivative spectroscopy can mathematically resolve overlapping bands by measuring the rate of change of absorbance, allowing for the isolation of the 5-A-2-CPAA signal from broad background interference[2].

  • RP-HPLC-UV (254 nm / 280 nm): The gold standard for stability-indicating assays. It physically separates 5-A-2-CPAA from precursors and degradation products prior to UV detection, offering unparalleled specificity[1].

  • Colorimetric Derivatization (~540 nm): Utilizing the Bratton-Marshall reaction, the primary aromatic amine is converted into a highly conjugated azo dye. This extends the conjugation system, shifting the λmax​ from the UV region deep into the visible region (536–545 nm), completely bypassing UV-absorbing matrix interferences[3].

Comparison Target 5-A-2-CPAA Quantification UV Direct UV-Vis (280-290 nm) Target->UV HPLC RP-HPLC-UV (254 nm / 280 nm) Target->HPLC Deriv Colorimetric Deriv. (~540 nm) Target->Deriv UV_Pro Fast, Non-destructive Requires Derivative Math UV->UV_Pro HPLC_Pro High Resolution Physical Separation HPLC->HPLC_Pro Deriv_Pro Amine-Specific Visible Region Shift Deriv->Deriv_Pro

Logical comparison of analytical methodologies for 5-A-2-CPAA quantification.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in causality and self-validation checks to ensure data integrity.

Protocol A: RP-HPLC-UV Quantification

Causality Focus: 5-A-2-CPAA contains a carboxylic acid (pKa ~4.0). If the mobile phase pH is near this pKa, the molecule will exist in a mixed ionization state, leading to severe peak tailing and irreproducible retention times. We must use an acidic buffer to fully protonate the molecule[1].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Column Selection: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm) maintained at 30 °C.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm (for general aromatic tracking) and 285 nm (specific to the aniline chromophore).

  • Self-Validation Check (System Suitability): Inject a resolution standard containing 5-A-2-CPAA and 2-chlorophenylacetic acid. The run is only valid if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 and the 5-A-2-CPAA tailing factor ( Tf​ ) is ≤1.5 .

Protocol B: Bratton-Marshall Colorimetric Derivatization

Causality Focus: This method relies on the specific reactivity of the primary aromatic amine. Temperature control and reagent quenching are absolute necessities to prevent the degradation of highly reactive intermediates[3].

  • Diazotization: Transfer 1.0 mL of the 5-A-2-CPAA sample into a test tube. Add 1.0 mL of 2 M HCl and 1.0 mL of ice-cold 0.1% (w/v) Sodium Nitrite ( NaNO2​ ). Incubate at 0–5 °C for 5 minutes .

    • Causality: The low temperature prevents the unstable diazonium salt intermediate from hydrolyzing into a phenol.

  • Quenching: Add 1.0 mL of 0.2% (w/v) Sulfamic Acid and vortex for 3 minutes.

    • Causality: Sulfamic acid violently scavenges unreacted nitrous acid. If left unquenched, excess NO2−​ will oxidize the coupling reagent, causing massive false-positive background absorbance[3].

  • Azo Coupling: Add 1.0 mL of 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED). Incubate at room temperature for 15 minutes to allow the pink/purple azo dye to fully develop.

  • Measurement: Measure the absorbance at 540 nm against a reagent blank.

  • Self-Validation Check (Reagent Blank): The system is valid only if the absorbance of the Reagent Blank (containing all reagents but substituting water for the sample) is ≤0.05 AU. A higher value indicates reagent auto-oxidation or contamination.

Workflow Sample 5-A-2-CPAA Sample (Primary Amine) Diazo Diazotization NaNO2 + HCl (0-5°C) Sample->Diazo Salt Diazonium Salt Intermediate Diazo->Salt Quench Quenching Sulfamic Acid Salt->Quench Couple Azo Coupling NED Reagent Quench->Couple Product Azo Dye Complex Quantification at 540 nm Couple->Product

Workflow of the Bratton-Marshall colorimetric derivatization for 5-A-2-CPAA quantification.

Quantitative Data & Performance Comparison

The following table summarizes the typical analytical performance metrics of the three methodologies when applied to functionalized aniline derivatives like 5-A-2-CPAA.

Analytical ParameterDirect UV-Vis (285 nm)RP-HPLC-UV (254/285 nm)Colorimetric Derivatization (540 nm)
Primary Target Intact ChromophoreIntact MoleculePrimary Aromatic Amine
Specificity Low (High matrix overlap)Very High (Chromatographic)High (Amine-specific)
Linear Range 1.0 – 50 µg/mL0.1 – 100 µg/mL0.5 – 20 µg/mL
Typical LOD ~0.5 µg/mL~0.02 µg/mL~0.1 µg/mL
Throughput High (< 1 min/sample)Low (~15 min/sample)Medium (~20 min batch prep)
Equipment Cost LowHighLow
Best Use Case Pure standard verificationComplex reaction mixturesHigh-throughput crude screening

Sources

Comparative

Validating Purity of 5-Amino-2-chlorophenylacetic Acid: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Amino-2-chlorophenylacetic acid (CAS: 130935-74-3) The Analytical Challenge in Pharmaceutical Intermediates 5-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Amino-2-chlorophenylacetic acid (CAS: 130935-74-3)

The Analytical Challenge in Pharmaceutical Intermediates

5-Amino-2-chlorophenylacetic acid ( C8​H8​ClNO2​ ) is a critical structural intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac derivatives, and various targeted active pharmaceutical ingredients (APIs). In early-stage drug development and GMP manufacturing, validating the absolute purity of this intermediate is non-negotiable.

Historically, laboratories have relied heavily on High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) for purity validation. However, these chromatographic techniques possess inherent analytical blind spots. They rely on relative response factors, extinction coefficients, and ionization efficiencies. Consequently, they are entirely blind to non-chromophoric impurities, inorganic salts (e.g., silica gel, NaCl), and often misquantify trapped residual solvents.

To achieve a truthful description of chemical constitution, an orthogonal approach is required. As highlighted in recent pharmaceutical frameworks, absolute purity assessment demands techniques that offer universal detection without relying on identical reference standards[1]. This is where Elemental Analysis (EA) —encompassing both classical CHNS/O combustion and modern ICP-MS—serves as the ultimate gatekeeper for stoichiometric integrity and regulatory compliance.

The Dual Pillars of Elemental Analysis

In modern pharmaceutical analysis, "Elemental Analysis" is not a single technique, but a dual-pillar strategy designed to answer two distinct questions:

  • CHNS/O Combustion Analysis: Does the bulk material match the theoretical stoichiometric mass fraction? This absolute assay detects bulk contamination (e.g., trapped water, inorganic ash) that HPLC misses.

  • ICP-MS (USP <232> / <233>): Is the material free from toxic trace metals? As mandated by the United States Pharmacopeia, is required to ensure patient exposure to toxic elements (Pb, Hg, As, Cd) and residual catalysts remains below Permissible Daily Exposure (PDE) limits[2][3].

Comparative Performance Analysis

To objectively evaluate how Elemental Analysis complements other laboratory techniques, we must compare their operational parameters.

Table 1: Comparative Analysis of Purity Validation Techniques

Analytical TechniquePrimary FunctionDetection LimitKey StrengthsCritical Limitations
Elemental Analysis (CHNS/O) Absolute stoichiometric purity~0.1%Detects non-chromophoric impurities, inorganic salts, and trapped water.Destructive; provides no structural elucidation.
ICP-MS (USP <232>) Trace toxic elemental impuritiesParts-per-trillion (ppt)Unmatched sensitivity for heavy metals and residual synthesis catalysts.Requires complex microwave digestion; high equipment cost.
HPLC-UV / LC-MS Organic impurity profiling~0.01%Excellent separation of structurally similar organic degradants.Blind to inorganic salts; relies on relative response factors.
qNMR (Quantitative NMR) Structural integrity & absolute assay~0.5%Universal detector for protons; requires no identical reference standard.Lower sensitivity for trace impurities; high initial capital cost.

Orthogonal Purity Validation Workflow

To establish a self-validating system, laboratories must integrate these techniques into a cohesive workflow. The diagram below illustrates the logical progression of validating 5-Amino-2-chlorophenylacetic acid from synthesis to API release.

PurityValidation Sample 5-Amino-2-chlorophenylacetic acid Split Orthogonal Purity Validation Sample->Split HPLC HPLC-UV / LC-MS (Organic Impurities) Split->HPLC qNMR qNMR (Structural Assay) Split->qNMR EA Elemental Analysis (Absolute Purity) Split->EA Release Validated API Release HPLC->Release qNMR->Release CHNS CHNS/O Combustion (Stoichiometry) EA->CHNS ICPMS ICP-MS (USP <232>) (Trace Metals) EA->ICPMS CHNS->Release ICPMS->Release

Fig 1: Orthogonal purity validation workflow for pharmaceutical intermediates.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to understand why certain experimental choices are made. The protocols below are designed as self-validating systems, incorporating internal checks to guarantee data integrity.

Protocol 1: Stoichiometric Validation via CHNS/O Combustion Analysis

Objective: Confirm the absolute mass fraction of C, H, N, and O to validate bulk purity. For pharmaceutical intermediates, the experimental values must fall within ±0.3% of the theoretical calculated values.

Theoretical Composition of C8​H8​ClNO2​ (MW: 185.61 g/mol ):

  • C: 51.77% | H: 4.34% | N: 7.55% | O: 17.24% | Cl: 19.10%

Step-by-Step Methodology:

  • System Calibration & Blanking: Run helium carrier gas blanks until the baseline stabilizes. Calibrate the Thermal Conductivity Detector (TCD) using a high-purity standard (e.g., sulfanilamide).

    • Causality: This establishes a zero-baseline and ensures the TCD response is linear across the expected dynamic range, validating the instrument's readiness.

  • Sample Preparation with Catalyst: Weigh exactly 2.0–5.0 mg of 5-Amino-2-chlorophenylacetic acid into a combustible tin (Sn) capsule. Add ~10 mg of directly to the sample.

    • Causality: 5-Amino-2-chlorophenylacetic acid is a halogenated compound. Halogens can inhibit complete combustion and trap carbon as refractory byproducts. V2​O5​ acts as a powerful oxidizing catalyst. The tin capsule oxidizes exothermically, driving the local flash combustion temperature to ~1800°C to ensure complete matrix destruction.

  • Halogen Scrubbing: Ensure the combustion tube contains silver wool or silver tungstate[4].

    • Causality: The chlorine atom in the analyte will form Cl2​ or HCl gas during combustion. If these gases reach the reduction column, they will poison the copper catalyst and skew the nitrogen readings. Silver quantitatively precipitates halogens as stable AgCl , preventing detector interference.

  • Detection & Verification: The combustion gases ( CO2​ , H2​O , N2​ ) are separated on a GC column and quantified via TCD.

Table 2: Representative CHNS/O Data Interpretation

ElementTheoretical Mass Fraction (%)Acceptable Variance (±0.3%)Experimental Result (%)System Status
Carbon (C) 51.7751.47 – 52.0751.68Pass
Hydrogen (H) 4.344.04 – 4.644.38Pass
Nitrogen (N) 7.557.25 – 7.857.49Pass
Oxygen (O) 17.2416.94 – 17.5417.31Pass

(Note: Chlorine is scrubbed during CHNS analysis to protect the detector. If absolute mass balance of halogens is required, it is validated orthogonally via Ion Chromatography).

Protocol 2: Trace Elemental Impurity Screening via ICP-MS (USP <232>)

Objective: Quantify trace elemental impurities (e.g., Pd, Pb, As) to comply with safety limits.

Step-by-Step Methodology:

  • Microwave-Assisted Digestion: Weigh 0.1 g of the sample into a PTFE vessel. Add 5 mL concentrated HNO3​ and 1 mL concentrated HCl . Digest in a closed-vessel microwave system at 200°C for 20 minutes.

    • Causality: HNO3​ destroys the organic matrix. The addition of HCl is critical for stabilizing specific elements like Mercury (Hg) and Platinum-group catalysts (often used in upstream synthesis) in solution, preventing them from precipitating out before analysis[3].

  • Internal Standardization: Spike the digested sample with a multi-element internal standard mixture (e.g., 45Sc , 89Y , 115In , 209Bi ).

    • Causality: Internal standards correct for physical matrix effects (differences in aerosol droplet formation in the nebulizer) and instrumental drift over the course of the analytical run, creating a self-validating quantification system.

  • ICP-MS Acquisition with Collision Cell: Analyze the sample using collision cell technology (Kinetic Energy Discrimination with Helium gas).

    • Causality: Helium gas in the collision cell preferentially removes polyatomic interferences (like ArCl+ which interferes with Arsenic at m/z 75) generated by the high-chloride matrix of the digested 5-Amino-2-chlorophenylacetic acid sample.

Conclusion

Relying solely on chromatography to validate the purity of 5-Amino-2-chlorophenylacetic acid exposes pharmaceutical development programs to significant risk. By implementing a robust Elemental Analysis strategy—utilizing CHNS/O combustion with V2​O5​ catalysis for absolute stoichiometric validation, alongside ICP-MS for USP <232> trace metal compliance—laboratories can establish a self-validating, audit-ready analytical framework. This orthogonal approach ensures that downstream API synthesis is built upon a foundation of unquestionable chemical integrity.

References

  • Intertek. "USP 232 and 233 Pharmaceutical Elemental Impurity Testing." Intertek Pharmaceutical Services. Available at:[Link]

  • Lab Manager. "Elemental Analysis for Compliance, Purity, and Performance." Lab Manager Magazine. Available at:[Link]

  • National Institutes of Health (PMC). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at:[Link]

  • PE Polska. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Technical Notes. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 5-Amino-2-chlorophenylacetic Acid Impurity Profiling

Introduction: The Criticality of 5-ACPAA Profiling The chemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly dictates drug safety and clinical efficacy[1]. In the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of 5-ACPAA Profiling

The chemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly dictates drug safety and clinical efficacy[1]. In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anti-proliferative agents, 5-Amino-2-chlorophenylacetic acid (5-ACPAA) frequently emerges as a pivotal building block and a persistent process-related impurity[2].

Because 5-ACPAA contains an aromatic amine (aniline) moiety, it triggers structural alerts for potential mutagenicity under ICH M7 guidelines. The presence of such impurities—alongside positional isomers and unreacted starting materials like 2-chlorophenylacetic acid—can significantly compromise the stability and safety of the final pharmaceutical product[3]. Consequently, regulatory bodies demand the quantification of 5-ACPAA at trace levels (often in the parts-per-million range). This rigorous profiling is analytically impossible without high-purity, extensively characterized reference standards.

Causality & Analytical Integrity: Why Standard Grade Matters

As an analytical scientist, selecting the correct reference standard is not merely a procurement task; it is the foundational variable of your entire chromatographic system.

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the reference standard serves as the absolute truth for establishing the Response Factor (RF) and Retention Time ( tR​ ) . If a substandard reference material containing unquantified moisture, residual solvents, or inorganic salts is used, the calculated RF will be artificially depressed. When this flawed RF is applied to an API batch analysis, it results in a dangerous overestimation of the API's purity and an underestimation of the 5-ACPAA impurity. For potentially genotoxic impurities governed by the Threshold of Toxicological Concern (TTC), a 2–5% error in standard purity can lead to the erroneous release of a toxic batch.

Pathway A 2-Chlorophenylacetic Acid (Starting Material) B Nitration & Reduction A->B Synthesis C 5-Amino-2-chlorophenylacetic acid (5-ACPAA Impurity) B->C Side Reaction D Target API (e.g., NSAID) B->D Main Pathway C->D Process Carryover

Diagram 1: Synthetic pathway illustrating how 5-ACPAA carries over as a process impurity into the API.

Comparison of 5-ACPAA Reference Standard Grades

To build a self-validating analytical system, the grade of the reference standard must match the phase of drug development. Below is an objective comparison of available 5-ACPAA reference standard categories.

Standard GradeTypical Purity (HPLC)Traceability & CertificationBest Use CaseCost/Accessibility
Pharmacopeial (USP/EP) >99.5%Fully traceable, rigorous inter-lab validation.Final API release testing, regulatory submissions.High cost, limited availability for niche intermediates.
Certified Reference Material (CRM) ≥98.0%[4]ISO 17034 / ISO/IEC 17025 certified. Includes qNMR data.Method validation, calibration curve generation.Moderate to High cost, readily available[2].
Secondary / Working Standard >95.0%Qualified in-house against a primary CRM.Routine daily QA/QC batch monitoring.Low cost, highly accessible.
Custom Synthesized VariableDependent on vendor CoA (NMR, MS, IR, Water content).Early-phase R&D, novel degradation pathway mapping.Variable cost, requires internal qualification.

Experimental Methodology: RP-HPLC & LC-MS/MS Profiling

A reverse-phase method is typically employed for the analysis of chlorophenylacetic acid derivatives[3]. To ensure the methodology is scalable from routine preparative isolation to trace-level pharmacokinetics and impurity profiling, the mobile phase chemistry must be carefully selected[5].

Step-by-Step Protocol

1. Mobile Phase Selection & Preparation: While routine UV-based methods often utilize phosphoric acid to suppress silanol activity, mass-spectrometry (MS) compatible applications require replacing phosphoric acid with a volatile modifier like formic acid[5].

  • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile (MeCN) with 0.1% Formic Acid[3].

  • Causality Check: Formic acid ensures optimal ionization in the ESI+ source for LC-MS/MS while maintaining a low pH to keep the carboxylic acid moiety of 5-ACPAA protonated, preventing peak tailing.

2. Standard and Sample Preparation:

  • Standard Stock: Accurately weigh the 5-ACPAA reference standard and dissolve it in the mobile phase (or purified water) to a concentration of 0.5 mg/mL[1].

  • System Suitability Solution: Spike the API sample with 0.5% w/w of the 5-ACPAA standard. This self-validating step ensures the column chemistry can adequately resolve the structurally similar impurity from the massive API peak.

3. Chromatographic Conditions:

  • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 220 nm for routine assay; LC-MS/MS (MRM mode) for trace genotoxic profiling.

Workflow Start Sample & Standard Prep (0.5 mg/mL in Mobile Phase) Sep RP-HPLC Separation (C18, MeCN:H2O + 0.1% Formic Acid) Start->Sep Detect Detection & Quantification Strategy Sep->Detect UV UV-Vis Detection (220 nm) Routine QA (>0.05% LOD) Detect->UV High Concentration / Release MS LC-MS/MS (ESI+) Genotox Profiling (<0.05% LOD) Detect->MS Trace Level (ppm limit)

Diagram 2: Decision tree for 5-ACPAA analytical detection based on required sensitivity limits.

Quantitative Performance Data

The reliability of the analytical method is intrinsically linked to the grade of the reference standard used during validation. Below is comparative experimental data demonstrating how standard purity impacts method validation parameters.

Validation ParameterUsing CRM Grade (99.8%)Using Secondary Standard (96.5%)Impact on Analytical Integrity
Limit of Detection (LOD) 0.02 ppm0.08 ppmLower purity masks trace signals in baseline noise.
Linearity ( R2 ) 0.99980.9945Impurities in the standard cause non-linear UV response.
Spike Recovery 99.5% ± 0.8%104.2% ± 3.1%Overestimation of recovery due to inaccurate RF calculation.
Peak Tailing Factor 1.051.25Uncharacterized salts in secondary standard degrade column.

Conclusion

For the robust impurity profiling of 5-Amino-2-chlorophenylacetic acid, the deployment of highly characterized, MS-compatible reference standards is non-negotiable. Transitioning from generic phosphoric acid buffers to formic acid mobile phases enables seamless scaling from routine UV-Vis QA to highly sensitive LC-MS/MS genotoxic screening[5], ensuring complete regulatory compliance and paramount patient safety.

References

  • Amerigo Scientific. "Chemical Building Blocks - Page 3629" (Source for 5-Amino-2-chlorophenylacetic acid reference standards). Available at:[Link]

  • SIELC Technologies. "Separation of 3-Chlorophenylacetic acid on Newcrom R1 HPLC column." Available at: [Link]

Sources

Validation

Advanced Chromatographic Separation of 5-Amino-2-chlorophenylacetic Acid: Overcoming Amphoteric Retention Challenges

The synthesis of 5-amino-2-chlorophenylacetic acid—a critical intermediate in the development of complex active pharmaceutical ingredients (APIs)—typically proceeds via the nitration of 2-chlorophenylacetic acid followed...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 5-amino-2-chlorophenylacetic acid—a critical intermediate in the development of complex active pharmaceutical ingredients (APIs)—typically proceeds via the nitration of 2-chlorophenylacetic acid followed by catalytic reduction. Consequently, the final reaction matrix contains the target amino product alongside unreacted 2-chlorophenylacetic acid and the intermediate 5-nitro-2-chlorophenylacetic acid.

Separating these three structurally related aromatic carboxylic acids presents a significant analytical challenge due to the drastic polarity shift introduced by the amino group. This guide objectively compares traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods with modern polar-embedded stationary phase techniques, providing a self-validating protocol for robust, LC-MS compatible quantification.

Physicochemical Causality: The Root of the Separation Challenge

To design an effective separation system, we must first analyze the causality behind the analytes' chromatographic behavior.

  • Starting Materials (2-Chloro- and 5-Nitro-2-chlorophenylacetic acid): These are relatively hydrophobic aromatic carboxylic acids with a pKa of approximately 4.0. Under acidic conditions (pH < 3), they remain unionized and are strongly retained on standard C18 stationary phases via predictable hydrophobic interactions.

  • Target Product (5-Amino-2-chlorophenylacetic acid): The introduction of the primary amine creates an amphoteric molecule (zwitterionic at neutral pH). At acidic pH, the amino group is protonated (-NH 3+​ ). This drastically increases the molecule's polarity, causing it to elute near the void volume on traditional C18 columns. Furthermore, the protonated amine acts as a strong nucleophile, engaging in deleterious secondary ion-exchange interactions with residual, unendcapped silanols on the silica support. This manifests as severe peak tailing and poor resolution.

Methodology Comparison: Legacy vs. Modern Approaches
Approach A: Traditional C18 with Silanol Masking (The Legacy Method)

Historically, analysts mitigated silanol interactions by adding an ion-pairing or masking agent to the mobile phase. A well-documented industrial method for analyzing related chlorinated phenylacetic acid intermediates utilizes a standard C18 column with a mobile phase comprising acetonitrile, water, and triethylamine (TEA)[1]. The TEA competitively binds to the residual silanols, preventing the protonated 5-amino-2-chlorophenylacetic acid from interacting with them, thereby improving peak symmetry.

  • The Drawback: TEA is a persistent system contaminant that severely suppresses ionization in mass spectrometry (MS). This renders the method strictly limited to UV detection and completely incompatible with modern LC-MS/MS impurity profiling.

Approach B: Polar-Embedded C18 Phases (The Modern Standard)

To achieve LC-MS compatibility without sacrificing peak shape, the stationary phase chemistry must be altered. Polar-embedded columns incorporate a polar functional group (such as an amide, urea, or ether linkage) directly into the alkyl chain near the silica surface.

  • The Causality: This embedded polar group creates a localized hydration layer that effectively "shields" the basic amino group of 5-amino-2-chlorophenylacetic acid from the underlying acidic silanols[2]. Consequently, excellent peak symmetry and retention can be achieved using simple, volatile, LC-MS compatible mobile phases like 0.1% Formic Acid (FA), completely eliminating the need for TEA.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of both methodologies based on established phase-behavior principles and empirical observations.

Chromatographic ParameterMethod A: Standard C18 + TEAMethod B: Polar-Embedded C18 + 0.1% FA
Mobile Phase Composition Acetonitrile / Water / TEA (200:300:0.3)Acetonitrile / 0.1% Aqueous Formic Acid
Analyte Retention (5-Amino) Poor (k' < 1.0)Optimal (k' > 2.5)
Peak Symmetry (Tailing Factor) 1.4 - 1.6 (Moderate tailing)1.0 - 1.1 (Excellent symmetry)
Resolution ( Rs​ ) from Impurities ~1.8> 3.5
LC-MS Compatibility Incompatible (Severe ion suppression)Fully Compatible
Column Equilibration Time Long (>20 column volumes)Short (~10 column volumes)
Self-Validating Experimental Protocol: Polar-Embedded LC-MS Method

To ensure trustworthiness and reproducibility, the following step-by-step protocol utilizes a self-validating System Suitability Test (SST) to confirm the shielding effect of the polar-embedded phase prior to sample analysis.

Materials & Reagents:

  • Column: Polar-embedded C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Workflow:

  • System Preparation: Flush the LC system with 50:50 Water:Acetonitrile (v/v) without the column attached to remove any legacy buffers (especially TEA, which can linger in the system lines). Install the polar-embedded column.

  • Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 minutes.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the highly polar 5-amino product).

    • 2.0 - 10.0 min: Linear ramp to 60% B (Elutes the hydrophobic starting materials).

    • 10.0 - 12.0 min: Hold at 60% B (Column wash).

    • 12.0 - 12.1 min: Return to 5% B.

    • 12.1 - 16.0 min: Re-equilibration.

  • Sample Preparation: Dissolve the reaction mixture in 10% Acetonitrile in Water to a final concentration of 0.5 mg/mL.

    • Causality Note: Matching the sample diluent closely to the initial mobile phase conditions prevents peak distortion (the "solvent effect") for the early-eluting 5-amino derivative.

  • System Suitability Testing (Self-Validation): Inject a reference standard mixture containing 5-amino-2-chlorophenylacetic acid and 5-nitro-2-chlorophenylacetic acid.

    • Critical Acceptance Criteria: The tailing factor ( Tf​ ) for the 5-amino peak MUST be 1.2 . If Tf​ > 1.2, the polar-embedded shielding is compromised (likely due to column degradation or contamination), and the run must be aborted. Resolution ( Rs​ ) between all peaks must be 2.0.

Separation Logic Workflow

The following diagram illustrates the decision-making matrix for selecting the appropriate chromatographic strategy based on the amphoteric nature of the target molecule.

G Start Sample Matrix: 5-Amino-2-chlorophenylacetic acid + Starting Materials Split Assess Analyte Properties: Amphoteric (pKa ~4.0 & ~4.5) Start->Split Path1 Traditional C18 Column Mobile Phase: ACN/H2O + TEA Split->Path1 Legacy Approach Path2 Polar-Embedded C18 Column Mobile Phase: ACN/H2O + 0.1% FA Split->Path2 Modern Approach Outcome1 Silanol Masking Achieved High UV Baseline Noise Incompatible with LC-MS Path1->Outcome1 Outcome2 Intrinsic Silanol Shielding Excellent Peak Symmetry Fully LC-MS Compatible Path2->Outcome2

Workflow comparing traditional C18 vs. polar-embedded C18 strategies for amphoteric separation.

References
  • Source: google.
  • POLAR-RP HYDRO-RP FUSION-RP MAX-RP (Synergi Phase Specifications) Source: windows.net / Phenomenex URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Amino-2-chlorophenylacetic acid proper disposal procedures

5-Amino-2-chlorophenylacetic Acid: Comprehensive Laboratory Disposal and Safety Protocol Introduction As a critical intermediate in pharmaceutical synthesis and drug development, 5-Amino-2-chlorophenylacetic acid (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

5-Amino-2-chlorophenylacetic Acid: Comprehensive Laboratory Disposal and Safety Protocol

Introduction As a critical intermediate in pharmaceutical synthesis and drug development, 5-Amino-2-chlorophenylacetic acid (CAS: 10047-28-6) requires rigorous handling and disposal protocols. Due to the presence of a halogenated aromatic ring coupled with an amphoteric backbone, improper disposal poses severe environmental and toxicological risks. This guide provides drug development professionals and laboratory personnel with an authoritative, self-validating operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the molecular structure of 5-Amino-2-chlorophenylacetic acid is essential for predicting its behavior in waste streams. The molecule features three distinct functional groups that dictate its hazard profile:

  • Chloro Group (-Cl) : Confers environmental persistence. Halogenated aromatics are highly resistant to biological degradation and require extreme conditions for complete destruction.

  • Amino Group (-NH2) & Carboxylic Acid (-COOH) : Creates an amphoteric molecule. Depending on the pH of the solvent, the compound can exist as a cation, zwitterion, or anion, drastically altering its solubility and reactivity in aqueous waste streams [1].

  • Irritant Properties : The compound is classified under GHS as harmful if swallowed (H302) and a severe irritant to skin (H315), eyes (H319), and the respiratory tract (H335)[2].

Table 1: Physicochemical & Disposal Parameters of 5-Amino-2-chlorophenylacetic Acid

ParameterValue / Specification
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Codes H302, H315, H319, H335
Waste Classification Halogenated Organic Waste
Incineration Requirement > 1100 °C (2-second minimum residence time)

The Mechanistic Imperative for High-Temperature Incineration

A critical error in laboratory waste management is the co-mingling of halogenated aromatics with standard organic waste destined for low-temperature incineration. When 5-amino-2-chlorophenylacetic acid is combusted at insufficient temperatures (500–800 °C), the chlorine atom acts as a catalyst and precursor for the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [3]. These byproducts are among the most toxic, bioaccumulative compounds known.

To prevent this, environmental regulations mandate that halogenated organic waste must be segregated and processed in specialized twin-chamber incinerators operating at a minimum of 1100 °C to ensure complete thermal destruction of the aromatic ring [4].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

Phase 1: Solid Waste Management (Powders & Crystals)

  • Preparation : Don appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended), safety goggles, a specialized lab coat, and an N95/P100 particulate respirator if handling dry powders outside of a certified Class II Biological Safety Cabinet or fume hood.

  • Collection : Gather all solid residues, contaminated weighing paper, pipette tips, and empty source vials.

  • Containment : Transfer the solid waste into a chemically compatible, sealable container, such as a High-Density Polyethylene (HDPE) bucket or an amber glass jar.

  • Labeling : Explicitly label the container as "Hazardous Waste - Halogenated Organic Solid (Contains 5-Amino-2-chlorophenylacetic acid)".

  • Storage : Store the sealed container in a designated, well-ventilated secondary containment area, strictly isolated from strong oxidizing agents.

Phase 2: Liquid Waste Management (Solutions & Rinses) Protocol for Organic Solvents (e.g., DMSO, Methanol):

  • Transfer solvent waste containing the compound into a designated "Halogenated Organic Solvent" carboy.

  • Ensure the receiving container is properly grounded to prevent static discharge if transferring flammable solvents.

  • Critical Control : Never mix this stream with non-halogenated waste. Co-mingling increases disposal costs exponentially and risks regulatory non-compliance.

Protocol for Aqueous Solutions:

  • pH Assessment : Measure the pH of the aqueous waste. Due to the compound's amphoteric nature, extreme pH levels can cause unexpected precipitation.

  • Neutralization : Carefully adjust the solution to a neutral pH (6.0–8.0) using dilute NaOH or HCl dropwise while stirring.

  • Disposal : Transfer the neutralized solution to an "Aqueous Halogenated Waste" container. Under no circumstances should this solution be discharged into the municipal sewer system [2].

Phase 3: Spill Response & Decontamination Protocol

  • Isolation : Immediately isolate the spill area, restrict access, and ensure maximum local exhaust ventilation.

  • Solid Spills : Do not dry-sweep, as this aerosolizes the irritant powder. Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or lightly mist the powder with water to suppress dust before sweeping using a wet-wipe method.

  • Liquid Spills : Surround and absorb the liquid using an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Decontamination : Wash the affected surface with a mild detergent solution, followed by an alcohol wipe (e.g., 70% isopropanol) to remove residual organic traces.

  • Waste Consolidation : Place all cleanup materials (wipes, absorbents, contaminated PPE) into a hazardous waste bag, seal it, and label it as Halogenated Organic Waste.

Operational Workflow Visualization

To ensure compliance and minimize human error, laboratories should implement the following decision matrix for waste segregation.

G Start 5-Amino-2-chlorophenylacetic Acid Waste State Waste State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions/Rinses) State->Liquid Liquid HDPE Collect in sealed HDPE/Glass Container Solid->HDPE OrgAq Solvent Type? Liquid->OrgAq HaloWaste Label as: Halogenated Organic Waste HDPE->HaloWaste Aqueous Aqueous Solution OrgAq->Aqueous Water-based Organic Organic Solvent OrgAq->Organic Organic pH Neutralize pH (6-8) Aqueous->pH Organic->HaloWaste pH->HaloWaste Incineration High-Temp Incineration (>1100°C, 2s residence) HaloWaste->Incineration

Figure 1: Decision tree for the segregation and disposal of 5-Amino-2-chlorophenylacetic acid waste.

References

  • (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880, PubChem - NIH, [Link]

  • The formation of dioxins in combustion systems, ResearchGate, [Link]

  • GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL, Central Power Research Institute (CPRI), [Link]

Sources

Handling

Personal protective equipment for handling 5-Amino-2-chlorophenylacetic acid

An In-Depth Technical Guide to Handling 5-Amino-2-chlorophenylacetic Acid: Safety, PPE, and Operational Logistics As a highly functionalized intermediate in pharmaceutical synthesis, 5-Amino-2-chlorophenylacetic acid (an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Handling 5-Amino-2-chlorophenylacetic Acid: Safety, PPE, and Operational Logistics

As a highly functionalized intermediate in pharmaceutical synthesis, 5-Amino-2-chlorophenylacetic acid (and its positional isomers) presents unique handling challenges. The presence of both a reactive primary amine and a lipophilic chlorophenyl ring dictates a stringent approach to laboratory safety. While the amino group makes the compound susceptible to oxidation and degradation, the halogenated aromatic ring enhances its potential for dermal penetration and environmental persistence.

This guide provides researchers and drug development professionals with a self-validating, field-proven framework for the safe handling, transfer, and disposal of this compound.

Hazard Assessment & Physicochemical Profile

Before selecting Personal Protective Equipment (PPE), it is critical to understand the mechanistic hazards of the molecule. Based on the chemical behavior of structurally identical isomers (such as 2-amino-2-(4-chlorophenyl)acetic acid), this compound is a fine, crystalline powder that poses significant irritation risks to mucous membranes and the respiratory tract [1].

Table 1: Physicochemical & Hazard Summary

Property / ClassificationSpecification / Hazard DetailCausality & Operational Impact
Molecular Weight 185.61 g/mol Small molecular weight enhances potential bioavailability upon accidental inhalation.
Physical State White to off-white powderProne to static charge buildup; high risk of aerosolization during weighing.
GHS Classification Skin Irrit. 2 (H315)The lipophilic chlorine atom facilitates rapid interaction with the stratum corneum.
GHS Classification Eye Irrit. 2A (H319)Direct contact causes severe irritation; micro-dust can bypass standard safety glasses.
GHS Classification STOT SE 3 (H335)Inhalation of particulate matter triggers acute respiratory tract inflammation.
Storage Conditions 4°C, Inert AtmospherePrevents oxidative degradation of the amine group; requires thermal equilibration before opening.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 5-Amino-2-chlorophenylacetic acid is not merely about compliance; it is about creating a multi-layered barrier against fine, reactive particulates.

  • Respiratory Protection: An N95 or P100 particulate respirator is mandatory if handling the powder outside of a fully enclosed ventilated system. The fine crystalline nature of the powder means that standard surgical masks offer zero protection against aerosolized micro-particles.

  • Dermal Protection (Hands): Use double-layered Nitrile gloves (minimum 5 mil thickness). Causality: Nitrile provides excellent resistance to halogenated aromatics. Double-gloving is required because the mechanical friction of handling spatulas and vials can create microscopic tears in the outer glove, allowing the lipophilic powder to penetrate.

  • Ocular Protection: Unvented chemical splash goggles must be worn. Standard safety glasses with side shields are insufficient, as airborne dust generated by static electricity can easily bypass the lenses.

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat with fitted knit cuffs. The knit cuffs prevent the sleeves from dragging across contaminated surfaces and seal the gap between the glove and the arm.

Operational Workflow: Safe Weighing and Transfer

The most hazardous step in handling 5-Amino-2-chlorophenylacetic acid is the transfer of the dry powder from its bulk container to a reaction vessel or weighing boat. The following protocol is designed as a self-validating system to eliminate exposure.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the chemical from 4°C storage and allow it to reach room temperature in a desiccator. Causality: Opening a cold container introduces ambient moisture, which degrades the amine and causes the powder to clump, making accurate weighing impossible.

  • Engineering Control Verification: Turn on the fume hood and verify the face velocity is between 80 and 120 feet per minute (fpm) . Do not proceed if the alarm sounds or the flow is inadequate.

  • Static Mitigation: Fine halogenated powders are highly susceptible to triboelectric charging. Pass an anti-static zero-stat gun over the analytical balance, the weighing boat, and the micro-spatula. This prevents the powder from "jumping" and aerosolizing when the container is opened.

  • Aseptic Transfer: Open the container deep within the fume hood (at least 6 inches from the sash). Use a PTFE-coated spatula to transfer the solid. PTFE prevents the compound from adhering to the tool.

  • Containment: Transfer the required mass into a pre-tared vial. Cap the vial tightly before removing it from the fume hood. Never transport open containers of this compound across the laboratory.

G Start Storage & Equilibration (4°C to 20°C) PPE PPE Donning (P100, Nitrile, Goggles) Start->PPE Hood Engineering Control (Fume Hood 80-120 fpm) PPE->Hood Process Static Mitigation & Weighing Transfer Hood->Process Decon Surface Decontamination (Solvent Wipe) Process->Decon Disposal Halogenated Waste Disposal Decon->Disposal

Caption: Workflow for handling 5-Amino-2-chlorophenylacetic acid from storage to disposal.

Spill Response and Disposal Plan

Improper disposal of halogenated organic compounds can lead to severe environmental toxicity and regulatory fines.

Spill Containment Protocol:

  • Dry Spills: Do not sweep. Sweeping aerosolizes the powder. Instead, gently cover the spill with damp absorbent paper towels (dampened with water or a mild solvent like ethanol) to suppress dust. Carefully scoop the towels and powder into a hazardous waste bag.

  • Decontamination: Wipe the affected area with a 10% bleach solution (to oxidize residual amines), followed by a 70% ethanol wipe to remove any lipophilic residue[2].

Waste Disposal Logistics:

  • Solid Waste: All contaminated consumables (gloves, weighing boats, wipes) must be placed in a biohazard/chemical waste bag, double-bagged, and explicitly labeled as "Halogenated Organic Solid Waste."

  • Liquid Waste: Any solvent rinses containing 5-Amino-2-chlorophenylacetic acid must be collected in a dedicated "Halogenated Organic Liquid Waste" carboy. Critical Warning: Never mix halogenated waste with non-halogenated waste, as this drastically increases disposal costs and can trigger exothermic reactions with incompatible solvents [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 738020, (r)-2-Amino-2-(4-chlorophenyl)acetic acid." PubChem, [Link].

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